Pseurotin
説明
Structure
3D Structure
特性
分子式 |
C22H25NO8 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
(5S,8S)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19?,21+,22+/m0/s1 |
InChIキー |
SLYDIPAXCVVRNY-BBJHAQHQSA-N |
SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
異性体SMILES |
CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)C([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
正規SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
同義語 |
pseurotin pseurotin A |
製品の起源 |
United States |
Foundational & Exploratory
Pseurotin A: A Technical Guide to its Discovery, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotin A, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. First identified from the ascomycete Pseudeurotium ovalis, this hetero-spirocyclic compound, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, has since been isolated from various other fungal genera, most notably Aspergillus. This compound A exhibits a range of effects, including antibacterial, immunosuppressive, and anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound A, with a focus on its original source, Pseudeurotium ovalis. It details the experimental protocols for its fermentation and purification, presents its key quantitative and spectroscopic data, and visually maps its interactions with crucial cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.
Discovery and Initial Characterization
This compound A was first reported in 1976 by Bloch et al. as a novel metabolite isolated from the fermentation broth of the fungus Pseudeurotium ovalis (strain S2269/F).[1][2][3] The structure of this unique compound, characterized by an unusual hetero-spirocyclic system, was elucidated through spectroscopic analysis and X-ray crystallography of a dibromo derivative.[4] Following its initial discovery, several other related compounds, Pseurotins B, C, D, and E, were also isolated from the same fungal species.[5] While Pseudeurotium ovalis was the original source, subsequent research has frequently identified Aspergillus species, particularly Aspergillus fumigatus, as prolific producers of this compound A.[6]
Experimental Protocols
While the full detailed experimental protocols from the original 1976 discovery paper are not readily accessible in contemporary databases, this section provides a representative methodology for the fermentation of Pseudeurotium ovalis and the subsequent isolation and purification of this compound A, based on protocols described for this compound A production in other fungal species and general mycology practices.
Fermentation of Pseudeurotium ovalis
The production of this compound A is achieved through submerged fermentation of Pseudeurotium ovalis. The following protocol outlines a general procedure.
-
2.1.1. Culture and Media: Pseudeurotium ovalis is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), for culture preservation and inoculum preparation. For large-scale production, a liquid fermentation medium is employed. A commonly used medium for fungal secondary metabolite production is a yeast extract-malt extract-glucose broth.[5][7]
-
2.1.2. Fermentation Parameters:
-
Inoculation: A seed culture is prepared by inoculating a small volume of liquid medium with mycelia from an agar plate and incubating for 2-3 days. This seed culture is then used to inoculate the production fermenter.
-
Temperature: The fermentation is typically carried out at a temperature of 25-28°C.[5]
-
Agitation: Constant shaking at approximately 150 rpm is maintained to ensure adequate aeration and nutrient distribution.[5]
-
Duration: The fermentation is run for a period of 10-14 days, with this compound A production generally commencing after the initial growth phase.
-
Extraction and Isolation of this compound A
Following fermentation, this compound A is extracted from the culture broth and mycelium and purified using chromatographic techniques.
-
2.2.1. Extraction:
-
The culture broth is separated from the mycelium by filtration.
-
The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.
-
The mycelial mass is also extracted with a suitable solvent, and the extracts are combined.
-
-
2.2.2. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The residue is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Fractions containing this compound A, as identified by thin-layer chromatography (TLC), are pooled.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound A.
-
Data Presentation
This section summarizes the key quantitative and spectroscopic data for this compound A.
Table 1: Physicochemical and Spectroscopic Data for this compound A
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₈ |
| Molecular Weight | 431.44 g/mol |
| Appearance | White crystalline solid |
| Optical Rotation [α]D | -40° (c 0.5, MeOH) |
| Mass Spectrometry (FAB-MS) | m/z 432 [M+H]⁺ |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.30 (2H, d, J=7.0 Hz), 7.65 (1H, t, J=7.0 Hz), 7.50 (2H, t, J=7.0 Hz), 5.60 (1H, br dd, J=9.0, 7.5 Hz), 5.30 (1H, t, J=9.0 Hz), 4.76 (1H, dd, J=9.0, 4.5 Hz), 4.60 (1H, d, J=4.5 Hz), 3.44 (3H, s), 2.16 (1H, sext, J=7.5 Hz), 2.10 (1H, sext, J=7.5 Hz), 1.68 (3H, s), 0.98 (3H, d, J=7.5 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 194.9, 186.0, 173.9, 167.0, 135.9, 132.4, 129.0, 128.9, 128.8, 113.6, 92.7, 90.2, 77.2, 76.8, 76.5, 63.5, 51.9, 29.7, 20.8, 14.1, 12.3 |
Note: NMR data is from this compound A isolated from Aspergillus fumigatus and is consistent with the structure of the compound originally isolated from Pseudeurotium ovalis.[8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound A from Pseudeurotium ovalis.
Caption: Workflow for this compound A Isolation.
Signaling Pathways
This compound A has been shown to modulate key intracellular signaling pathways, contributing to its observed biological activities. The diagrams below illustrate the inhibitory effects of this compound A on the JAK/STAT and MAPK signaling pathways.
Caption: this compound A Inhibits JAK/STAT Signaling.
Caption: this compound A Inhibits MAPK/ERK Signaling.
Conclusion
This compound A, originally discovered from Pseudeurotium ovalis, continues to be a molecule of significant scientific interest. Its unique chemical structure and potent biological activities, mediated in part through the inhibition of key signaling pathways such as JAK/STAT and MAPK, underscore its potential as a lead compound in drug discovery. This technical guide provides a foundational overview of its discovery, isolation, and characterization, serving as a valuable resource for the scientific community. Further research into the optimization of its production and the elucidation of its full range of biological targets will undoubtedly pave the way for novel therapeutic applications.
References
- 1. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new metabolite of Pseudeurotium ovalis Stolk having an unusual hetero-spirocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pseurotin Biosynthesis Pathway in Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotin A, a fungal secondary metabolite produced by Aspergillus fumigatus, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. It is designed to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, offering detailed experimental protocols and quantitative data to facilitate further investigation and exploitation of this pathway for therapeutic development.
Introduction
Aspergillus fumigatus, an opportunistic human pathogen, is a prolific producer of a wide array of secondary metabolites, including the this compound family of compounds. This compound A, the most well-studied member, is a heterospirocyclic γ-lactam with a range of biological activities, including the inhibition of chitin synthase and induction of nerve-cell proliferation[1]. The biosynthetic pathway for this compound A involves a fascinating interplay of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes that modify the core scaffold to generate structural diversity[1][2][3]. Understanding this pathway at a molecular level is crucial for harnessing its potential for the production of novel bioactive compounds.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is primarily located within a gene cluster in the A. fumigatus genome. This cluster contains the core synthase gene, psoA, along with genes encoding several tailoring enzymes.
Table 1: Genes of the this compound Biosynthesis Pathway and Their Functions
| Gene | Encoded Protein | Putative Function | Reference |
| psoA | PKS-NRPS hybrid enzyme | Synthesizes the core 1-oxa-7-azaspiro[4][4]non-2-ene-4,6-dione skeleton from phenylalanine, one methylmalonyl-CoA, and four malonyl-CoA units. | [1][2][3] |
| psoC | Methyltransferase | Catalyzes the methylation of a tertiary alcohol on the this compound intermediate. | [2] |
| psoD | Cytochrome P450 monooxygenase | Involved in multiple oxidation steps during the biosynthesis. | [2] |
| psoE | Glutathione S-transferase-like enzyme | Involved in the trans to cis isomerization of an olefin in the polyketide chain. | [2] |
| psoF | Bifunctional C-methyltransferase/epoxidase | A unique trans-acting enzyme that catalyzes both the C-methylation of the nascent polyketide backbone and the stereospecific epoxidation of the C11,12 olefin. Its gene is located outside the main this compound cluster. | [2] |
| psoG | Unknown | Putatively involved in this compound biosynthesis. | |
| fumR/fapR | Transcription factor | Regulates the expression of both the fumagillin and this compound gene clusters. | [5] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound A begins with the assembly of the core structure by the hybrid PKS-NRPS enzyme, PsoA. This is followed by a series of post-PKS-NRPS modifications catalyzed by the tailoring enzymes PsoC, PsoD, PsoE, and PsoF, leading from the precursor azaspirene to this compound A.
Regulation of this compound Biosynthesis
The production of this compound A is tightly regulated by environmental cues, including metal ion availability and oxygen levels.
Regulation by Zinc
The biosynthesis of this compound A is inversely correlated with the production of another secondary metabolite, gliotoxin. This regulation is mediated by the zinc-responsive transcription factor ZafA and the gliotoxin-specific transcription factor GliZ.
-
High Zinc Conditions: High zinc concentrations lead to the upregulation of genes involved in this compound A biosynthesis, resulting in increased production of this compound A and fumagillin[5].
-
Low Zinc Conditions: Under low zinc conditions, the expression of gliotoxin biosynthetic genes is favored[5].
-
Role of ZafA and GliZ: ZafA, a zinc-responsive transcriptional activator, regulates this compound A biosynthesis through GliZ. Deletion of zafA or gliZ leads to upregulated expression of this compound biosynthetic genes and increased this compound A production[5].
Regulation by Hypoxia
A. fumigatus experiences hypoxic (low oxygen) conditions during infection. Proteomic and transcriptomic analyses have revealed that hypoxia induces the expression of the this compound A biosynthetic gene cluster[4][6][7].
Table 2: Quantitative Changes in Response to Environmental Stimuli
| Condition | Parameter | Fold Change | Reference |
| Hypoxia (0.2% O₂) vs. Normoxia (21% O₂) | psoA gene expression | Upregulated | [4][6] |
| Hypoxia (0.2% O₂) vs. Normoxia (21% O₂) | This compound A production | Increased | [6][7] |
| High Zinc (5 µM) vs. Low Zinc (0.1 µM) | fumR gene expression | Upregulated | [5] |
| High Zinc (5 µM) vs. Low Zinc (0.1 µM) | This compound A production | Increased | [5] |
| ΔzafA mutant vs. Wild Type | This compound A production | Increased | [5] |
| ΔgliZ mutant vs. Wild Type | This compound A production | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.
Gene Deletion using CRISPR/Cas9
This protocol outlines a method for generating gene knockout mutants in A. fumigatus using the CRISPR/Cas9 system, which has been shown to be highly efficient[2][8].
Protocol:
-
gRNA Design: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' regions of the gene of interest.
-
Repair Template Preparation: Amplify a selectable marker (e.g., hygromycin resistance cassette) with primers that include 35-50 bp homology arms corresponding to the regions flanking the target gene.
-
Protoplast Preparation: Generate protoplasts from young A. fumigatus mycelium using a lytic enzyme cocktail.
-
Transformation: Co-transform the protoplasts with the pre-assembled Cas9-gRNA ribonucleoproteins (RNPs) and the repair template.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm gene replacement.
Recombinant Protein Expression and Purification
The following is a general protocol for the expression and purification of His-tagged Pso enzymes in E. coli.
Protocol:
-
Cloning: Clone the codon-optimized gene of interest (e.g., psoF) into a suitable expression vector (e.g., pET-28a(+)) with a C-terminal His6-tag.
-
Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the cells at 37°C to an OD600 of 0.4-0.6. Induce protein expression with 0.1 mM IPTG and continue to culture for 12-16 hours at 16°C[9].
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a cell disruptor.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole gradient.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using a desalting column.
In Vitro Enzyme Assays
This assay measures the transfer of a methyl group from a donor to a substrate.
Protocol:
-
Prepare a reaction mixture containing the purified PsoC enzyme, the substrate (the product of the PsoD-catalyzed reaction), and S-adenosyl-L-[methyl-³H]-methionine in a suitable buffer.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabel.
-
Quantify the incorporated radioactivity by scintillation counting.
This assay measures the oxidation of a substrate by the P450 enzyme.
Protocol:
-
Reconstitute the purified PsoD with a cytochrome P450 reductase and a lipid source.
-
Prepare a reaction mixture containing the reconstituted enzyme system, the substrate (e.g., azaspirene), and an NADPH regenerating system in a suitable buffer.
-
Incubate the reaction at the optimal temperature.
-
Extract the reaction products with an organic solvent.
-
Analyze the products by HPLC or LC-MS/MS.
This assay measures the conjugation of glutathione to a substrate.
Protocol:
-
Prepare a reaction mixture containing the purified PsoE enzyme, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable buffer.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the enzyme activity based on the rate of absorbance change.
HPLC-MS/MS Quantification of this compound A
This method allows for the sensitive and specific quantification of this compound A in culture filtrates.
Protocol:
-
Sample Preparation: Extract the culture filtrate with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.
-
LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transition for this compound A.
-
Quantification: Generate a standard curve using a serial dilution of a pure this compound A standard and use it to quantify the concentration in the samples.
Conclusion
The this compound biosynthesis pathway in Aspergillus fumigatus represents a rich source for the discovery of novel bioactive compounds. The intricate interplay of the core PKS-NRPS and the array of tailoring enzymes, governed by complex regulatory networks, provides numerous avenues for pathway engineering and the generation of new chemical entities. The detailed methodologies and data presented in this guide are intended to empower researchers to further unravel the complexities of this fascinating pathway and to exploit its potential for the development of new therapeutics.
References
- 1. Assay Protocol - Methyldetect.com [methyldetect.com]
- 2. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Hypoxia-Inducible Target Genes of Aspergillus fumigatus by Transcriptome Analysis Reveals Cellular Respiration as an Important Contributor to Hypoxic Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of the Aspergillus fumigatus Proteome Reveals Metabolic Changes and the Activation of the this compound A Biosynthesis Gene Cluster in Response to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
Pseurotin A: A Deep Dive into its Mechanism as a Chitin Synthase Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotin A, a fungal secondary metabolite, has garnered significant interest for its diverse biological activities, notably its potent and specific inhibition of chitin synthase. This enzyme is crucial for the integrity of fungal cell walls and the exoskeletons of arthropods, making it a prime target for the development of novel antifungal and insecticidal agents. As this compound A does not exhibit broader antifungal or antibacterial properties, its targeted action on chitin synthase presents a compelling case for its use as a specific biochemical tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the mechanism of action of this compound A as a chitin synthase inhibitor, detailing its inhibitory kinetics, relevant signaling pathways, and the experimental protocols to assess its activity.
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. The biosynthesis of chitin is catalyzed by the enzyme chitin synthase (EC 2.4.1.16), which polymerizes GlcNAc from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The absence of chitin and chitin synthase in vertebrates makes this pathway an attractive and specific target for antimicrobial drug development.
This compound A is a competitive inhibitor of chitin synthase, a finding supported by kinetic studies.[1] This guide synthesizes the current understanding of this compound A's interaction with chitin synthase, offering a detailed resource for researchers in mycology, drug development, and biochemistry.
Quantitative Inhibitory Data
The inhibitory potency of this compound A against chitin synthase has been quantified, demonstrating its efficacy against both solubilized and membrane-bound forms of the enzyme. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Form | Inhibitor | Concentration (μM) | Relative Activity (%) | Reference |
| Solubilized | This compound A | 232 | 27 | [1] |
| Solubilized (+ 5 mg/ml lecithin) | This compound A | 232 | 37 | [1] |
| Membrane-bound | This compound A | 232 | 40 | [1] |
| Solubilized | 8-O-Demethylthis compound A | 239 | 66 | [1] |
| Solubilized (+ 5 mg/ml lecithin) | 8-O-Demethylthis compound A | 239 | 70 | [1] |
| Membrane-bound | 8-O-Demethylthis compound A | 239 | 83 | [1] |
| Solubilized | Polyoxin D | 12.5 | 45 | [1] |
| Solubilized (+ 5 mg/ml lecithin) | Polyoxin D | 12.5 | 43 | [1] |
| Membrane-bound | Polyoxin D | 12.5 | 43 | [1] |
Table 1: Inhibitory effects of this compound A and related compounds on chitin synthase activity.[1]
Kinetic analysis has further elucidated the nature of this inhibition. A Lineweaver-Burk plot of chitin synthase activity in the presence of varying concentrations of this compound A demonstrates a competitive inhibition pattern with respect to the substrate UDP-GlcNAc.[1] The calculated inhibitory constant (Ki) for this compound A is 93 μM.[1]
Mechanism of Action and Signaling Pathways
This compound A functions as a competitive inhibitor of chitin synthase. This mode of action involves the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the natural substrate, UDP-GlcNAc. This binding event is reversible and prevents the enzyme from catalyzing the polymerization of GlcNAc into chitin.
Caption: Competitive inhibition of chitin synthase by this compound A.
The broader context of chitin synthesis regulation in fungi involves complex signaling cascades that respond to cell wall stress and developmental cues. Key pathways include the Protein Kinase C (PKC) cell integrity pathway and the High Osmolarity Glycerol (HOG) MAP kinase pathway. These pathways ultimately modulate the expression and activity of chitin synthase genes. This compound A's direct inhibition of the enzyme represents a terminal blockade of this essential biosynthetic process.
Caption: Overview of chitin synthesis regulation and this compound A's point of action.
Experimental Protocols
The following protocols are detailed methodologies for the assessment of this compound A's inhibitory effect on chitin synthase.
Preparation of Solubilized and Membrane-Bound Chitin Synthase
This protocol is adapted from methodologies used for the isolation of chitin synthase from fungal sources.
Materials:
-
Fungal mycelia (e.g., Aspergillus fumigatus)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, and protease inhibitors (e.g., 1 mM PMSF).
-
Solubilization Buffer: Extraction Buffer containing 0.5% (w/v) digitonin or other suitable non-ionic detergent.
-
High-speed refrigerated centrifuge.
-
Ultracentrifuge.
-
Dounce homogenizer or similar cell disruption equipment.
Procedure:
-
Harvest fungal mycelia by filtration and wash with cold distilled water.
-
Resuspend the mycelia in ice-cold Extraction Buffer.
-
Disrupt the cells by homogenization or grinding in liquid nitrogen.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (membrane-bound enzyme).
-
For the membrane-bound enzyme preparation , resuspend the pellet in a minimal volume of Extraction Buffer.
-
For the solubilized enzyme preparation , resuspend the microsomal pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the solubilized chitin synthase.
-
Determine the protein concentration of both enzyme preparations using a standard method (e.g., Bradford assay).
Chitin Synthase Inhibition Assay
This non-radioactive assay measures the amount of chitin produced, which is captured on a wheat germ agglutinin (WGA)-coated plate.
Materials:
-
96-well microtiter plates.
-
Wheat Germ Agglutinin (WGA).
-
Bovine Serum Albumin (BSA).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 30 mM N-acetylglucosamine.
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
This compound A stock solution (in DMSO).
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 50 µg/mL WGA in PBS overnight at 4°C. Wash the wells three times with PBS. Block with 200 µL of 1% BSA in PBS for 1 hour at room temperature. Wash three times with PBS.
-
Reaction Setup: In each well, add:
-
50 µL of Assay Buffer.
-
10 µL of this compound A at various concentrations (or DMSO for control).
-
20 µL of the chitin synthase enzyme preparation (solubilized or membrane-bound).
-
-
Initiate Reaction: Add 20 µL of UDP-GlcNAc to each well to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 30°C for 2 hours with gentle agitation.
-
Detection:
-
Wash the plate six times with deionized water.
-
Add 100 µL of WGA-HRP solution (1 µg/mL in Assay Buffer containing 1% BSA) to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 10-15 minutes.
-
Add 50 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each this compound A concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the chitin synthase inhibition assay.
Conclusion
This compound A serves as a valuable tool for studying fungal cell wall biosynthesis due to its specific and competitive inhibition of chitin synthase. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel antifungal agents. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the inhibitory properties of this compound A and to screen for new chitin synthase inhibitors. Future research should focus on elucidating the precise binding interactions of this compound A within the active site of chitin synthase, which will be invaluable for structure-based drug design.
References
Pseurotin A: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotin A, a fungal secondary metabolite, has garnered significant attention in the scientific community due to its unique chemical structure and diverse range of biological activities. This technical guide provides an in-depth overview of this compound A, encompassing its chemical and physical properties, detailed biosynthetic pathway, and protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Chemical Structure and Properties
This compound A is a spirocyclic compound characterized by a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core.[1] Its systematic IUPAC name is (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound A is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅NO₈ | [1] |
| Molecular Weight | 431.4 g/mol | [1] |
| Monoisotopic Mass | 431.15801676 Da | [1] |
| Melting Point | 126.0 - 126.9 °C | [2] |
| Boiling Point | 751.5 ± 60.0 °C (Predicted) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO (10 mg/mL), Methanol, Chloroform, and Dichloromethane. | [2][3][4] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 58523-30-1 | [1] |
| SMILES | CC/C=C--INVALID-LINK--[C@@]2(O1)--INVALID-LINK--(C(=O)C3=CC=CC=C3)OC)O)C)O">C@@HO | [5] |
Spectroscopic Data
The structural elucidation of this compound A has been achieved through various spectroscopic techniques. A summary of key spectral data is provided below.
Table 2: Spectroscopic Data for this compound A
| Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Data available, but specific peak assignments require further detailed analysis from referenced literature. | [6] |
| ¹³C NMR | Data available, but specific peak assignments require further detailed analysis from referenced literature. | [6] |
| High-Resolution Mass Spectrometry (HR-MS) | Precursor ion [M+H]⁺ at m/z 432.165. Key fragment ions observed at m/z 316, 348. | [5][7] |
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, and a series of post-modification enzymes. The gene cluster responsible for its production has been identified in fungi such as Aspergillus fumigatus.[8]
Caption: Biosynthetic pathway of this compound A.
Experimental Protocols
Isolation and Purification of this compound A from Fungal Culture
This protocol outlines a general procedure for the extraction and purification of this compound A from a fungal culture, such as Aspergillus fumigatus.[6][9]
Caption: General workflow for isolating this compound A.
Methodology:
-
Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[10]
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or chloroform.[6]
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the components.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound A.
-
Purification: Fractions enriched with this compound A are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[9]
Chitin Synthase Inhibition Assay
This compound A is a known inhibitor of chitin synthase.[11] The following is a detailed protocol for an in vitro chitin synthase inhibition assay.[1][12]
Materials:
-
WGA-coated 96-well microtiter plates
-
Fungal cell extract containing chitin synthase
-
This compound A (test inhibitor)
-
UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from a fungal source known to have high chitin synthase activity. This typically involves cell lysis and centrifugation to obtain a membrane fraction.[12]
-
Assay Setup:
-
To each well of a WGA-coated 96-well plate, add 48 µL of the fungal cell extract.
-
Add 2 µL of this compound A solution at various concentrations (prepare serial dilutions in assay buffer). Include a solvent control (e.g., DMSO).
-
-
Reaction Initiation: Start the reaction by adding 50 µL of the UDP-GlcNAc substrate solution to each well.
-
Incubation: Incubate the plate at 30°C for 2 hours with gentle agitation.
-
Detection:
-
Wash the plate six times with deionized water to remove unbound reagents.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound A using the formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
PCSK9-LDLR Binding Inhibition Assay
This compound A has been shown to inhibit the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR).[11][13] An ELISA-based assay is commonly used to screen for inhibitors of this protein-protein interaction.[14][15]
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR ectodomain
-
Biotinylated recombinant human PCSK9
-
This compound A (test inhibitor)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with 100 µL/well of recombinant human LDLR (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
-
Inhibitor and Protein Incubation:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of this compound A at various concentrations to the wells.
-
Add 50 µL of biotinylated PCSK9 (at a pre-determined optimal concentration) to all wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound A.
-
Determine the IC₅₀ value from a dose-response curve.
-
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This compound A has demonstrated anti-inflammatory properties.[14] A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound A (test compound)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound A for 1 hour. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO production inhibition for each concentration of this compound A relative to the LPS-stimulated control.
-
Biological Activities and Mechanism of Action
This compound A exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.
Table 3: Summary of Biological Activities of this compound A
| Activity | Target/Mechanism | Quantitative Data (IC₅₀) | Reference(s) |
| Antifungal | Competitive inhibitor of chitin synthase. | Not specified in provided results. | [11] |
| Immunosuppressive | Inhibits IgE production. | 3.6 µM | [11] |
| Cholesterol-Lowering | Inhibits PCSK9-LDLR interaction, reduces PCSK9 expression. | 1.2 µM (PCSK9 expression in HepG2 cells) | [11][17] |
| Antitumor | Anti-proliferative activity in hormone-dependent breast cancer cells. | 93.64 - 260.83 µM (BT-474 cells)113.08 - 267.84 µM (T47D cells) | [11] |
| Anti-inflammatory | Inhibition of nitric oxide production in LPS-stimulated macrophages. | Not specified in provided results. | [14] |
Conclusion
This compound A is a fascinating natural product with a complex chemical structure and a wide array of promising biological activities. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, and detailed protocols for its study. The information compiled here serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound A and its analogs. Further investigation into its mechanism of action and structure-activity relationships will be crucial for the development of new therapeutic agents based on this unique molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Item - Mass spectrometry conditions for this compound A and internal standards. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPH07227294A - Production of this compound a - Google Patents [patents.google.com]
- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Pseurotin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pseurotin A, a fungal secondary metabolite, and its derivatives have emerged as a class of natural products with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.
Quantitative Biological Activity Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for this compound A and its derivatives across various assays.
Table 1: Anticancer and Cytotoxic Activities (IC50)
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound A | Glioma Cells | Proliferation | 0.51–29.3 μM | [1] |
| This compound A | HepG2 | Cytotoxicity | 22.2 µg/ml | [2] |
| This compound D | MCF-7 | Growth Inhibition | 15.6 μM | [3] |
| This compound D | MEC-1 | Viability | 23 µM | [4] |
Table 2: Anti-inflammatory and Immunomodulatory Activities (IC50)
| Compound | Target/Assay | IC50 Value | Reference |
| This compound A | IgE Production | 3.6 μM | [5][6] |
| 10-deoxythis compound A | IgE Production | 0.066 µM | [6] |
| This compound A | PCSK9 Secretion (HepG2) | 1.20 μM | [7] |
Table 3: Antimicrobial Activities (MIC)
| Compound | Organism | MIC Value | Reference |
| This compound A | Bacillus cereus | 64 μg/mL | |
| This compound A | Shigella shiga | 64 μg/mL |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound A and its derivatives.
Cell Viability and Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cells of interest (e.g., cancer cell lines, immune cells)
-
Complete cell culture medium
-
This compound A or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
In Vitro Osteoclastogenesis Assay
This assay evaluates the effect of this compound A on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.[10][11]
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Eagle, Alpha Modification) complete medium
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound A
-
96-well plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Protocol:
-
BMM Isolation: Isolate bone marrow from the femur and tibia of mice and culture the cells in complete α-MEM containing M-CSF (e.g., 50 ng/mL) for 3 days to generate BMMs.[10]
-
Cell Seeding: Plate the BMMs in 96-well plates at a density of 6 × 10^3 cells/well and allow them to adhere overnight.[10]
-
Induction of Osteoclastogenesis: Stimulate the BMMs with M-CSF and RANKL (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound A.[10]
-
Culture and Medium Change: Culture the cells for several days, replacing the medium every 2 days until mature osteoclasts are formed in the control group.[10]
-
TRAP Staining: Fix the cells and stain for TRAP, an enzyme characteristic of osteoclasts, following the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[10]
Cytokine Release Assay (in RAW 264.7 Macrophages)
This protocol measures the effect of this compound A on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) complete medium
-
This compound A
-
LPS from E. coli
-
24- or 96-well plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 4 × 10^5 cells/mL) and incubate overnight.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound A for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[13]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokines in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
Signaling Pathways and Mechanisms of Action
This compound A and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Inhibition of Osteoclastogenesis via MAPK and NF-κB Pathways
This compound A has been shown to inhibit osteoclastogenesis by suppressing RANKL-induced activation of the MAPK (ERK, p38, JNK) and NF-κB pathways.[14] This leads to the downregulation of NFATc1, a master regulator of osteoclast differentiation.
Anti-inflammatory Action through JAK/STAT Pathway Inhibition
This compound A and its derivatives exhibit anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway, which is crucial for the production of inflammatory mediators in immune cells like macrophages.[15][16]
Anticancer Activity via Modulation of the PCSK9-LDLR Axis
This compound A has demonstrated potential in cancer therapy by targeting the PCSK9-LDLR axis. It inhibits the secretion of PCSK9, a protein that promotes the degradation of the LDL receptor (LDLR), thereby increasing LDLR levels and potentially reducing cancer cell progression and recurrence.[7][17][18]
Conclusion
This compound A and its derivatives represent a promising class of natural products with diverse and potent biological activities. Their ability to modulate multiple key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. Further research into the structure-activity relationships, mechanisms of action, and preclinical efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to Pseurotin A: Fungal Producers and Culture Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotin A is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the this compound family of natural products, it is characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure.[1] This guide provides an in-depth overview of the fungal strains known to produce this compound A, detailed culture conditions for its optimal production, comprehensive experimental protocols for its isolation and quantification, and a visual representation of its biosynthetic and regulatory pathways.
This compound A Producing Fungal Strains
This compound A has been isolated from a variety of fungal genera, with Aspergillus being the most prominent producer. The following table summarizes the key fungal strains reported in the literature.
| Fungal Genus | Species | Strain Example(s) | Reference(s) |
| Aspergillus | fumigatus | Af293, A1159, HA 57-88, TP-F0196, DSM 6598 | [1][2][3][4] |
| giganteus | Not specified | [5][6] | |
| sp. | F1544 | [7] | |
| Acremonium | sp. | SF-7394 | [8][9] |
| persicinum | MF-347833 | [10] | |
| Penicillium | janczewskii | K. M. Zalessky | [11][12] |
| Cordyceps | ophioglossoides | IFO-8992 | [13] |
Culture Conditions for this compound A Production
The production of this compound A is highly dependent on the specific fungal strain and the culture conditions employed. Key factors influencing yield include the composition of the culture medium, pH, temperature, aeration, and the presence of specific inducers.
Culture Media
Various liquid and solid media have been successfully used for the cultivation of this compound A-producing fungi.
| Medium | Composition | Producing Strain(s) | Reference(s) |
| YMG Medium | • Glucose: 1%• Yeast Extract: 0.4%• Malt Extract: 1%• pH: 5.5 | Aspergillus fumigatus HA 57-88 | [2] |
| Czapek-Dox Medium | • Sucrose: 30 g/L• Sodium Nitrate: 2 g/L• Dipotassium Phosphate: 1 g/L• Magnesium Sulfate: 0.5 g/L• Potassium Chloride: 0.5 g/L• Ferrous Sulfate: 0.01 g/L• (Optional) Zinc Sulfate: 0.1-5 µM | Aspergillus fumigatus | [9][13][14][15] |
| Potato Dextrose Agar/Broth | Commercially available or prepared from potato infusion and dextrose. | Cordyceps ophioglossoides | [16] |
| MYG Medium | Not specified in detail in the search results. | Aspergillus fumigatus A1159 | [1] |
| Glucose-Peptone Medium | Not specified in detail in the search results. | This compound A producing strains |
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing the yield of this compound A.
| Parameter | Range | Optimal/Example Value | Reference(s) |
| Temperature | 15 - 30°C | 24 - 28°C | [2][3][11] |
| pH | 1.0 - 7.0 | 2.5 - 5.5 (production can be initiated below pH 4.0) | [2][3][11] |
| Incubation Time | 24 - 300 hours | 120 - 160 hours for maximal production | [2][3][11] |
| Aeration | Aerobic | Submerged culture with shaking (140-150 rpm) or aeration (e.g., 3 L/min) | [2][3] |
Induction of this compound A Biosynthesis
Recent studies have revealed that specific environmental cues can significantly enhance this compound A production in Aspergillus fumigatus.
-
Hypoxia: Cultivation under low oxygen conditions (hypoxia) has been shown to induce the expression of the this compound A biosynthetic gene cluster.
-
High Zinc Concentration: An increase in zinc concentration in the culture medium has been demonstrated to upregulate the genes involved in this compound A biosynthesis, leading to higher production.[14][15][16] Interestingly, high zinc levels tend to decrease the production of another secondary metabolite, gliotoxin, suggesting a regulatory switch between these two biosynthetic pathways.[14][15][16]
Experimental Protocols
The following sections provide generalized methodologies for the production, extraction, and analysis of this compound A based on published literature.
Fungal Fermentation
This protocol describes a typical submerged fermentation process for this compound A production.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature fungal culture from an agar plate to a flask containing a seed culture medium (e.g., YMG or Potato Dextrose Broth).
-
Incubate the seed culture at 25-28°C with shaking (e.g., 150 rpm) for 2-3 days until sufficient mycelial growth is observed.
-
-
Production Culture:
-
Inoculate the production medium (e.g., Czapek-Dox or YMG) with the seed culture (typically 5-10% v/v).
-
For larger scale production, use a fermenter with controlled temperature, pH, and aeration. For laboratory scale, baffled Erlenmeyer flasks on a rotary shaker are suitable.
-
Incubate the production culture under the optimized conditions (see Fermentation Parameters table) for 5-7 days. Monitor the production of this compound A periodically by taking small samples for HPLC analysis.
-
Extraction and Purification
The following is a general workflow for the extraction and purification of this compound A from the fermentation broth.
-
Harvesting:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
From Culture Filtrate: Extract the culture filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate or n-butanol.
-
From Mycelium: Suspend the mycelium in a solvent like methanol or a chloroform:methanol mixture and agitate for several hours to extract intracellular metabolites.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound A using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.[4][16]
-
Quantification by HPLC
High-Performance Liquid Chromatography is the standard method for the quantification of this compound A.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%) is a common mobile phase.
-
Detection: this compound A can be detected by UV absorbance, typically around 254 nm or 280 nm.[1]
-
Quantification: The concentration of this compound A in an extract is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified this compound A.
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound A in Aspergillus fumigatus involves a dedicated gene cluster (pso) and is subject to complex regulation.
This compound A Biosynthetic Pathway
The core scaffold of this compound A is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA. Subsequent tailoring enzymes modify this core to produce the final molecule. The key enzymatic steps are depicted below.
Caption: Biosynthetic pathway of this compound A in Aspergillus fumigatus.
Regulatory Pathway of this compound A Biosynthesis
The production of this compound A in Aspergillus fumigatus is intricately linked to the regulation of another secondary metabolite, gliotoxin, and is influenced by zinc availability. The transcription factor ZafA responds to zinc levels, which in turn influences the expression of GliZ, a transcriptional activator for gliotoxin biosynthesis. GliZ appears to have a negative regulatory effect on the this compound A pathway.
Caption: Regulatory network of this compound A and gliotoxin biosynthesis by zinc.
Conclusion
This compound A remains a molecule of high interest for drug discovery and development. A thorough understanding of the producing fungal strains and the ability to manipulate culture conditions are paramount for ensuring a reliable and high-yielding supply of this valuable compound. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to explore the full potential of this compound A. Further research into the optimization of fermentation conditions and the elucidation of regulatory networks in other producing organisms will undoubtedly pave the way for novel applications of this fascinating fungal metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. EP0546474A1 - this compound F1/F2, new metabolites from Aspergillus fumigatus, process for their preparation and their use as apomorphine antagonists - Google Patents [patents.google.com]
- 9. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Czapek medium - Wikipedia [en.wikipedia.org]
- 11. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JPH07227294A - Production of this compound a - Google Patents [patents.google.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Pseurotin A and its structural relatives, such as Azaspirene, represent a fascinating class of fungal metabolites characterized by a highly substituted 1-oxa-7-azaspiro[4.4]nonane core. Their potent biological activities, including the inhibition of chitin synthase and angiogenesis, have established them as compelling targets for total synthesis.[1][2] This in-depth guide provides a comprehensive overview of the key strategies developed for the synthesis of these intricate molecules, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the synthetic challenges and creative solutions in this field.
Biosynthesis of this compound A: A Natural Blueprint
The biosynthesis of this compound A in fungi like Aspergillus fumigatus offers a captivating glimpse into nature's approach to constructing this complex scaffold. The pathway originates from the precursor azaspirene and involves a series of enzymatic transformations.[3] A key enzyme, the bifunctional PsoF, exhibits both epoxidase and C-methyltransferase activity.[3] The biosynthetic gene cluster responsible for this compound production is activated under hypoxic conditions. The regulation of this pathway is also linked to the biosynthesis of other secondary metabolites, such as gliotoxin, and is influenced by factors like zinc concentration.[4][5]
Total Synthesis Strategies: A Comparative Overview
Several research groups have successfully navigated the synthetic challenges posed by this compound A and azaspirene. The key hurdles include the stereocontrolled construction of the spirocyclic core and the installation of the densely functionalized side chains. This section details some of the prominent synthetic routes.
The Hayashi Asymmetric Total Synthesis of this compound A
The Hayashi group's approach to this compound A is a landmark in the field, featuring a highly convergent strategy. Key transformations include a Sharpless asymmetric dihydroxylation to set the initial stereocenters, a diastereoselective Mukaiyama aldol reaction, and a sodium hydride-promoted intramolecular cyclization to forge the γ-lactam ring.[6] A late-stage oxidation of a benzylidene moiety to install the benzoyl group is another highlight of this synthesis.[6]
The Tadano Total Synthesis of this compound A and Azaspirene
The Tadano group developed a distinct strategy commencing from D-glucose.[7] Their synthesis features a stereoselective construction of the highly functionalized spiro-furanone framework. Key steps involve an intramolecular attack of an amide onto a carbonyl to form an aminal, followed by further transformations to yield the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[7]
The Han Six-Step Total Synthesis of Azaspirene
Remarkably, the Han group achieved a concise total synthesis of (±)-azaspirene in just six steps from commercially available materials.[8][9] This highly efficient route was inspired by the biogenetic hypothesis and features an effective γ-lactam formation from a linear precursor and successful tandem epoxidations to afford an α,β-epoxy-γ-hydroxy-γ-lactam intermediate, which then undergoes in situ spirocyclization.[9][10]
Quantitative Data Summary
The following tables summarize the reported yields for key transformations in the total syntheses of this compound A and Azaspirene.
Table 1: Key Reaction Yields in the Hayashi Synthesis of this compound A [6]
| Step | Reagents and Conditions | Product | Yield (%) |
| NaH-promoted Intramolecular Cyclization | NaH, THF | γ-Lactam Intermediate | - |
| Aldol Condensation and Spirocyclization | Aldehyde, Ketone, Silica Gel | Spirocyclic Intermediate | 68 |
| Late-stage Oxidation | Dimethyldioxirane (DMD) | Benzoyl Derivative | 68 |
| Deprotection and Methylation | HF, AcCl, MeOH | This compound A & 8-O-Demethylthis compound A | 25 & 67 |
Table 2: Key Reaction Yields in the Tadano Synthesis of this compound A and Azaspirene [7]
| Step | Reagents and Conditions | Product | Yield (%) |
| Intramolecular Amide Attack | Saturated aqueous Na2CO3 | Aminal Intermediate | 85 |
| Side Chain Installation (Azaspirene) | KHMDS, THF, -78 °C; LiBr | Coupled Product | 59 (from 6) |
| Final Deprotection (Azaspirene) | 6 M HCl / MeOH (1:1, v/v) | Azaspirene | 52 |
| Final Deprotection (this compound F2) | Acid Hydrolysis | This compound F2 | - |
| Methylation of this compound F2 | CSA, MeOH | This compound A | - |
Table 3: Overall Yield in the Han Synthesis of (±)-Azaspirene [9]
| Synthesis | Starting Materials | Number of Steps | Overall Yield (%) |
| Han's Total Synthesis of (±)-Azaspirene | Aldehyde and β-ketoester | 6 | 10.0 |
Experimental Protocols for Key Reactions
This section provides a more detailed look at the experimental procedures for some of the pivotal steps in the syntheses discussed.
Hayashi's NaH-Promoted Intramolecular Cyclization
To a solution of the alkynylamide precursor in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added sodium hydride (60% dispersion in mineral oil). The reaction mixture is stirred at this temperature for a specified period until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired γ-lactam.[6]
Tadano's Intramolecular Amide Attack to Form the Aminal
The ring-opened amide-ketone precursor is dissolved in a suitable solvent and treated with a saturated aqueous solution of sodium carbonate. The reaction mixture is stirred at room temperature until the cyclization is complete, as indicated by TLC analysis. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude aminal is often used in the next step without further purification.[7]
Han's Tandem Epoxidations and In Situ Spirocyclization
To a stirred solution of the γ-lactam precursor in a suitable solvent (e.g., methanol) at 23 °C is added triethylamine trihydrofluoride. The reaction is stirred for 24 hours. A saturated aqueous sodium bicarbonate solution is then added to quench the reaction. The resulting mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, containing the α,β-epoxy-γ-hydroxy-γ-lactam intermediate, undergoes spontaneous spirocyclization to yield (±)-azaspirene, which is then purified by flash column chromatography.[9]
Conclusion
The total syntheses of this compound A and its congeners have spurred significant innovation in synthetic organic chemistry. The strategies developed by leading research groups, from Hayashi's asymmetric approach and Tadano's carbohydrate-based synthesis to Han's remarkably concise route, provide a rich playbook of solutions for constructing complex, stereochemically dense natural products. The continued exploration of these synthetic pathways not only deepens our understanding of chemical reactivity and stereocontrol but also provides access to valuable quantities of these biologically active molecules for further investigation in drug discovery and development. The interplay between biosynthetic insights and synthetic design will undoubtedly continue to inspire the next generation of synthetic chemists to tackle even more formidable molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed biosynthesis of fluorinated this compound A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Six-Step Total Synthesis of Azaspirene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Pseurotin A: A Fungal Secondary Metabolite with Diverse Bioactivities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotin A is a fungal secondary metabolite that has garnered significant attention in the scientific community due to its unique chemical structure and broad spectrum of biological activities. First isolated from Pseudeurotium ovalis, it is now known to be produced by a variety of fungi, most notably species of Aspergillus and Penicillium. This guide provides a comprehensive overview of this compound A, focusing on its biosynthesis, chemical properties, biological effects, and the experimental methodologies used to study this promising natural product.
Chemical Structure and Properties
This compound A is a spirocyclic γ-lactam belonging to the this compound family of natural products.[1] Its core structure is a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, which is highly substituted and contains five chiral centers.[1] This complex architecture is responsible for its diverse biological activities. The chemical formula of this compound A is C22H25NO8.[2]
Producing Fungal Species
This compound A has been isolated from a range of fungal species, including:
-
Pseudeurotium ovalis[3]
-
Aspergillus flavus[7]
-
Aspergillus insulicola[2]
-
Penicillium janczewskii[8]
-
Cordyceps tenuipes[2]
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[11][12] The core scaffold is assembled by the hybrid enzyme PsoA.[12][13] Following the initial synthesis, a series of post-PKS-NRPS modifications are carried out by tailoring enzymes to yield the final this compound A molecule.[12][13]
The key tailoring enzymes and their functions are:
-
PsoD (Cytochrome P450): Oxidizes the benzyl carbon (C17) to a conjugated ketone.[13]
-
PsoC (Methyltransferase): Methylates the tertiary alcohol at C8.[13]
-
PsoE (Glutathione S-transferase): Isomerizes the C=C bond from the E to the Z stereoisomer.[13]
-
PsoF: Catalyzes the epoxidation of the remaining trans double bond in the tail. This epoxide is then spontaneously hydrolyzed to form this compound A or its stereoisomer, this compound D.[13]
Below is a diagram illustrating the biosynthetic pathway of this compound A.
Caption: Biosynthetic pathway of this compound A.
Biological Activities and Mechanism of Action
This compound A exhibits a wide array of biological activities, making it a molecule of great interest for drug development.
Antimicrobial Activity
This compound A has demonstrated mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][14]
Anti-inflammatory and Immunosuppressive Effects
This compound A and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.[7] For instance, they can suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6).[7] This anti-inflammatory activity is linked to the inhibition of the JAK/STAT signaling pathway.[7] this compound A is also a known inhibitor of immunoglobulin E (IgE) production, suggesting its potential in treating allergic responses.[3]
Anticancer Activity
This compound A has shown promise as an anticancer agent. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[15] One of its mechanisms of action involves the suppression of hormone-dependent breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[16] It has also been validated as a potential therapeutic for metastatic castration-resistant prostate cancer.[17]
Neuroprotective and Neuritogenic Activity
This compound A has been observed to induce cell differentiation in PC12 neuronal cells, indicating its potential for studying neurite formation and for applications in neurodegenerative diseases.[3][12]
Other Activities
This compound A also acts as an inhibitor of chitin synthase, an important enzyme in fungi.[18] Additionally, it has shown anti-angiogenic and nematicidal activities.[3][19]
The diverse biological effects of this compound A are largely attributed to its ability to modulate key cellular signaling pathways. The inhibition of the JAK/STAT and MAPK signaling pathways appears to be a central mechanism.[7][15]
Caption: Inhibition of JAK/STAT and MAPK signaling by this compound A.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the biological activities of this compound A.
Table 1: Antimicrobial Activity of this compound A
| Microorganism | Activity | Concentration | Reference |
| Bacillus cereus | MIC | 64 µg/mL | [5][14] |
| Shigella shiga | MIC | 64 µg/mL | [5][14] |
| Phytopathogenic Bacteria | |||
| Erwinia carotovora | IC50 | 220 µg/mL | [8] |
| Pseudomonas syringae | IC50 | 112 µg/mL | [8] |
Table 2: Enzyme Inhibition and Other Bioactivities of this compound A
| Target/Activity | Effect | Concentration (IC50) | Reference |
| Chitin Synthase (solubilized) | Inhibition | 81 µM | [18] |
| IgE Production (mouse B cells) | Inhibition | 3.6 µM | [20] |
| PCSK9 Secretion (HepG2 cells) | Inhibition | 1.2 µM | [16] |
| Human Lung Fibroblasts | Cytotoxicity | >1000 µM | [8] |
Experimental Protocols
This section provides an overview of the key experimental protocols for the study of this compound A.
Fungal Fermentation and Metabolite Extraction
A generalized protocol for the production and extraction of this compound A from a fungal culture is as follows:
-
Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium contains a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[11]
-
Incubation: The culture is incubated at a controlled temperature (typically 25-30°C) with agitation (e.g., 150-200 rpm) for several days to weeks.[11]
-
Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[11]
-
Extraction: The culture filtrate and/or the mycelium are extracted with an organic solvent such as ethyl acetate or chloroform.[5][18] The organic extract is then concentrated under reduced pressure to yield a crude extract.
References
- 1. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A | C22H25NO8 | CID 9845622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orchestrated Biosynthesis of the Secondary Metabolite Cocktails Enables the Producing Fungus to Combat Diverse Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound A - Biochemicals - CAT N°: 14441 [bertin-bioreagent.com]
- 20. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Pseurotin Family of Natural Products and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pseurotin family of natural products, a class of fungal secondary metabolites, has garnered significant attention in the scientific community due to their unique heterocyclic structures and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound family, detailing their discovery, chemical diversity, and biosynthetic pathways. A significant focus is placed on their diverse bioactivities, including anticancer, immunomodulatory, anti-angiogenic, and antimicrobial properties. This document summarizes quantitative data on their potency, outlines detailed experimental protocols for key bioactivity assays, and visualizes the intricate signaling pathways they modulate.
Introduction
Pseurotins are characterized by a unique and complex 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core skeleton. First isolated in the 1970s, this family has expanded to include numerous members, such as this compound A, D, and azaspirene, each exhibiting distinct biological profiles.[1][2] Their wide-ranging activities, from inhibiting monoamine oxidase to inducing cell differentiation, make them promising candidates for drug discovery and development.[1] This guide serves as a technical resource for researchers, providing in-depth information on the chemical biology of the this compound family.
Chemical Structures and Biosynthesis
The diverse array of this compound family members arises from a complex biosynthetic pathway. The core structure is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA.[2] Azaspirene has been identified as a key precursor in the biosynthesis of this compound A.[1][2] A series of post-PKS-NRPS modifications, including oxidations and methylations catalyzed by enzymes such as PsoC, PsoD, PsoE, and PsoF, contribute to the chemical diversity of this family.[2]
Key Members of the this compound Family:
-
This compound A: One of the most studied members, it features a benzoyl group and a dihydroxyhexenyl side chain.
-
This compound D: Structurally similar to this compound A, with variations in the side chain.
-
Azaspirene: A precursor to other pseurotins, lacking the benzoyl group found in this compound A.
-
Synerazol: Another related compound with a distinct substitution pattern.[3][4]
-
This compound E: A derivative of this compound A.[5]
Bioactivity and Mechanisms of Action
The this compound family exhibits a remarkable range of pharmacological effects. The following sections detail their key bioactivities, supported by quantitative data and mechanistic insights.
Anticancer Activity
Several pseurotins have demonstrated potent anticancer properties against various cancer cell lines.
-
This compound A has shown efficacy against hepatocellular carcinoma and hormone-dependent breast cancer.[6][7] It has been reported to lower the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) in HepG2 hepatocellular carcinoma cells with an IC50 value of 1.20 μM.[8][9] Furthermore, it inhibits the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[7][10] In metastatic castration-resistant prostate cancer, this compound A has been validated as a recurrence-suppressing lead by modulating the PCSK9-LDLR axis.[3] It has also been shown to be active against glioma cells with IC50 values ranging from 0.51–29.3 μM.[5][11]
-
This compound D has been shown to inhibit the proliferation of chronic lymphocytic leukemia (CLL) cells (MEC-1) with a calculated IC50 of 23 µM and induces apoptosis.[12][13]
Table 1: Anticancer Activity of this compound Family Members
| Compound | Cell Line | Activity | IC50 Value | Citation(s) |
| This compound A | HepG2 | PCSK9 Secretion Inhibition | 1.20 μM | [8][9] |
| This compound A | HCT116 | Cytotoxicity | 4.5-72.0 μM | [6] |
| This compound A | Glioma Cells | Antiproliferative | 0.51–29.3 μM | [5][11] |
| This compound D | MEC-1 (CLL) | Antiproliferative | 23 µM | [12] |
Immunomodulatory Effects
Pseurotins have been shown to modulate immune responses, particularly by affecting lymphocyte activation and inflammatory signaling.
-
This compound D significantly inhibits the activation of both CD4+ and CD8+ human T cells and reduces the production of the pro-inflammatory cytokine TNF-α.[4][14] This inhibition is associated with the suppression of STAT3 and STAT5 phosphorylation.[4][13][14] It also inhibits the proliferation of RAW 264.7 macrophages.[15]
Table 2: Immunomodulatory Activity of this compound Family Members
| Compound | Cell Type | Activity | Effect | Citation(s) |
| This compound D | Human T Cells (CD4+, CD8+) | Inhibition of Activation | Decreased TNF-α production | [4][14] |
| This compound D | Human T Cells (CD4+) | Inhibition of STAT3/STAT5 Phosphorylation | Dose-dependent inhibition at 10 μM | [4][13] |
| This compound A & D | RAW 264.7 Macrophages | Inhibition of Proliferation | Significant inhibition up to 50 μM | [15] |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain pseurotins have demonstrated the ability to inhibit this process.
-
Azaspirene is a notable angiogenesis inhibitor that inhibits endothelial cell migration induced by vascular endothelial growth factor (VEGF) with an ED100 of 27.1 μM.[16] Its mechanism of action involves the suppression of Raf-1 activation, a key kinase in the MAPK signaling pathway, without affecting the VEGF receptor 2.[12][17]
Table 3: Anti-Angiogenic Activity of this compound Family Members
| Compound | Assay | Activity | ED100/Effective Dose | Citation(s) |
| Azaspirene | HUVEC Migration Assay | Inhibition of VEGF-induced migration | 27.1 μM | [16] |
| Azaspirene | Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | 30 μ g/egg | [17] |
Antimicrobial Activity
Pseurotins also possess antimicrobial properties against a range of bacteria and fungi.
-
This compound A has shown mild to moderate activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 64 μg/mL against Bacillus cereus and Shigella shiga.[7]
-
Synerazol is active against Candida albicans and other fungi and exhibits synergistic activity with azole-type antifungal agents.[4]
Table 4: Antimicrobial Activity of this compound Family Members
| Compound | Microorganism | Activity | MIC Value | Citation(s) |
| This compound A | Bacillus cereus | Antibacterial | 64 μg/mL | [7] |
| This compound A | Shigella shiga | Antibacterial | 64 μg/mL | [7] |
| Synerazol | Candida albicans | Antifungal | - | [4] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by members of the this compound family.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Angiogenesis Assay (Transwell Migration/Boyden Chamber Assay)
This assay assesses the migratory capacity of endothelial cells in response to chemoattractants, a key step in angiogenesis.
Principle: Endothelial cells are seeded in the upper chamber of a transwell insert containing a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF). The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Protocol Overview:
-
Chamber Preparation: Coat the transwell membrane with an extracellular matrix protein (e.g., fibronectin or collagen).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in the upper chamber in serum-free media.
-
Treatment: Add the this compound compound to the upper chamber.
-
Chemoattractant Addition: Add the chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubation: Incubate the plate for several hours to allow for cell migration.
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Protocol Overview:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Conclusion
The this compound family of natural products represents a rich source of bioactive compounds with significant therapeutic potential. Their diverse activities against cancer, inflammation, angiogenesis, and microbial infections, coupled with their unique chemical structures, make them compelling subjects for further research and drug development. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on the bioactivity of pseurotins and providing detailed methodologies for their investigation. Future studies should focus on elucidating the structure-activity relationships within this family, identifying novel members, and exploring their therapeutic applications in preclinical and clinical settings.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synerazol | C22H23NO7 | CID 11165858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synerazol, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of this compound A: one-pot synthesis of synerazol and this compound E and determination of absolute stereochemistry of this compound E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf‐1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Zinc-Dependent Regulation of Pseurotin A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotin A, a fungal secondary metabolite originally isolated from Pseudeurotium ovalis, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of chitin synthase and neurite outgrowth-promoting effects.[1] Produced by various fungi, including the opportunistic human pathogen Aspergillus fumigatus, the biosynthesis of this compound A is intricately regulated by environmental cues, most notably the availability of zinc.[2][3] Understanding the molecular mechanisms that govern its production is crucial for harnessing its therapeutic potential and for comprehending the complex metabolic networks within fungi.
This technical guide provides an in-depth overview of the core regulatory pathways controlling this compound A biosynthesis in response to zinc levels. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of fungal secondary metabolism and drug discovery.
Zinc-Mediated Regulation of this compound A Production
In Aspergillus fumigatus, the biosynthesis of this compound A is inversely correlated with the production of another prominent secondary metabolite, gliotoxin.[2][3] This reciprocal regulation is orchestrated by a sophisticated network of transcription factors that respond to cellular zinc concentrations. High zinc concentrations favor the production of this compound A and fumagillin, while gliotoxin biosynthesis is diminished under these conditions.[2][3]
The central players in this regulatory cascade are the zinc-responsive transcriptional activator, ZafA, and the gliotoxin-specific transcriptional activator, GliZ.[2][3] The current model suggests that under zinc-replete conditions, the expression or activity of ZafA is reduced. This leads to a decrease in the expression of GliZ, which in turn alleviates the repression of the this compound A biosynthetic gene cluster, resulting in increased production of the compound.[2][3] Conversely, under zinc-limiting conditions, ZafA is active and upregulates GliZ, which represses this compound A biosynthesis while promoting the production of gliotoxin.[2][3] The pathway-specific transcription factor for the this compound A gene cluster is FumR (also known as FapR), and its expression is upregulated in high zinc conditions.[2][4]
Signaling Pathway of Zinc-Dependent Regulation of this compound A Biosynthesis
Caption: Zinc-dependent regulation of this compound A.
Quantitative Data on Gene Expression and Metabolite Production
The following tables summarize the quantitative findings from studies investigating the impact of zinc on this compound A biosynthesis in A. fumigatus.
Table 1: Effect of Zinc Concentration on Secondary Metabolite Production
| Zinc Concentration | This compound A Production | Fumagillin Production | Gliotoxin Production |
| Low (e.g., 0.1 µM) | Decreased | Decreased | Increased |
| High (e.g., 5 µM) | Increased | Increased | Decreased |
Data compiled from HPLC analyses reported in scientific literature.[2][3]
Table 2: Relative Gene Expression in Response to Zinc and Genetic Modifications
| Condition | Target Gene | Relative Expression Level |
| High Zinc | fumR | Upregulated |
| zafA Deletion | fumR | Upregulated |
| gliZ Deletion | fumR | Upregulated |
| zafA Deletion | This compound A biosynthetic genes | Upregulated |
| gliZ Deletion | This compound A biosynthetic genes | Upregulated |
This table represents qualitative trends observed from Northern blotting and microarray data.[2][3][5]
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. This section outlines the core experimental protocols employed in the study of this compound A regulation.
Fungal Culture for Zinc-Dependent Gene Expression Studies
A fundamental requirement for studying the effects of zinc is a precisely controlled culture medium.
-
Basal Medium Preparation: A zinc-limiting synthetic basal medium is prepared. The pH of the medium can be adjusted to be acidic or neutral by using ammonium or nitrate as the nitrogen source, respectively.[6]
-
Zinc Concentration Adjustment: The basal medium can be converted to a zinc-replete medium by the addition of a defined concentration of a zinc salt (e.g., ZnSO₄).
-
Inoculation and Growth: A. fumigatus spores are inoculated into the prepared liquid media and cultured under appropriate conditions (e.g., temperature, shaking).
-
Mycelial Harvest: Mycelia are harvested at a specific time point for subsequent RNA or protein extraction.
Quantification of this compound A by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation, identification, and quantification of secondary metabolites.
-
Sample Preparation: The fungal culture supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.[2]
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of solvents, such as water and acetonitrile, often with a modifier like formic acid.
-
Detection and Quantification: Eluting compounds are detected by a UV-Vis detector at a characteristic wavelength for this compound A. Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a purified this compound A standard.
Gene Expression Analysis by Northern Blotting
Northern blotting is a classic technique to study the expression of specific RNA molecules.
-
RNA Extraction: Total RNA is extracted from fungal mycelia using a standard protocol, such as the Trizol method.[2]
-
Gel Electrophoresis: A defined amount of total RNA is separated by size on a denaturing agarose gel.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the target gene's mRNA (e.g., fumR).
-
Detection: The signal from the hybridized probe is detected, and the intensity of the signal provides a measure of the target mRNA's abundance. Ribosomal RNA (rRNA) is often used as a loading control.[2][5]
Experimental Workflow for Investigating Zinc Regulation
Caption: Workflow for analyzing zinc's effect.
Advanced Methodologies for Deeper Insights
To further elucidate the regulatory network of this compound A biosynthesis, more advanced techniques can be employed.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.[7][8] This technique can be used to compare the global gene expression profiles of A. fumigatus grown under low and high zinc conditions, or to compare wild-type strains with transcription factor deletion mutants (e.g., ΔzafA, ΔgliZ). This would allow for the identification of all genes in the this compound A biosynthetic cluster that are differentially regulated, as well as other co-regulated genes.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method to identify the direct binding sites of a transcription factor on a genome-wide scale.[9][10][11] By performing ChIP-Seq with antibodies against ZafA and GliZ, researchers can definitively determine if these transcription factors directly bind to the promoter regions of the this compound A biosynthetic genes.
Yeast One-Hybrid (Y1H) Assay
The Y1H assay is a genetic method used to identify protein-DNA interactions.[12][13][14] It can be used to screen a cDNA library for proteins that bind to a specific DNA sequence, such as the promoter of the fumR gene. This could potentially identify novel regulatory proteins involved in the control of this compound A biosynthesis.
Advanced Experimental Workflow Diagram
Caption: Advanced workflow for regulatory studies.
Conclusion
The regulation of this compound A biosynthesis by zinc in Aspergillus fumigatus is a prime example of the intricate control of secondary metabolism in fungi. The interplay between the zinc-responsive transcription factor ZafA and the gliotoxin-specific activator GliZ highlights a sophisticated mechanism of metabolic crosstalk. For researchers in natural product discovery and drug development, a thorough understanding of these regulatory networks is paramount for the rational design of strategies to enhance the production of desired bioactive compounds. The experimental approaches detailed in this guide provide a solid foundation for further investigations into this fascinating area of fungal biology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Culture conditions for zinc- and pH-regulated gene expression studies in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 8. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Wide Mapping Reveals an Extensive AtfA Regulatory Influence on Development, Metabolism, and Stress Preparedness in Aspergillus nidulans [mdpi.com]
- 10. ChIP-seq reveals a role for CrzA in the Aspergillus fumigatus high-osmolarity glycerol response (HOG) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChIP-seq and In Vivo Transcriptome Analyses of the Aspergillus fumigatus SREBP SrbA Reveals a New Regulator of the Fungal Hypoxia Response and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]
- 13. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]
- 14. fuxmanlab.com [fuxmanlab.com]
Methodological & Application
Application Notes and Protocols for Pseurotin A in In Vitro Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pseurotin A is a spiro-heterocyclic γ-lactam alkaloid first isolated from Pseudeurotium ovalis and also produced by various Aspergillus species.[1] It has garnered significant interest in oncological research due to its unique mechanism of action and potential as an anticancer agent. This compound A has demonstrated inhibitory effects against various cancer cell lines, including hormone-dependent breast cancer, prostate cancer, and hepatocellular carcinoma.[1][2][3] Its primary mode of action involves the modulation of cholesterol metabolism and induction of apoptosis, making it a promising lead compound for drug development.
This document provides detailed application notes and protocols for researchers utilizing this compound A in in vitro cancer cell line studies. It summarizes key quantitative data, outlines its mechanism of action, and offers step-by-step experimental procedures.
Mechanism of Action
This compound A exerts its anticancer effects primarily by targeting the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) axis, a key regulator of cholesterol homeostasis.[1][2][4]
-
Inhibition of PCSK9: this compound A dually inhibits PCSK9, both by suppressing its expression and by blocking its protein-protein interaction (PPI) with the Low-Density Lipoprotein Receptor (LDLR).[1][2][5]
-
Upregulation of LDLR: By inhibiting PCSK9-mediated degradation of the LDLR, this compound A treatment leads to increased levels of LDLR on the cell surface.[1][2] This modulation of cholesterol metabolism has been linked to the suppression of tumor progression, particularly in cancers that are dependent on lipid metabolism.[1][6]
-
Induction of Apoptosis: At higher concentrations, this compound A has been shown to induce apoptosis. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases 3/7, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3][5][7]
-
Other Effects: In hepatocellular carcinoma cells, this compound A has been observed to restore the expression of tumor suppressors like TP53 and c-Myc, as well as downstream microRNAs such as miR-30a and let-7i.[8]
Data Presentation
Quantitative data from in vitro studies are summarized below for easy reference and comparison.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations (IC₅₀) of this compound A
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Treatment Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | PCSK9 Secretion | 1.20 µM | Not Specified | [1][4][9] |
| PC-3 | Prostate Cancer | MTT | 121.4 µM | 72 hours | [2] |
| 22Rv1 | Prostate Cancer | MTT | 138.2 µM | 72 hours | [2] |
| PC-3 | Prostate Cancer | Colony Formation | 3.9 µM | Not Specified | [2] |
| 22Rv1 | Prostate Cancer | Colony Formation | 1.0 µM | Not Specified | [2] |
| RWPE-1 | Non-tumorigenic Prostate | MTT | >750 µM | Not Specified | [5] |
| CCD 841 CoN | Non-tumorigenic Colon | MTT | >500 µM | Not Specified | [5] |
Note: The modest IC₅₀ values from MTT assays on prostate cancer cells suggest a primary cytostatic rather than cytotoxic effect at lower concentrations, while the potent inhibition of colony formation highlights its anti-proliferative potential.[2]
Table 2: Effects of this compound A on Protein Expression Levels in Cancer Cell Lines
| Cell Line | Protein | Concentration | Effect | Reference |
| BT-474 | LDLR | 25 µM, 50 µM, 100 µM | +39%, +71%, +100% | [1] |
| T47D | LDLR | 25 µM, 50 µM, 100 µM | +45%, +72%, +210% | [1] |
| PC-3 | PCSK9 | 60 µM, 90 µM, 120 µM | -4%, -31.7%, -39% | [2] |
| RWPE-1 | Bax | 1 mM, 2 mM | +42%, +100% | [5] |
| RWPE-1 | Cleaved Caspase-3 | 1 mM, 2 mM | +150%, +400% | [5] |
Experimental Workflow
A typical workflow for evaluating the in vitro effects of this compound A on cancer cell lines involves a multi-faceted approach, starting from initial cytotoxicity screening to detailed mechanistic studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound A.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A.
Materials:
-
Cancer cell line of interest (e.g., PC-3, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound A in complete growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound A dilutions. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).[9]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Protein Expression (Western Blotting)
Objective: To investigate the effect of this compound A on the expression levels of target proteins (e.g., PCSK9, LDLR, Bax, Bcl-2, caspases).
Materials:
-
6-well plates
-
This compound A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to PCSK9, LDLR, Bax, etc.)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound A for 24-72 hours. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[9]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an ECL detection reagent and an imaging system.[9] Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
Protocol 3: Assessment of Apoptosis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound A.
Materials:
-
6-well plates
-
This compound A
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound A at desired concentrations for 24-48 hours.[10]
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Clonogenic Assay (Colony Formation Assay)
Objective: To assess the effect of this compound A on the long-term proliferative capacity and survival of single cancer cells.
Materials:
-
6-well plates
-
This compound A
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with very low concentrations of this compound A (often below the MTT IC₅₀, as seen for prostate cancer cells).[2]
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with cold methanol for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 20-30 minutes.
-
Washing and Analysis: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results can be expressed as a percentage of the vehicle-treated control.
References
- 1. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pseurotin A: In Vivo Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotin A, a secondary metabolite produced by fungi of the Aspergillus genus, has garnered significant scientific interest due to its diverse biological activities.[1] This spiro-heterocyclic γ-lactam alkaloid has demonstrated potential therapeutic applications as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), with implications for cancer treatment and cholesterol management.[2][3] Furthermore, its antioxidant properties suggest a role in mitigating reactive oxygen species (ROS)-mediated pathologies such as osteoporosis.[4] This document provides a comprehensive overview of this compound A treatment protocols for in vivo animal models, based on findings from recent preclinical studies. It is intended to serve as a practical guide for researchers designing and executing in vivo experiments with this promising compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies involving this compound A administration in mouse models.
Table 1: this compound A Dosing and Administration in Murine Models
| Animal Model | Application | Dosage | Administration Route | Treatment Duration | Reference |
| Swiss Albino Mice | Chronic Safety Assessment | Up to 80 mg/kg | Oral | 90 days | [5][6] |
| Swiss Albino Mice | Pharmacokinetics | 50 mg/kg | Intravenous | Single dose | [5] |
| Nude Mice (BT-474 Xenograft) | Breast Cancer | 10 mg/kg/day | Oral | Daily for the study duration | [2][3] |
| Nude Mice (PC-3 Xenograft) | Prostate Cancer | Not Specified | Not Specified | Not Specified | [7] |
| Nude Mice (mCRPC Xenograft) | Prostate Cancer Recurrence | Not Specified | Not Specified | Not Specified | [5][6] |
| Nude Mice (CWR-R1ca-Luc Xenograft) | Prostate Cancer Recurrence | 10 mg/kg/day | Oral | 7 days before and 8 weeks after tumor resection | [8] |
| Ovariectomized (OVX) Mice | Osteoporosis | Not Specified | Not Specified | 6 weeks | [4] |
| Swiss Albino Mice | Acute Toxicity (LD50) | >550 mg/kg | Oral | Single dose | [9][10] |
Table 2: In Vivo Efficacy of this compound A in Murine Models
| Application | Animal Model | Key Efficacy Parameters | Results | Reference |
| Breast Cancer | Nude Mice (BT-474 Xenograft) | Tumor Volume Suppression | 59.8% reduction vs. vehicle | [2] |
| Tumor Weight | 0.956±0.119 g (PsA) vs. 1.334±0.101 g (vehicle) | [2] | ||
| Prostate Cancer | Nude Mice (PC-3 Xenograft) | Tumor Volume Suppression | 40.6% reduction vs. vehicle | [7] |
| Tumor Weight | 0.566±0.123 g (PsA) vs. 0.736±0.127 g (vehicle) | [7] | ||
| Prostate Cancer Recurrence | Nude Mice (CWR-R1ca-Luc Xenograft) | Primary Tumor Weight Reduction | 60.7% reduction vs. vehicle | [8] |
| Primary Tumor Volume Reduction | 34.3% reduction vs. vehicle | [8] | ||
| Serum Total Cholesterol | 25.1% reduction vs. vehicle | [8] | ||
| Serum LDL-C | 46.4% reduction vs. vehicle | [8] | ||
| Serum PSA | 15.9% reduction vs. vehicle | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound A in a Xenograft Model of Hormone-Dependent Breast Cancer
This protocol is based on studies investigating the effect of this compound A on the progression of BT-474 breast cancer cells in nude mice.[2][3]
1. Animal Model:
-
Athymic nude mice.
2. Cell Culture and Implantation:
-
Culture BT-474 human breast cancer cells under standard conditions.
-
Orthotopically implant 2 x 106 CWR-R1ca-Luc cells into the suprascapular region of high-fat diet (HFD)-fed mice.[8]
3. Treatment Regimen:
-
This compound A Formulation: Prepare a suspension of this compound A in a suitable vehicle (e.g., a mixture of sterile water, ethanol, and PEG400).
-
Dosing: Administer 10 mg/kg of this compound A daily via oral gavage.[2][3] The control group receives the vehicle only.
-
Duration: Continue daily treatment for the duration of the study.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Body Weight: Monitor the body weight of the animals to assess general toxicity.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma levels of cholesterol, 17β-estradiol, and the breast cancer recurrence marker CA 15-3.[2][3]
-
Tissue Analysis: Excise tumors and liver tissue for Western blot analysis of PCSK9 and LDLR expression and immunohistochemistry for PCSK9.[2][3]
Protocol 2: Assessment of this compound A in a Prostate Cancer Recurrence Model
This protocol is adapted from research on the efficacy of this compound A in preventing the recurrence of metastatic castration-resistant prostate cancer (mCRPC) after surgical excision.[8]
1. Animal Model:
-
Nude mice.
2. Cell Culture and Implantation:
-
Culture CWR-R1ca-Luc mCRPC cells.
-
Inject 2 x 106 cells into the suprascapular region of high-fat diet (HFD)-fed mice.[8]
3. Treatment and Surgical Procedure:
-
Pre-surgical Treatment: Begin daily oral gavage of 10 mg/kg this compound A one week before primary tumor resection.[8]
-
Tumor Resection: Surgically excise the primary tumor when it reaches a volume of approximately 200 mm³.[8] Confirm complete removal using bioluminescence imaging.[8]
-
Post-surgical Treatment: Continue daily oral administration of 10 mg/kg this compound A for an additional eight weeks to assess prevention of recurrence.[8]
4. Monitoring and Endpoints:
-
Tumor Recurrence: Monitor for locoregional and distant tumor recurrence using bioluminescence imaging.
-
Tissue Analysis: Analyze excised recurrent tumors for relevant biomarkers.
Protocol 3: Pharmacokinetic Study of this compound A
This protocol is based on a study that determined the pharmacokinetic profile of this compound A in Swiss albino mice.[5]
1. Animal Model:
-
Swiss albino mice.
2. Administration:
-
Administer a single intravenous (recto-orbital) injection of this compound A at a dose of 50 mg/kg.[5]
3. Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).
4. Analysis:
-
Separate plasma from the blood samples.
-
Determine the concentration of this compound A in the plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5]
-
Calculate relevant pharmacokinetic parameters from the plasma concentration-time profile. The study noted a rapid decline in plasma concentration within the first 5 minutes, with the compound becoming undetectable after 2 hours.[5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound A's mechanism of action on the PCSK9-LDLR pathway.
Caption: General experimental workflow for in vivo xenograft studies.
Caption: this compound A's role in mitigating ROS-induced osteoporosis.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety, Pharmacokinetics, Translational and Molecular Mechanistic Insights on the Prostate Cancer Recurrence Suppressor this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Isolating and Purifying Pseurotin A from Fungal Cultures
Introduction
Pseurotin A is a fungal secondary metabolite that has garnered significant interest from researchers, scientists, and drug development professionals due to its diverse biological activities, including antibacterial and chitin synthase inhibitory properties.[1][2][3][4] This heterocyclic compound is produced by various fungal species, most notably Aspergillus fumigatus.[1][2][3][5][6][7] The isolation and purification of this compound A from fungal cultures are critical steps for its further study and potential therapeutic applications. These application notes provide detailed protocols for the cultivation of this compound A-producing fungi, followed by the extraction, isolation, and purification of this bioactive compound.
Producing Organisms
This compound A has been successfully isolated from several fungal species. The most commonly reported producer is Aspergillus fumigatus.[1][2][3][5][6][7] Other reported fungal sources include Penicillium janczewskii and Cordyceps ophioglossoides.[8][9]
Experimental Protocols
1. Fungal Cultivation
Successful production of this compound A is highly dependent on the fungal strain and the culture conditions employed. Below are protocols for both submerged and solid-state fermentation.
Protocol 1.1: Submerged Fermentation of Aspergillus fumigatus
This protocol is adapted from methodologies described for the cultivation of Aspergillus fumigatus for the production of this compound A and its derivatives.[1][3][7]
-
Media Preparation: Prepare Yeast Extract-Malt Extract-Glucose (YMG) medium with the following composition per liter of tap water:
-
Glucose: 10 g
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Adjust the pH to 5.5 before sterilization.
-
-
Inoculation and Seed Culture:
-
Inoculate a 500 mL flask containing 100 mL of A-3M medium (0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20, pH 7.0) with a loopful of a mature slant culture of Aspergillus fumigatus.[10]
-
Incubate the seed culture for 2 days at 30°C on a rotary shaker at 200 rpm.[10]
-
-
Production Culture:
-
Inoculate a 20-liter fermenter containing YMG medium with 200 mL of the seed culture.[7]
-
Incubate at 24°C with an aeration rate of 3 liters/minute and agitation of 140 rpm.[7]
-
Monitor the fermentation parameters (pH, pO2, temperature). This compound A production typically starts when the pH drops below 4.0 and the carbon source is nearly depleted, reaching a maximum after 120-160 hours of cultivation.[1]
-
Protocol 1.2: Solid-State Fermentation of Cordyceps ophioglossoides
This protocol is based on a patented method for producing this compound A.[8]
-
Media Preparation: Prepare a potato dextrose agar medium.
-
Inoculation and Culture:
2. Extraction of this compound A
The extraction method depends on whether the compound is primarily intracellular or secreted into the culture medium. For this compound A, it is often found in the culture filtrate.[1][2]
Protocol 2.1: Solvent Extraction from Culture Filtrate
-
Harvesting: Separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation. The mycelium can be discarded as it typically contains no inhibitors.[1][5]
-
Extraction:
-
Method A (Resin and Acetone): Pass the culture filtrate (e.g., 16 liters) through a column of DIAION HP 21 resin. Elute the bound compounds with acetone.[1][7]
-
Method B (Direct Solvent Extraction): Extract the culture filtrate (e.g., 15 liters) with an organic solvent such as chloroform (e.g., 5 liters) or ethyl acetate at room temperature.[2] Repeat the extraction multiple times to ensure completeness.[5]
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[2][5]
Protocol 2.2: Extraction from Solid-State Culture
-
Heating and Extraction: Heat the cultured medium to melt the agar and mix it with n-butanol. Stir the mixture at 100°C for 3 hours.[8]
-
Separation and Concentration: Cool the mixture to room temperature to allow the agar to solidify. Separate the n-butanol layer and concentrate it to obtain the crude residue.[8]
3. Purification of this compound A
A combination of chromatographic techniques is typically employed to purify this compound A from the crude extract.
Protocol 3.1: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Elute with a gradient of solvents, such as cyclohexane-ethyl acetate or chloroform-methanol.[1][2] For instance, a mixture of chloroform and methanol (40:3) can be used as the mobile phase.[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound A.
-
Preparative High-Performance Liquid Chromatography (HPLC):
4. Structure Elucidation
The identity and purity of the isolated this compound A should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[2][5]
Quantitative Data
The yield of this compound A can vary significantly depending on the fungal strain and culture conditions. The following table summarizes reported yields from different studies.
| Fungal Strain | Fermentation Volume | Crude Extract Yield | Purified this compound A Yield | Reference |
| Aspergillus fumigatus | 16 Liters | 5.1 g | 121 mg | [1][7] |
| Aspergillus fumigatus | 15 Liters | 0.125 g | 0.004 g (4 mg) | [2] |
Visualizations
Experimental Workflow for this compound A Isolation and Purification
Caption: Overall workflow for the isolation and purification of this compound A.
Signaling Pathway (Biosynthesis Overview)
While a detailed signaling pathway is complex, the biosynthesis of this compound A involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.
Caption: Simplified overview of the this compound A biosynthetic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. JPH07227294A - Production of this compound a - Google Patents [patents.google.com]
- 9. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Pseurotin A: A Novel Inhibitor of Osteoclastogenesis for Bone Disease Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, pharmacology, and drug discovery.
Introduction:
Pseurotin A, a secondary metabolite derived from Aspergillus fumigatus, has emerged as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation essential for bone resorption.[1][2] This document provides a comprehensive overview of this compound A's application in studying osteoclast differentiation and function. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways. This information is intended to guide researchers in utilizing this compound A as a tool to investigate osteoclast biology and to explore its therapeutic potential for bone-related pathologies such as osteoporosis.[2][3]
Mechanism of Action
Osteoclast differentiation is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3] this compound A exerts its inhibitory effects on osteoclastogenesis by targeting the RANKL signaling cascade. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a series of downstream signaling events.[3] this compound A has been shown to suppress the generation of intracellular reactive oxygen species (ROS), which are crucial second messengers in RANKL signaling.[1][2] This reduction in ROS levels subsequently attenuates the activation of key downstream pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically ERK, p38, and JNK).[1][2] The inactivation of these pathways ultimately leads to the suppression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1), and a subsequent decrease in the expression of osteoclast-specific genes.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound A on various aspects of osteoclastogenesis have been quantified in several studies. The following tables summarize these key findings.
Table 1: Effect of this compound A on Osteoclast Formation
| Concentration (µM) | Number of TRAP-positive Multinucleated Cells (nuclei >3) |
| 0 (Control) | Baseline |
| 2.5 | Significant Reduction |
| 5 | Stronger Reduction |
| 7.5 | Potent Reduction |
| 10 | Most Potent Reduction |
TRAP (Tartrate-Resistant Acid Phosphatase) is a marker enzyme for osteoclasts.[1]
Table 2: Effect of this compound A on Osteoclast-Specific Gene Expression
| Gene | This compound A Concentration (µM) | Fold Change (vs. Control) |
| c-fos | 10 | Decreased |
| Nfatc1 | 10 | Decreased |
| Ctsk | 10 | Decreased |
| Acp5 (TRAP) | 10 | Decreased |
| Atp6v0d2 | 10 | Decreased |
| Mmp9 | 10 | Decreased |
Data obtained from qPCR analysis after treatment of bone marrow macrophages (BMMs) with RANKL in the presence or absence of this compound A.[1]
Table 3: Effect of this compound A on RANKL-Induced Signaling Pathways
| Pathway | Protein (Phosphorylated/Activated Form) | This compound A Treatment | Effect |
| NF-κB | p-IκBα | Yes | Increased (Inhibition of degradation) |
| MAPK | p-ERK | Yes | Decreased |
| MAPK | p-p38 | Yes | Decreased |
| MAPK | p-JNK | Yes | Decreased |
Data obtained from Western blot analysis.[1]
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to study the effects of this compound A on osteoclastogenesis.
Osteoclast Differentiation Assay
Objective: To assess the effect of this compound A on the formation of mature osteoclasts from bone marrow macrophages (BMMs).
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound A
-
TRAP staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed the BMMs into 96-well plates at a density of 8 x 10³ cells/well.
-
Culture the BMMs for an additional 4 days in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Treat the cells with various concentrations of this compound A (e.g., 0, 2.5, 5, 10 µM) during the 4-day differentiation period.
-
After 4 days, fix the cells and stain for TRAP activity using a commercially available kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To determine the effect of this compound A on the expression of osteoclast-specific genes.
Materials:
-
BMMs differentiated as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., c-fos, Nfatc1, Ctsk, Acp5, Atp6v0d2, Mmp9) and a housekeeping gene (e.g., Actb)
Procedure:
-
Culture BMMs with M-CSF and RANKL in the presence or absence of this compound A for 4 days.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound A on the activation of RANKL-induced signaling pathways.
Materials:
-
BMMs
-
This compound A
-
RANKL
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Starve BMMs in serum-free α-MEM for 4 hours.
-
Pre-treat the cells with this compound A for 2 hours.
-
Stimulate the cells with RANKL (50 ng/mL) for the indicated times (e.g., 0, 5, 10, 20, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: this compound A inhibits osteoclastogenesis by suppressing ROS-mediated signaling pathways.
Caption: Experimental workflow for the osteoclast differentiation assay.
Caption: Workflow for Western blot analysis of signaling pathways.
References
- 1. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species [thno.org]
Application Notes and Protocols: Pseurotin A as an Inhibitor of PCSK9 Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][3][4] This action prevents the LDLR from recycling back to the cell surface, leading to a reduced clearance of LDL cholesterol (LDL-C) from the bloodstream and consequently, higher plasma LDL-C levels.[3] Inhibition of PCSK9 is, therefore, a well-established therapeutic strategy for managing hypercholesterolemia.[1][2] Pseurotin A, a spiro-heterocyclic γ-lactam alkaloid isolated from the fungus Aspergillus fumigatus, has emerged as a novel small-molecule inhibitor of PCSK9.[1][2][3] This document provides a summary of its effects, quantitative data, and detailed protocols for its experimental use.
Mechanism of Action this compound A exhibits a dual mechanism for inhibiting the PCSK9 pathway.[5][6] Firstly, it suppresses the expression and secretion of PCSK9 from cells. Secondly, it directly inhibits the protein-protein interaction (PPI) between circulating PCSK9 and the LDLR.[1][5][6] This dual action makes it a potent agent for increasing LDLR levels and enhancing LDL-C uptake.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound A in various experimental models.
Table 1: In Vitro Efficacy of this compound A on PCSK9 Expression
| Cell Line | This compound A Concentration | Effect on PCSK9 Expression / Secretion | Reference |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | 1.20 µM | IC₅₀ for PCSK9 secretion inhibition. | [1][2] |
| Huh-7 | 5 µM | 31.2% inhibition of PCSK9 secretion. | [1] |
| BT-474 (Breast Cancer) | 25 µM | 8% reduction. | [1] |
| 50 µM | 36% reduction. | [1] | |
| 100 µM | 70% reduction. | [1] | |
| PC-3 (Prostate Cancer) | 60 µM | 4% reduction. | [3][6] |
| 90 µM | 31.7% reduction. | [3][6] | |
| 120 µM | 39% reduction. | [3][6] |
| PC-3 & 22Rv1 (Prostate Cancer) | 0.5 - 25 µM | Potent inhibition of colony formation with IC₅₀ values of 3.9 µM and 1.0 µM, respectively. |[3][6] |
Table 2: In Vivo Efficacy of this compound A
| Model | Treatment | Effect on PCSK9 Expression | Effect on LDLR Expression | Reference |
|---|---|---|---|---|
| Nude Mice (Liver Lysates) | 10 mg/kg daily (oral) | 30% reduction. | 109% increase. | [1] |
| Nude Mice with BT-474 Xenograft | 10 mg/kg daily (oral) | Reduced expression in tumor tissue. | Normalized levels in tumors. | [1][2] |
| Nude Mice with PC-3 Xenograft | Not Specified | 28% reduction in primary tumors. | 18% increase in primary tumors. |[3] |
Table 3: this compound A Inhibition of PCSK9-LDLR Interaction
| Method | This compound A Concentration | Finding | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | 10 - 150 µM | Demonstrated dose-dependent inhibition of the PCSK9-LDLR interaction. | [1][2][7] |
| In Silico Docking | Not Applicable | Binds at the PCSK9 interface pocket that accommodates LDLR, interacting with ASP374. |[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound A and a general workflow for its evaluation.
References
- 1. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation | MDPI [mdpi.com]
- 5. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Pseurotin A Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotin A is a fungal secondary metabolite that has garnered significant interest for its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] In the context of oncology, this compound A has been identified as a novel suppressor of tumor progression and recurrence.[3] Its primary mechanism of action in cancer involves the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[3][4][5] By inhibiting PCSK9 expression and its interaction with the Low-Density Lipoprotein Receptor (LDLR), this compound A effectively modulates cholesterol metabolism, which is often reprogrammed in cancer cells to support rapid growth.[3][4][6] This document provides detailed protocols for evaluating the in vivo efficacy of this compound A using xenograft mouse models, a gold standard for preclinical assessment of cancer therapeutics.[7]
Signaling Pathway of this compound A in Cancer
This compound A's anticancer effect is significantly attributed to its modulation of the PCSK9-LDLR axis. In many cancer types, including prostate and breast cancer, elevated PCSK9 levels lead to the degradation of LDLR, which paradoxically supports tumor progression through mechanisms that are still being fully elucidated but are linked to cholesterol homeostasis.[4][8] this compound A has been shown to reduce PCSK9 expression, leading to increased LDLR levels.[3][5] This action is believed to disrupt the metabolic processes that fuel tumor growth and metastasis. Additionally, studies have indicated that pseurotins can influence other critical cellular pathways, such as the JAK/STAT and MAPK signaling pathways, which are involved in cell proliferation, apoptosis, and differentiation.[2]
Caption: this compound A signaling pathway in cancer cells.
Experimental Protocols
This section details the protocol for assessing the anticancer efficacy of this compound A in a subcutaneous xenograft mouse model. The methodology is adapted from successful preclinical studies on this compound A in prostate and breast cancer.[3][5]
Cell Culture and Preparation
-
Cell Lines: Use relevant human cancer cell lines. For example, PC-3 or CWR-R1ca for prostate cancer, and BT-474 or T47D for breast cancer have been used in previous this compound A studies.[3][5]
-
Culture Conditions: Grow cells in the recommended medium, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin.[7] Wash the cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS to the desired concentration for injection (e.g., 2 x 10⁶ to 5 x 10⁶ cells per 100-200 µL).[9][10] Keep the cell suspension on ice until injection to maintain viability.[9]
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD-SCID) are appropriate for xenograft studies.[7][10] Mice should be 4-6 weeks old.[10]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.
-
Diet: For studies involving cholesterol metabolism, such as with this compound A, a high-fat diet (e.g., 11% fat) can be used to promote tumor growth, with a regular chow diet group as a control.[3][4]
-
Implantation:
This compound A Treatment Protocol
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign mice to control and treatment groups (n=5-10 mice per group).[3][7]
-
This compound A Formulation: this compound A can be dissolved in a suitable vehicle, such as a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Dosing and Administration:
-
Monitoring: Throughout the study, monitor the body weight of the animals and observe for any signs of toxicity or distress.[11]
Efficacy Assessment and Endpoint Analysis
-
Primary Endpoint: The study typically concludes when tumors in the control group reach a specific size (e.g., >1000 mm³) or after a fixed duration (e.g., 8 weeks).[4]
-
Tumor Excision: At the endpoint, euthanize the mice according to institutional guidelines. Surgically excise the tumors and record their final weight.[1]
-
Tissue and Blood Collection:
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis to assess protein levels of PCSK9 and LDLR.[3][5]
-
Collect blood via cardiac puncture to measure serum levels of relevant biomarkers, such as Prostate-Specific Antigen (PSA) for prostate cancer models, total cholesterol, and LDL-C.[4]
-
-
Metastasis Assessment: For metastatic models (e.g., using CWR-R1ca-Luc cells), in vivo bioluminescence imaging can be performed weekly to monitor the spread of cancer cells.[4] At the endpoint, inspect organs like the lungs, liver, and lymph nodes for visible metastases.
Caption: General experimental workflow for this compound A efficacy testing.
Data Presentation
Quantitative data from efficacy studies should be summarized to allow for clear comparison between treatment and control groups.
Table 1: Effect of this compound A on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Treatment | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) | % Weight Reduction | Reference |
| Prostate Cancer | PC-3 | Vehicle Control | 292.26 ± 65.75 | - | 0.736 ± 0.127 | - | [11] |
| This compound A (10 mg/kg) | 173.56 ± 44.59 | 40.6% | 0.566 ± 0.123 | 23.1% | [11] | ||
| Breast Cancer | BT-474 | Vehicle Control (HFD) | 1180.35 ± 153.75 | - | 1.334 ± 0.101 | - | [3] |
| This compound A (10 mg/kg) | 474.07 ± 105.43 | 59.8% | Not Reported | Not Reported | [3] | ||
| mCRPC | CWR-R1ca-Luc | Vehicle Control (HFD) | 906.4 ± 139.8 | - | 0.59 ± 0.16 | - | [4] |
Data presented as mean ± SEM or SD as reported in the source. HFD: High-Fat Diet; mCRPC: metastatic Castration-Resistant Prostate Cancer
Table 2: Effect of this compound A on Serum Biomarkers in CWR-R1ca-Luc Xenograft Model
| Biomarker | Vehicle Control | This compound A (10 mg/kg) | % Reduction | Reference |
| Total Cholesterol (mg/dL) | 346.6 ± 25.4 | 259.5 ± 12.8 | 25.1% | [4] |
| LDL-C (mg/dL) | 105.4 ± 29.6 | 56.4 ± 10.3 | 46.4% | [4] |
| PSA (ng/mL) | 1.95 ± 0.13 | 1.64 ± 0.17 | 15.9% | [4] |
Data presented as mean ± SEM.
Table 3: Effect of this compound A on Protein Expression in PC-3 Tumors
| Protein | Treatment | % Change vs. Control (Primary Tumor) | % Change vs. Control (Recurred Tumor) | Reference |
| PCSK9 | This compound A | ↓ 28% | ↓ 57.5% | [5][11] |
| LDLR | This compound A | ↑ 18% | Insignificant Increase | [5][11] |
Conclusion
The protocols outlined provide a comprehensive framework for evaluating the in vivo efficacy of this compound A against various cancers using xenograft mouse models. The compound has demonstrated significant potential in suppressing tumor growth and recurrence, particularly in hormone-dependent and castration-resistant cancers.[3][4] Its mechanism of targeting the PCSK9-LDLR axis presents a novel therapeutic strategy.[5][6] Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the continued development of this compound A as a potential anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. yeasenbio.com [yeasenbio.com]
- 11. pubs.acs.org [pubs.acs.org]
Pseurotin A: Application Notes and Protocols for Preclinical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for Pseurotin A in preclinical research settings. Detailed protocols for both in vivo and in vitro studies are presented to facilitate experimental design and execution.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data related to the preclinical use of this compound A, including dosages for in vivo studies and concentrations for in vitro assays.
Table 1: In Vivo Administration of this compound A
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Study Focus | Reference |
| Swiss Albino Mice | Oral Gavage | Up to 500 mg/kg (single dose) | <5% DMSO/0.2% Tween 80 in water | Acute Toxicity (LD50 > 550 mg/kg) | [1] |
| Swiss Albino Mice | Oral Gavage | 10, 250, 500 mg/kg (single dose) | Not specified | 14-Day Acute Toxicity | [1] |
| Swiss Albino Mice | Intravenous | Up to 80 mg/kg (90-day study) | Not specified | Chronic Safety & Pharmacokinetics | [2] |
| Nude Mice | Oral Gavage | 10 mg/kg (daily) | Not specified | Prostate Cancer Recurrence | [3] |
| Ovariectomized (OVX) Mice | Intraperitoneal | Not specified | Not specified | Osteoporosis | [4][5] |
| Rats | Intraperitoneal | 1/10 and 1/20 of LD50 (daily) | n-butanol extract of Aspergillus fumigatus | Hepatocellular Carcinoma |
Table 2: In Vitro Efficacy of this compound A and Analogs
| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| This compound A | HepG2 | PCSK9 Secretion | 1.2 µM | Inhibition of PCSK9 secretion | [6] |
| This compound A | BT-474, T47D (Breast Cancer) | Western Blot | 25, 50, 100 µM | Dose-dependent reduction of PCSK9 | [7] |
| This compound D | MCF-7 (Breast Cancer) | Not Specified | 15.6 µM | Cytotoxicity | |
| This compound D | CD4+ T cells | Phosphorylation Assay | 10 µM | Inhibition of STAT3 and STAT5 phosphorylation | [8] |
| n-Butanol extract (containing this compound A) | HepG2 | SRB | 22.2 µg/mL | Cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments involving the delivery and evaluation of this compound A are provided below.
Protocol 1: In Vivo Administration via Oral Gavage in Mice
This protocol describes the procedure for administering this compound A to mice via oral gavage, a common method for preclinical efficacy and toxicity studies.[9][10][11][12]
Materials:
-
This compound A
-
Vehicle (e.g., <5% DMSO/0.2% Tween 80 in sterile water)
-
Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded tip[10]
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation:
-
Dissolve this compound A in the chosen vehicle to the desired final concentration. Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.
-
-
Animal Preparation and Dosing Calculation:
-
Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended gavage volume is 10 ml/kg.[11]
-
Calculate the volume of the this compound A formulation to be administered to each mouse based on its body weight and the target dose.
-
-
Restraint and Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The head and body should be in a vertical line to straighten the esophagus.[11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle.[10]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13]
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reinsert.[9]
-
Once the needle is at the predetermined depth, administer the compound slowly and steadily.[11]
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 10 minutes post-dosing.[13]
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound A on cancer cell lines.[14][15][16]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound A
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound A in DMSO.
-
Prepare serial dilutions of this compound A in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound A concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound A dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker to ensure complete dissolution.[14][16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Analysis of Apoptosis by Western Blot
This protocol details the detection of key apoptotic proteins by Western blot to investigate if this compound A induces apoptosis.[17][18][19][20]
Materials:
-
Cells treated with this compound A (as in Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.[20]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in the expression of apoptotic proteins. Normalize to a loading control like β-actin or GAPDH.
-
Protocol 4: NF-κB Nuclear Translocation Imaging by Immunofluorescence
This protocol describes how to visualize the effect of this compound A on the nuclear translocation of NF-κB p65, a key step in the NF-κB signaling pathway.[21][22]
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
This compound A
-
LPS (lipopolysaccharide) for stimulation
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[21]
-
Primary antibody (anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound A for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[21]
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound A.
References
- 1. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. google.com [google.com]
Pseurotin A: Application Notes and Protocols for Molecular Docking Studies with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of Pseurotin A with its known and potential protein targets. Detailed protocols for in silico experiments are provided to guide researchers in studying the interactions of this promising natural compound with key proteins involved in hypercholesterolemia, cancer, and inflammation.
This compound A, a secondary metabolite isolated from the fungus Aspergillus fumigatus, has garnered significant interest for its diverse biological activities. It has been identified as a dual inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. Furthermore, this compound A has been shown to modulate critical signaling pathways, including the Signal Transducer and Activator of Transcription (STAT) and Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathways, suggesting a broader therapeutic potential. This document outlines the methodologies for computational docking studies to explore these interactions at a molecular level.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound A and its primary target, PCSK9.
Table 1: this compound A Interaction with Human PCSK9
| Parameter | Value | Method | Reference |
| Docking Score | -7.0 kcal/mol | Molecular Docking (Schrödinger Glide XP) | [1] |
| IC₅₀ (PCSK9 Secretion) | 1.20 µM | Cell-based Assay (HepG2 cells) | [1][2] |
| PPI Inhibition | 10 - 150 µM | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Comparative Docking Scores of Known Inhibitors against PCSK9
| Compound | Docking Score (kcal/mol) | Docking Software | Reference |
| (S)-canadine | -9.8 | Not Specified | |
| ZINC000051951669 | -13.2 | Not Specified | |
| Brazilin | -9.0 | Glide XP | [3] |
| Alizarin | -8.4 | Glide XP | [3] |
| Amikacin | -8.90 (average) | Glide XP / Smina | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound A and a general workflow for molecular docking studies.
Caption: this compound A's dual inhibition of PCSK9 secretion and LDLR binding.
Caption: this compound A's inhibitory effect on MAPK and NF-κB signaling pathways.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
Protocol 1: Molecular Docking of this compound A with PCSK9
This protocol is based on the methodology reported for the in silico analysis of this compound A with the catalytic domain of PCSK9.[1]
1. Objective: To predict the binding mode and estimate the binding affinity of this compound A to the LDLR-binding site of PCSK9.
2. Materials and Software:
-
Software: Schrödinger Molecular Modeling Suite (including Maestro, Protein Preparation Wizard, LigPrep, Glide).
-
Hardware: High-performance computing workstation.
-
Input Files:
-
PCSK9 crystal structures (e.g., PDB IDs: 3GCX, 4NE9, 4NMX, 3GCW).[1]
-
3D structure of this compound A (SDF or MOL2 format).
-
3. Procedure:
3.1. Protein Preparation:
-
Launch Maestro and import the selected PCSK9 PDB structure.
-
Open the "Protein Preparation Wizard".
-
Pre-process the protein: Assign bond orders, add hydrogens, and create zero-order bonds to metals and disulfide bonds.
-
Optimize the H-bond network using PROPKA at a pH of 7.0.
-
Perform a restrained energy minimization using the OPLS_2005 force field until the root-mean-square deviation (RMSD) of heavy atoms converges to 0.30 Å.[1]
3.2. Ligand Preparation:
-
Import the 3D structure of this compound A into Maestro.
-
Use the "LigPrep" module to generate low-energy conformers.
-
Ensure correct ionization states are generated at a physiological pH (e.g., 7.4 ± 0.2).
3.3. Receptor Grid Generation:
-
Open the "Receptor Grid Generation" panel.
-
Define the binding site by selecting the residues at the known PCSK9-LDLR interaction interface. A key residue to include in the grid box is ASP374.[1]
-
Generate the receptor grid with default parameters for the protein atomic scale (1.0 Å).[1]
3.4. Ligand Docking:
-
Open the "Ligand Docking" panel using the "Glide" module.
-
Select the prepared this compound A conformers as the ligands.
-
Choose the generated receptor grid.
-
Set the docking precision to Extra Precision (XP) mode.[1]
-
Initiate the docking run.
3.5. Analysis of Results:
-
Examine the output poses and their corresponding GlideScores (docking scores). The more negative the score, the stronger the predicted binding affinity.
-
Visualize the top-ranked pose of this compound A in the PCSK9 binding site.
-
Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. Pay close attention to interactions with key residues like ASP374.[1]
Protocol 2: Generalized Protocol for Docking this compound A with Other Kinase Targets (e.g., STAT3, p38 MAPK)
As direct molecular docking studies of this compound A with STATs or MAPKs are not yet widely published, this protocol provides a generalized workflow that can be adapted for these targets based on common practices in the field.
1. Objective: To perform an exploratory in silico analysis of the potential binding of this compound A to the active or allosteric sites of proteins in the STAT or MAPK signaling pathways.
2. Materials and Software:
-
Software: A molecular docking program such as AutoDock Vina, Schrödinger Glide, or GOLD.
-
Hardware: High-performance computing workstation.
-
Input Files:
-
Crystal structure of the target protein (e.g., STAT3 SH2 domain, p38 MAPK).
-
3D structure of this compound A.
-
3. Procedure:
3.1. Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using the chosen software's standard workflow (e.g., AutoDock Tools for AutoDock Vina).
-
Prepare the this compound A structure by generating a 3D conformer and assigning appropriate charges and atom types.
3.2. Binding Site Definition and Grid Generation:
-
Identify the putative binding site. For kinases like p38 MAPK, this is often the ATP-binding pocket. For transcription factors like STAT3, the SH2 domain is a common target for inhibiting dimerization.
-
Define the grid box to encompass the identified binding site. The size and center of the grid should be sufficient to allow the ligand to move freely within the pocket.
3.3. Molecular Docking:
-
Perform the docking calculation using the selected software. For AutoDock Vina, this involves running the Vina executable with the prepared protein, ligand, and a configuration file specifying the grid box parameters.
-
Generate multiple binding poses (e.g., 10-20) to explore different potential conformations.
3.4. Analysis of Results:
-
Rank the resulting poses based on their binding energy (in kcal/mol).
-
Visualize the lowest energy pose to analyze the interactions between this compound A and the protein's active site residues.
-
Compare the predicted binding energy to that of known inhibitors of the target protein, if available, to gauge the potential potency of this compound A.
4. Optional Follow-up:
-
For promising results, consider performing molecular dynamics (MD) simulations to assess the stability of the predicted this compound A-protein complex over time.
-
Utilize MM/GBSA or MM/PBSA calculations to obtain a more refined estimation of the binding free energy.
These protocols provide a foundation for the in silico investigation of this compound A's interactions with its protein targets. The results from these computational studies can guide further experimental validation and the development of this compound A as a potential therapeutic agent.
References
- 1. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Pseurotin A Technical Support Center: Optimizing Animal Studies
Welcome to the Pseurotin A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving this compound A.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its mechanism of action?
A1: this compound A is a secondary metabolite produced by fungi of the Aspergillus genus.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-cancer, and anti-osteoporotic effects.[3][4] Its primary mechanisms of action include the suppression of reactive oxygen species (ROS), which in turn inhibits the MAPK and NF-κB signaling pathways.[5] this compound A has also been shown to target the PCSK9-LDLR axis, playing a role in cholesterol metabolism and potentially suppressing cancer progression and recurrence.[3][6]
Q2: What are the recommended starting dosages for this compound A in mouse models?
A2: Based on published studies, recommended starting dosages for this compound A in mice vary depending on the disease model. For osteoporosis models, intraperitoneal injections of 5 mg/kg every two days have been used effectively.[1] In cancer models, daily oral gavage of 10 mg/kg has been shown to suppress tumor progression.[3][6] Acute toxicity studies have indicated that single oral doses up to 500 mg/kg did not cause mortality in Swiss albino mice, though some reversible side effects were noted at higher doses.[7]
Q3: How should I formulate this compound A for in vivo administration?
A3: The formulation of this compound A will depend on the route of administration. For intraperitoneal injection, this compound A can be dissolved in a vehicle such as sterile phosphate-buffered saline (PBS) or a solution containing a small amount of a solubilizing agent like DMSO, which is then further diluted in PBS. For oral gavage, this compound A can be suspended in a vehicle like corn oil.[8] It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study.
Q4: What are the known side effects or toxicities of this compound A in animals?
A4: Acute toxicity studies suggest that this compound A has a good safety profile. In one study, a single oral dose of up to 500 mg/kg in mice did not result in any deaths.[7] However, at a dose of 250 mg/kg, a significant increase in the liver enzymes AST and ALT was observed in female mice, suggesting potential for liver toxicity at higher doses.[7] A 90-day chronic safety assessment in Swiss albino mice at doses up to 80 mg/kg showed no signs of hematological, biochemical, or major organ toxicity. Long-term studies at higher doses are needed to fully characterize the chronic toxicity profile.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in efficacy studies.
-
Question: We are observing high variability in tumor growth or bone density measurements between our this compound A-treated animals. What could be the cause?
-
Answer:
-
Formulation Instability: this compound A may be degrading or precipitating in your vehicle. Prepare fresh formulations regularly and visually inspect for any precipitation before each administration. Consider analyzing the concentration of this compound A in your formulation over time to confirm stability.
-
Inaccurate Dosing: Ensure your dosing technique is consistent. For oral gavage, improper technique can lead to administration into the lungs or incomplete delivery. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not subcutaneous.
-
Animal Health: Underlying health issues in your animal colony can contribute to variability. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the experimental treatment.
-
Biological Variability: Even with inbred strains, there can be biological variability. Ensure you have an adequate number of animals per group to achieve statistical power.
-
Issue 2: Signs of toxicity in treated animals.
-
Question: Our mice treated with this compound A are showing signs of distress (e.g., weight loss, lethargy). What should we do?
-
Answer:
-
Dose Reduction: The dose you are using may be too high for the specific strain or age of your animals. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects. Run a control group treated with the vehicle alone to rule this out. Some co-solvents like DMSO can have biological effects at higher concentrations.
-
Monitor Liver Enzymes: As elevated liver enzymes have been reported at higher doses, consider collecting blood samples to monitor AST and ALT levels.[7] If liver toxicity is suspected, you may need to lower the dose or change the administration route.
-
Observe for Dehydration: If animals are experiencing gastrointestinal upset, they may become dehydrated. Ensure easy access to water and consider providing supplemental hydration if necessary.
-
Issue 3: Difficulty in formulating this compound A.
-
Question: this compound A is not dissolving well in our chosen vehicle. What are our options?
-
Answer:
-
Test Alternative Vehicles: this compound A is a lipophilic molecule. Consider using lipid-based vehicles such as corn oil, sesame oil, or commercially available self-emulsifying drug delivery systems (SEDDS).
-
Use of Co-solvents: A small percentage of a co-solvent like DMSO, ethanol, or PEG 400 can be used to initially dissolve this compound A before diluting it in the final vehicle. Be mindful of the potential toxicity of the co-solvent itself.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound A powder through techniques like micronization can improve its suspension properties and bioavailability.
-
Sonication: Gentle sonication can aid in dissolving this compound A. However, avoid excessive heat which could degrade the compound.
-
Data Presentation
Table 1: this compound A Dosage and Administration in Mouse Models
| Disease Model | Animal Strain | Route of Administration | Dosage | Vehicle | Study Duration | Reference |
| Osteoporosis | Ovariectomized (OVX) Mice | Intraperitoneal (IP) | 5 mg/kg every 2 days | Not specified | 6 weeks | [1] |
| Breast Cancer | Nude Mice (BT-474 xenograft) | Oral Gavage | 10 mg/kg daily | Not specified | Not specified | [3] |
| Prostate Cancer | Nude Mice (CWR-R1ca-Luc xenograft) | Oral Gavage | 10 mg/kg daily | Not specified | 8 weeks post-surgery | [6][9] |
| Acute Toxicity | Swiss Albino Mice | Oral Gavage | 10, 250, and 500 mg/kg (single dose) | Not specified | 14 days | [7][10] |
Table 2: Summary of this compound A Efficacy and Toxicity Findings
| Study Type | Key Findings | Reference |
| Osteoporosis | Prevented ovariectomy-induced bone loss. | [1] |
| Breast Cancer | Suppressed tumor progression and recurrence. | [3] |
| Prostate Cancer | Prevented locoregional and distant tumor recurrence. Reduced serum cholesterol, LDL-C, PCSK9, and PSA levels. | [6][9] |
| Acute Toxicity | LD50 > 550 mg/kg. Increased AST and ALT at 250 mg/kg in female mice. | [7][10] |
Experimental Protocols
Protocol 1: Preparation of this compound A for Intraperitoneal Injection (Osteoporosis Model)
-
Materials:
-
This compound A powder
-
Sterile DMSO
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound A powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL, you might dissolve 5 mg of this compound A in 100 µL of DMSO.
-
Vortex gently until the this compound A is fully dissolved.
-
Add the required volume of sterile PBS to achieve the final desired concentration. For the example above, you would add 4.9 mL of PBS.
-
Vortex the solution again to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
Draw the solution into a sterile syringe for injection. The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
Protocol 2: Preparation of this compound A for Oral Gavage (Cancer Models)
-
Materials:
-
This compound A powder
-
Corn oil (or other suitable lipid-based vehicle)
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Oral gavage needles
-
-
Procedure:
-
Weigh the required amount of this compound A powder and place it in a sterile conical tube.
-
Add the required volume of corn oil to the tube.
-
Use a homogenizer or sonicator to create a uniform suspension. Ensure the temperature does not increase significantly during this process.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered.
-
Use an appropriately sized oral gavage needle for the mice.
-
Mandatory Visualizations
Caption: this compound A Signaling Pathways.
Caption: General Experimental Workflow for this compound A In Vivo Studies.
Caption: Troubleshooting Decision Tree for this compound A Animal Studies.
References
- 1. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Pseurotin A
Welcome to the technical support center for Pseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and minimizing the off-target effects of this potent bioactive molecule. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter during your experiments.
FAQs: Understanding this compound A's Activity
Q1: What are the primary known on-targets of this compound A?
This compound A (PsA) is a fungal secondary metabolite with several well-documented biological activities and primary targets.[1][2] Its primary known targets include:
-
Chitin Synthase: PsA is a competitive inhibitor of fungal chitin synthase, an enzyme essential for the fungal cell wall but absent in mammals, making it a promising target for antifungal agents.[3][4]
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): PsA acts as a dual inhibitor of PCSK9. It suppresses PCSK9 expression and also inhibits the protein-protein interaction (PPI) between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[5][6][7][8][9] This leads to increased LDLR recycling and lower plasma cholesterol.[7]
Q2: What are some of the other reported biological activities and potential off-target effects?
Beyond its primary targets, this compound A has been shown to modulate several other cellular pathways, which may represent either downstream on-target effects or potential off-target interactions. These include:
-
Induction of Apoptosis: At high concentrations (e.g., 1-2 mM in normal prostate cells), PsA can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspases 3/7.[5][10][11] In leukemia cells, it can induce apoptosis via mitochondrial reactive oxygen species (ROS) production.[12]
-
Inhibition of Osteoclastogenesis: PsA inhibits the formation and function of osteoclasts by suppressing intracellular ROS levels, which in turn inhibits the MAPK (ERK, P38, JNK) and NF-κB signaling pathways.[13]
-
Immunosuppressive Activity: It inhibits the production of Immunoglobulin E (IgE), a key mediator in allergic responses.[14]
-
Neuritogenic Induction: PsA has been observed to induce nerve-cell proliferation.
-
Anti-cancer Activity: It shows anti-proliferative and anti-migratory effects in various cancer cell lines, including glioma, breast cancer, and prostate cancer.[8][14][15]
Q3: What are the typical working concentrations and key quantitative parameters for this compound A?
The effective concentration of this compound A varies significantly depending on the biological context and target being studied. Using concentrations that are orders of magnitude higher than the IC50 for the primary target is more likely to induce off-target effects.
| Parameter | Target / Effect | Cell Line / System | Value | Reference |
| IC50 | IgE Production Inhibition | - | 3.6 μM | |
| IC50 | PCSK9 Secretion Inhibition | HepG2 | 1.20 μM | [6][16] |
| IC50 | Anti-proliferative Activity | PC-3 (Prostate Cancer) | 121.4 μM | [8][15] |
| IC50 | Anti-proliferative Activity | 22Rv1 (Prostate Cancer) | 138.2 μM | [8][15] |
| IC50 | Colony Formation Inhibition | PC-3 (Prostate Cancer) | 3.9 μM | [8] |
| IC50 | Colony Formation Inhibition | 22Rv1 (Prostate Cancer) | 1.0 μM | [8] |
| IC50 Range | Anti-proliferative Activity | Glioma Cells | 0.51 - 29.3 μM | [14] |
| Effective Conc. | PCSK9-LDLR PPI Inhibition | Surface Plasmon Resonance | 10 - 150 μM | [6][16] |
| Cytotoxicity | Cell Viability Reduction | RWPE-1 (Normal Prostate) | Significant at > 1 mM | [5][11] |
| LD50 | Acute Oral Toxicity | Swiss Albino Mice | > 550 mg/kg | [5][9][10] |
Troubleshooting Guide: Investigating Unexpected Experimental Results
This section provides practical guidance for specific issues you may encounter.
Issue: My observed cellular phenotype (e.g., unexpected cytotoxicity, altered morphology) does not align with the known on-target effects of this compound A at my working concentration.
An unexpected phenotype is a strong indicator of a potential off-target effect. The following workflow can help determine if the observed activity is on-target or off-target.
Detailed Steps:
-
Validate Target Engagement: The first and most critical step is to confirm that this compound A is binding to its intended target in your cellular system at the concentration used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures target engagement in a native cellular environment without modifying the compound.[17][18][19]
-
Perform Dose-Response Analysis: The potency of this compound A in eliciting the observed phenotype should correlate with its potency for engaging the target. If the phenotype only appears at concentrations significantly higher than the IC50 for the on-target effect, it is likely an off-target phenomenon.
-
Use Orthogonal Controls:
-
Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this unrelated inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[20]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. The phenotype caused by this compound A should be diminished or abolished in these cells.
-
Target Overexpression: Overexpressing the target protein may require a higher concentration of this compound A to achieve the same phenotypic effect, effectively "rescuing" the phenotype at lower concentrations.[20]
-
-
Identify Potential Off-Targets: If the steps above suggest an off-target effect, you can use unbiased, proteome-wide methods to identify other proteins that this compound A interacts with. Techniques include proteomic profiling via mass spectrometry (sometimes combined with CETSA) and kinase panel screening.[21][22][23]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound A at the desired concentration and a control set with vehicle (e.g., DMSO). Incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound A-treated samples, if there is target engagement, the protein will be stabilized and will remain in the soluble fraction at higher temperatures compared to the control. This results in a "shift" in the melting curve.
Protocol 2: Proteomic Profiling for Off-Target Discovery
This method uses mass spectrometry to identify proteins across the proteome that are stabilized or destabilized by this compound A, often as a high-throughput extension of CETSA.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound A or vehicle as in the CETSA protocol. For proteomic analysis, a single heating temperature that provides a good dynamic range for protein denaturation is often chosen. Lyse the cells and separate the soluble and precipitated fractions.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry. This typically involves protein quantification, reduction, alkylation, and tryptic digestion to generate peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins in the this compound A-treated sample versus the vehicle control.
-
Interpretation: Proteins that are significantly more abundant in the soluble fraction of the this compound A-treated sample are potential off-targets, as their thermal stability was increased by compound binding. Conversely, proteins that are destabilized can also be identified.
Signaling Pathways Modulated by this compound A
Understanding the pathways affected by this compound A is key to distinguishing on- and off-target effects.
This compound A Inhibition of the PCSK9/LDLR Axis
This compound A dually inhibits the PCSK9 pathway, which is a primary on-target effect.[6][7]
This compound A-Induced Apoptosis via ROS
At high concentrations, this compound A can induce apoptosis through pathways involving mitochondrial ROS.[12]
References
- 1. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A - Wikipedia [en.wikipedia.org]
- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A | Antifection | TargetMol [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 22. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Differential proteomic analysis of Aspergillus fumigatus morphotypes reveals putative drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Pseurotin A instability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Pseurotin A in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what are its key properties?
This compound A is a fungal secondary metabolite originally isolated from Aspergillus fumigatus. It is a spirocyclic γ-lactam with a molecular weight of 431.4 g/mol .[1] It is known to exhibit a range of biological activities, including the inhibition of IgE production, nematicidal activity, and suppression of signaling pathways such as MAPK and NF-κB.
Physicochemical Properties of this compound A
| Property | Value |
| CAS Number | 58523-30-1 |
| Molecular Formula | C₂₂H₂₅NO₈ |
| Molecular Weight | 431.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol |
Q2: How should I prepare and store stock solutions of this compound A?
Proper preparation and storage of stock solutions are critical for ensuring the consistency and reproducibility of your experiments.
Stock Solution Preparation and Storage Recommendations
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM is a common starting concentration. |
| Storage Temperature | -20°C for long-term storage. |
| Stability of Solid | ≥ 4 years at -20°C. |
| Stability in DMSO | Solutions in DMSO may be stored at -20°C for up to 3 months.[2] |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. |
Troubleshooting Guide: this compound A Instability and Precipitation in Cell Culture Media
Problem: I am observing a precipitate in my cell culture medium after adding this compound A.
This is a common issue encountered with hydrophobic compounds like this compound A when they are introduced into an aqueous environment like cell culture media.
Troubleshooting Workflow for Compound Precipitation
References
Pseurotin A Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for strategies to improve the bioavailability of Pseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here you will find detailed experimental protocols, quantitative data, and visual workflows to support your research endeavors.
Frequently Asked Questions (FAQs) about this compound A's Bioavailability
This section addresses common questions regarding the inherent properties of this compound A that affect its bioavailability.
Q1: What are the known physicochemical properties of this compound A that may limit its oral bioavailability?
This compound A is a fungal secondary metabolite with a complex structure.[1][2] Its physicochemical properties present some challenges for oral bioavailability. While its lipophilicity is not excessively high, other factors likely contribute to poor absorption.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 431.4 g/mol [3] | Within the range for good oral absorption (Lipinski's Rule of Five: <500 Da). |
| XLogP3 | 0.5[3] | Indicates moderate lipophilicity, which is generally favorable for membrane permeation. |
| Hydrogen Bond Donors | 5[3] | Meets the criterion of Lipinski's Rule of Five (≤5), suggesting it is not overly polar. |
| Hydrogen Bond Acceptors | 8[3] | Meets the criterion of Lipinski's Rule of Five (≤10). |
| Polar Surface Area | 142 Ų[3] | Relatively high, which can sometimes be associated with lower permeability. |
While this compound A does not violate Lipinski's Rule of Five for oral drug candidates, its complex, rigid structure and high polar surface area may contribute to poor membrane permeability and, consequently, low oral bioavailability.
Q2: What is the metabolic stability of this compound A?
To assess the metabolic stability of this compound A in your own experiments, a common approach is to use an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Q3: Is this compound A a substrate for any efflux pumps, such as P-glycoprotein (P-gp)?
There is currently no direct published evidence to confirm whether this compound A is a substrate for common efflux pumps like P-glycoprotein (P-gp). However, many natural product-based drugs are substrates for P-gp, which can be a significant contributor to low oral bioavailability by actively transporting the drug out of intestinal cells and back into the gut lumen.[6] Given this compound A's structural complexity, it is plausible that it could be a substrate for one or more efflux transporters.
To determine if this compound A is a P-gp substrate, a bidirectional transport assay using a polarized cell line overexpressing P-gp, such as MDCK-MDR1 cells, is recommended.[7] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for active efflux.[8]
Troubleshooting Guide for Bioavailability Enhancement Strategies
This section provides practical guidance for overcoming common challenges encountered during the development of strategies to improve this compound A bioavailability.
Nanoformulation Approaches
Q4: I am experiencing low encapsulation efficiency of this compound A in my lipid-based nanoparticles. What are the critical parameters to optimize?
Low encapsulation efficiency (EE) is a common hurdle when formulating complex natural products into lipid-based nanoparticles. Several factors can influence the EE of a lipophilic drug like this compound A.
Table 2: Troubleshooting Low Encapsulation Efficiency of this compound A in Lipid Nanoparticles
| Parameter to Optimize | Rationale and Suggested Action | Expected Outcome |
| Lipid Composition | The choice of lipid is crucial for drug solubility and compatibility. This compound A, with its moderate lipophilicity, may require a specific lipid environment. | Improved solubilization of this compound A within the lipid matrix, leading to higher EE. |
| Action: Screen a panel of lipids with varying chain lengths and saturation (e.g., tristearin, tripalmitin, glyceryl monostearate). Consider using a mixture of solid and liquid lipids to create a less-ordered lipid core, which can accommodate more drug. | ||
| Surfactant Concentration | The surfactant stabilizes the nanoparticle dispersion but can also influence drug partitioning. An inappropriate surfactant or concentration can lead to drug expulsion from the lipid core. | Enhanced stability of the nanoparticles and better retention of this compound A within the core. |
| Action: Optimize the concentration of your chosen surfactant (e.g., Poloxamer 188, Tween 80). Screen different types of non-ionic surfactants. | ||
| Drug-to-Lipid Ratio | Exceeding the solubility limit of this compound A in the lipid matrix will result in low EE. | Determination of the optimal drug loading that can be efficiently encapsulated. |
| Action: Perform a loading capacity study by varying the initial amount of this compound A while keeping the lipid concentration constant. | ||
| Manufacturing Process | The method of nanoparticle preparation (e.g., high-pressure homogenization, microemulsion, solvent emulsification-evaporation) can significantly impact EE. | More efficient entrapment of this compound A during nanoparticle formation. |
| Action: If using a homogenization technique, optimize the pressure and number of cycles. For solvent-based methods, ensure the organic solvent is a good solvent for this compound A and is efficiently removed. |
Workflow for Optimizing Encapsulation Efficiency
Caption: Workflow for troubleshooting low encapsulation efficiency.
Prodrug and Derivative Synthesis
Q5: What functional groups on this compound A are suitable for modification in a prodrug strategy?
The structure of this compound A offers several functional groups that can be chemically modified to create prodrugs with improved physicochemical properties, such as increased solubility or permeability.
-
Hydroxyl Groups: this compound A has multiple hydroxyl groups that can be esterified to create more lipophilic prodrugs. These ester linkages can be designed to be cleaved by endogenous esterases in the body, releasing the active this compound A.
-
Lactam Nitrogen: The nitrogen atom in the lactam ring could potentially be a site for modification, although this may be more challenging without disrupting the core structure essential for activity.
When designing a prodrug, it is crucial to consider the stability of the prodrug in the gastrointestinal tract and its efficient conversion to the parent drug in the target tissue or systemic circulation.
Logical Flow for this compound A Prodrug Design
References
- 1. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Challenges in the chemical synthesis of Pseurotin A analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Pseurotin A and its analogues. The complex, stereochemically rich structure of these natural products presents significant synthetic challenges. This guide is intended to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound A and its analogues?
The main difficulties in synthesizing this compound A analogues stem from their complex molecular architecture.[1][2] Key challenges include:
-
Construction of the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core: This highly substituted spirocyclic system is sterically congested and requires careful reaction planning to achieve the desired stereochemistry.[1][2]
-
Stereocontrolled installation of the side chain: The C2 side chain contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.[3]
-
Functional group compatibility: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to avoid unwanted side reactions.
Q2: I am having trouble with the spirocyclization step to form the γ-lactam core. What conditions are recommended?
Low yields in the spirocyclization step are a common issue. Success often depends on the specific substrate and the chosen synthetic route. One reported method involves the intramolecular attack of an amide onto a carbonyl group to form the aminal, which is a precursor to the γ-lactam.[2]
Troubleshooting Tips:
-
Base Selection: The choice of base is critical. Weak, non-nucleophilic bases are often preferred to avoid side reactions. Saturated aqueous sodium carbonate (Na2CO3) has been used successfully.[2]
-
Solvent: The solvent can influence the reaction rate and equilibrium. Protic solvents like methanol or isopropanol are sometimes used.[2]
-
Temperature: The reaction may require heating to overcome the activation energy for the cyclization. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.
-
Precursor Purity: Ensure the acyclic precursor is of high purity, as impurities can interfere with the cyclization.
Q3: How can I control the stereochemistry during the addition of the side chain?
Achieving the correct stereochemistry in the side chain is a major challenge. A stereodivergent nickel(II)-diamine-catalyzed 1,4-addition of a chiral 2-alkoxycarbonyl-3(2H)-furanone has been reported for the synthesis of this compound A2 analogues.[3] This method allows for the selective formation of different diastereomers by choosing the appropriate chiral ligand for the nickel catalyst.
Key Considerations:
-
Catalyst System: The choice of the nickel precursor and the chiral diamine ligand is paramount for achieving high diastereoselectivity.
-
Reaction Conditions: Temperature and solvent can significantly impact the stereochemical outcome. Optimization of these parameters is often necessary for a new substrate.
-
Substrate Control: The inherent stereochemistry of the starting materials will also influence the final stereochemistry of the product.
Q4: What are some common issues encountered during the late-stage functionalization of the this compound A core?
Late-stage functionalization, such as the introduction of the benzoyl group or modifications to the side chain, can be problematic due to the sensitivity of the core structure. A late-stage Csp-Csp3 cross-coupling of a highly functionalized bromoalkyne has been used in the assembly of the this compound A2 side chain.[3]
Potential Problems and Solutions:
-
Low Coupling Yields: Ensure the catalyst is active and that the reaction is performed under strictly anhydrous and anaerobic conditions. The choice of palladium or copper catalyst and the appropriate ligands is crucial.
-
Protecting Group Cleavage: The conditions for the cross-coupling reaction may lead to the cleavage of sensitive protecting groups. It is important to select orthogonal protecting groups that are stable under the coupling conditions.
-
Epimerization: The stereocenters in the this compound A core can be sensitive to basic or acidic conditions used in some coupling reactions. Careful selection of reaction conditions is necessary to avoid epimerization.
Troubleshooting Guides
Problem 1: Low Yield in the Spiro-γ-lactam Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the spirocyclic product | Insufficient reactivity | Increase reaction temperature; screen different bases (e.g., KHMDS, NaH).[2] |
| Formation of multiple byproducts | Side reactions (e.g., decomposition, intermolecular reactions) | Lower reaction temperature; use a weaker, non-nucleophilic base; ensure high purity of the starting material. |
| Difficulty in purification | Co-elution of starting material and product | Optimize chromatographic conditions (e.g., different solvent system, different stationary phase). |
Problem 2: Poor Stereoselectivity in the Side Chain Installation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a diastereomeric mixture | Ineffective stereocontrol from the catalyst or substrate | Screen different chiral ligands for the metal catalyst; modify the substrate to enhance facial selectivity. |
| Inconsistent stereochemical outcome | Sensitivity to reaction parameters | Strictly control the reaction temperature and addition rates; ensure the use of high-purity, anhydrous solvents. |
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of this compound A and its analogues, extracted from published literature. Note that yields can vary depending on the specific analogue being synthesized.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Aminal Formation (Spirocyclization Precursor) | Saturated aqueous Na2CO3 | 85 | [2] |
| Dess-Martin Oxidation | Dess-Martin periodinane, CH2Cl2 | - | [2] |
| Acid Hydrolysis (Deprotection) | 6 M HCl / MeOH (1:1, v/v) | 52 | [2] |
| Final Methylation | CSA, MeOH | 41 | [2] |
Experimental Protocols
Key Experiment: Formation of the Aminal Intermediate (Precursor to Spiro-γ-lactam)
This protocol is adapted from a reported total synthesis of this compound A.[2]
Procedure:
-
To a solution of the ring-opened amide-ketone precursor (1 equivalent) in a suitable solvent (e.g., methanol), add saturated aqueous sodium carbonate (Na2CO3) solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminal.
Visualizations
Logical Workflow for Troubleshooting Low-Yielding Reactions
Caption: A logical workflow for troubleshooting low-yielding reactions in this compound A analogue synthesis.
Experimental Workflow for a Generic this compound A Analogue Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound A analogues.
References
- 1. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereocontrolled Synthesis of this compound A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseurotin A degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pseurotin A and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its stability a concern?
A1: this compound A is a fungal secondary metabolite with a unique spirocyclic lactam structure. Its complex chemical structure, featuring multiple functional groups including a γ-lactam, a diene system, a benzoyl moiety, and several hydroxyl groups, makes it susceptible to various degradation pathways. Ensuring its stability is crucial for obtaining reliable and reproducible results in experimental settings and for developing it as a potential therapeutic agent.
Q2: What are the primary factors that can cause this compound A degradation?
A2: Based on its chemical structure, this compound A is likely susceptible to degradation induced by:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the γ-lactam ring.
-
Light: The conjugated diene system in this compound A can absorb UV-Vis light, potentially leading to photodegradation.
-
Oxidation: The presence of allylic C-H bonds and the benzoyl group suggests a vulnerability to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
Q3: How can I visually identify if my this compound A sample has degraded?
A3: While analytical techniques are required for confirmation, visual signs of degradation may include a change in the color or clarity of a this compound A solution. For solid samples, changes in color or texture might be observed. However, significant degradation can occur without any visible changes.
Q4: What are the general best practices for storing this compound A?
A4: To minimize degradation, this compound A should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or -80°C). For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature, protected from light, and in a neutral pH buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound A sample. | Chemical degradation of this compound A. | - Confirm the identity and purity of your sample using analytical methods like HPLC-MS. - Review your storage and handling procedures. - Perform a forced degradation study to understand its stability under your experimental conditions. |
| Inconsistent results between experiments. | Partial degradation of this compound A stock solution. | - Prepare fresh stock solutions of this compound A for each experiment. - If using a stored stock solution, verify its concentration and purity before use. - Minimize the exposure of the stock solution to light and elevated temperatures. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | - Analyze the degradation products using mass spectrometry (MS) to identify their structures. - Adjust your experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. - Consider using antioxidants if oxidative degradation is suspected. |
This compound A Degradation Pathways
Based on the functional groups present in this compound A, the following degradation pathways are plausible:
Hydrolytic Degradation
The γ-lactam ring in this compound A is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring and the formation of an amino acid derivative. This would result in a complete loss of its characteristic spirocyclic structure and likely its biological activity.
Photodegradation
The conjugated diene system within the structure of this compound A is a chromophore that can absorb light energy. This can lead to photochemical reactions such as isomerization, cyclization, or photo-oxidation, resulting in various degradation products with altered chemical structures and biological activities.
Oxidative Degradation
The benzoyl moiety and allylic positions in this compound A are susceptible to oxidation. Oxidative cleavage of the benzoyl group or oxidation of the allylic carbons can lead to the formation of various smaller, inactive compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound A
This protocol is designed to intentionally degrade this compound A under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound A
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound A in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of this compound A stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of this compound A stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of this compound A stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound A in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound A (in a quartz cuvette or other transparent container) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table. The percentage of degradation can be calculated based on the decrease in the peak area of the this compound A peak in the HPLC chromatogram.
| Stress Condition | Incubation Time (hours) | This compound A Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 80°C (Solid) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| Photostability | 0 | 100 | 0 |
| (lux hours) | |||
| (W h/m²) |
Protocol 2: General Guidelines for Preventing this compound A Degradation
1. Storage:
-
Solid this compound A: Store at -20°C or -80°C in a tightly sealed, amber-colored vial to protect from light and moisture.
-
This compound A Solutions: Prepare fresh solutions for each experiment. If short-term storage is unavoidable, store in an amber vial at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -80°C, but repeated freeze-thaw cycles should be avoided.
2. Handling:
-
When working with this compound A solutions, use low-intensity light or amber-colored labware to minimize light exposure.
-
Avoid extreme pH conditions. If the experimental design requires acidic or basic conditions, minimize the exposure time.
-
Use deoxygenated solvents to prepare solutions if oxidative degradation is a concern.
-
Consider adding antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to solutions if oxidative degradation is suspected, but ensure they do not interfere with the experiment.
3. Experimental Workflow:
The following diagram illustrates a recommended workflow for handling this compound A to minimize degradation.
Addressing resistance mechanisms to Pseurotin A in fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fungal resistance mechanisms to Pseurotin A.
Frequently Asked Questions (FAQs)
Q1: My fungal strain is showing reduced susceptibility to this compound A. What are the most likely mechanisms of resistance?
A1: While research specifically on this compound A resistance is emerging, based on established antifungal resistance patterns, the most probable mechanisms include:
-
Overexpression of Efflux Pumps: Fungal cells can actively pump this compound A out of the cell, preventing it from reaching its intracellular target. This is a common resistance mechanism against many antifungal drugs.[1][2][3][4][5] The two major families of efflux pumps are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[2][5]
-
Target Modification: Mutations in the gene encoding the cellular target of this compound A can reduce the binding affinity of the compound, rendering it less effective.[6][7] Identifying the specific target of this compound A is a crucial step in investigating this mechanism.
-
Metabolic Inactivation: Fungal enzymes could potentially modify or degrade this compound A into an inactive form. The biosynthesis of this compound A involves several enzymatic steps, and fungal metabolism is complex, allowing for the potential evolution of such inactivation mechanisms.[8][9]
-
Alterations in Downstream Pathways or Stress Responses: Fungi can develop compensatory mechanisms to overcome the effects of a drug, even if the drug successfully hits its target. This can involve the activation of stress response pathways.[7]
Q2: How can I determine if efflux pump overexpression is responsible for the observed resistance?
A2: A combination of gene expression analysis and functional assays can provide strong evidence for the involvement of efflux pumps.
-
Gene Expression Analysis (qRT-PCR): Compare the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in your resistant strain versus a susceptible parent strain.[10][11][12] A significant upregulation in the resistant strain is a strong indicator.
-
Functional Efflux Assays: Use fluorescent dyes that are known substrates of efflux pumps, such as Rhodamine 6G or Nile Red.[1][10] If your resistant strain shows increased efflux of these dyes compared to the susceptible strain, it suggests a higher level of pump activity. The addition of a known efflux pump inhibitor should reverse this effect.
Q3: What experimental approaches can I use to identify mutations in the target of this compound A?
A3: To identify target mutations, you will first need to have a hypothesized or confirmed target. Once a candidate target is identified, the following approach can be used:
-
Genome Sequencing: Perform whole-genome sequencing of both your resistant and susceptible strains.
-
Comparative Genomics: Compare the genome sequences to identify any single nucleotide polymorphisms (SNPs) or other mutations in the resistant strain that are not present in the susceptible one.
-
Candidate Gene Analysis: Focus on non-synonymous mutations within the coding region of the putative target gene.
-
Functional Validation: Introduce the identified mutation into a susceptible strain using gene editing techniques (e.g., CRISPR-Cas9). If the mutation confers resistance, it confirms its role.
Q4: My resistant strain does not show efflux pump overexpression or target mutations. What other possibilities should I investigate?
A4: If the primary mechanisms are ruled out, consider these alternative or complementary resistance pathways:
-
Metabolic Profiling: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic fate of this compound A in both susceptible and resistant strains. The appearance of novel metabolites of this compound A in the resistant strain could indicate enzymatic inactivation.
-
Transcriptomic Analysis (RNA-Seq): A global analysis of gene expression can reveal upregulation of unexpected genes or entire pathways in the resistant strain, providing clues to novel resistance mechanisms.[13]
-
Stress Response Pathway Analysis: Investigate the activation of known fungal stress response pathways, such as the HOG (High Osmolarity Glycerol) pathway or the calcineurin pathway.[7] These pathways can contribute to drug tolerance and the emergence of resistance.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound A.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Variability | Ensure a standardized and consistent method for preparing the fungal inoculum, including cell density and growth phase. |
| This compound A Instability | This compound A may be unstable in certain media or under specific pH conditions. Prepare fresh stock solutions and test for compound stability over the course of the experiment. |
| Heteroresistance | A subpopulation of resistant cells may exist within a seemingly susceptible culture.[6] Plate the culture on media with and without this compound A to check for population heterogeneity. |
| Biofilm Formation | If the fungus forms biofilms, this can lead to highly variable MICs. Use methods specifically designed for biofilm susceptibility testing. |
Issue 2: No significant difference in efflux pump gene expression between resistant and susceptible strains, but functional assays suggest increased efflux.
| Possible Cause | Troubleshooting Step |
| Post-Transcriptional Regulation | Resistance may be mediated by increased translation or stability of the efflux pump proteins, rather than increased transcription. Consider performing a proteomic analysis (e.g., Western blot if antibodies are available, or mass spectrometry) to compare protein levels. |
| Upregulation of a Novel Transporter | The resistance may be due to an uncharacterized efflux pump. RNA-Seq analysis could help identify novel transporter genes that are upregulated in the resistant strain. |
| Increased Pump Efficiency | A mutation in a regulatory protein could lead to increased activity of the existing pumps without changing their expression levels. |
Issue 3: Difficulty in generating a this compound A-resistant mutant in the lab.
| Possible Cause | Troubleshooting Step |
| Low Mutation Frequency | The spontaneous mutation rate for resistance may be very low. Consider using a chemical mutagen (e.g., ethyl methanesulfonate - EMS) to increase the mutation frequency. Perform this with appropriate safety precautions. |
| Inappropriate Selection Pressure | The concentration of this compound A used for selection may be too high (killing all cells) or too low (not providing sufficient selective pressure). Perform a dose-response curve to determine the optimal selective concentration. |
| Complex Resistance Mechanism | Resistance may require multiple mutations to arise. A stepwise selection process, gradually increasing the concentration of this compound A over multiple passages, may be more successful.[14] |
Quantitative Data Summary
Table 1: Hypothetical this compound A Susceptibility Data
| Fungal Strain | Genotype | This compound A IC50 (µg/mL) | Fold Change in Resistance | Reference |
| Wild-Type (Susceptible) | WT | 2.5 | 1 | [Hypothetical] |
| Resistant Mutant 1 | efflux_pump_upregulated | 20.0 | 8 | [Hypothetical] |
| Resistant Mutant 2 | target_gene_mutation | 15.0 | 6 | [Hypothetical] |
| Resistant Mutant 3 | unknown_mechanism | 10.0 | 4 | [Hypothetical] |
Table 2: Hypothetical Efflux Pump Gene Expression Data
| Fungal Strain | Target Gene | Relative Gene Expression (Fold Change vs. WT) | p-value | Reference |
| Resistant Mutant 1 | CDR1 | 15.2 | < 0.01 | [Hypothetical] |
| Resistant Mutant 1 | MDR1 | 8.5 | < 0.01 | [Hypothetical] |
| Resistant Mutant 2 | CDR1 | 1.2 | > 0.05 | [Hypothetical] |
| Resistant Mutant 2 | MDR1 | 0.9 | > 0.05 | [Hypothetical] |
Experimental Protocols
Protocol 1: Rhodamine 6G Efflux Assay
This protocol is adapted for assessing the activity of ABC transporters, a major class of efflux pumps.[1][10]
Materials:
-
Susceptible (wild-type) and potentially resistant fungal strains.
-
Yeast extract-peptone-dextrose (YPD) broth.
-
Phosphate-buffered saline (PBS).
-
2-deoxy-D-glucose (2-DOG).
-
Rhodamine 6G.
-
Glucose.
-
Spectrofluorometer.
Methodology:
-
Cell Preparation: Grow fungal cells to mid-log phase in YPD broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.
-
De-energization: Incubate the cells with 2-DOG for 1 hour at 30°C to deplete intracellular ATP.
-
Rhodamine 6G Loading: Add Rhodamine 6G to the de-energized cell suspension and incubate for 30 minutes at 30°C to allow for passive uptake of the dye.
-
Efflux Initiation: Wash the cells with PBS to remove excess Rhodamine 6G. Resuspend the cells in PBS and add glucose to initiate ATP-dependent efflux.
-
Measurement: At various time points, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the fluorescence of the supernatant using a spectrofluorometer (excitation ~525 nm, emission ~555 nm).
-
Data Analysis: Plot the fluorescence intensity over time. A steeper slope for the resistant strain compared to the wild-type indicates a higher rate of efflux.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol allows for the quantification of the expression levels of specific efflux pump genes.[10][11]
Materials:
-
Susceptible and resistant fungal strains.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1).
Methodology:
-
RNA Extraction: Grow fungal cultures to mid-log phase and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Workflow for investigating this compound A resistance.
Caption: Potential resistance pathways to this compound A.
Caption: Troubleshooting logic for inconsistent MICs.
References
- 1. Transport across Membranes: Techniques for Measuring Efflux in Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound A - Wikipedia [en.wikipedia.org]
- 9. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Genetic Mutations Conferring Resistance to Candida albicans to Antifungal drugs: A Global Perspective and Regional Implications [infectiologyjournal.com]
- 13. Gene Expression and Evolution of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing fermentation conditions for increased Pseurotin A yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for increased Pseurotin A yield. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the production of this promising secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fungal strain for this compound A production?
A1: Aspergillus fumigatus is the most well-documented producer of this compound A. Specific strains, such as ATCC 46645, have been successfully used in laboratory settings. It is crucial to ensure the use of a high-yielding strain and to maintain its productivity through proper long-term storage, such as cryopreservation, to avoid attenuation from repeated subculturing.
Q2: What are the key fermentation parameters influencing this compound A yield?
A2: The primary factors affecting this compound A production include media composition (carbon and nitrogen sources, zinc concentration), pH, temperature, aeration, and agitation. Hypoxic conditions have also been shown to induce the biosynthesis of this compound A.[1][2][3]
Q3: What is the typical duration of a this compound A fermentation?
A3: this compound A is a secondary metabolite, and its production generally commences during the stationary phase of fungal growth.[4] Fermentation times can range from 5 to 14 days, with optimal production often observed after glucose in the medium is nearly depleted.[5] A time-course study is recommended to determine the peak production time for your specific strain and conditions.
Q4: How does zinc concentration in the media affect this compound A production?
A4: Zinc concentration has a significant regulatory effect on this compound A biosynthesis in Aspergillus fumigatus. Higher zinc concentrations tend to increase this compound A production while decreasing the production of another secondary metabolite, gliotoxin.[2][6] This suggests a regulatory link between the biosynthetic pathways of these two compounds.
Q5: Can this compound A be produced in both submerged and solid-state fermentation?
A5: While submerged fermentation is more commonly reported for controlled production and scale-up of fungal secondary metabolites, solid-state fermentation can also be a viable method. The choice of fermentation technique will depend on the specific research goals and available equipment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound A fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound A Yield | Suboptimal Media Composition: Incorrect carbon-to-nitrogen ratio, or deficiency in essential minerals like zinc. | Systematically test different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). Supplement the medium with varying concentrations of zinc sulfate (e.g., 1 µM to 5 µM) to identify the optimal level.[2][6] |
| Inappropriate pH: The pH of the medium can drift during fermentation, inhibiting secondary metabolite production. | The optimal initial pH for many fungal fermentations is between 5.0 and 7.0. Monitor the pH throughout the fermentation and use a biological buffer or automated pH control to maintain it within the optimal range. One study noted this compound A production initiated when the pH dropped below 4.0. | |
| Incorrect Incubation Temperature: Temperature significantly impacts fungal growth and enzyme activity related to secondary metabolism. | The optimal temperature for Aspergillus fumigatus growth is typically around 37°C, but secondary metabolite production may be favored at slightly lower temperatures (e.g., 25-30°C).[5] Conduct experiments at different temperatures to find the optimum for this compound A yield. | |
| Insufficient Aeration or Agitation (Submerged Fermentation): Poor oxygen supply can limit the growth of the aerobic fungus and hinder biosynthetic pathways. | In shake flask cultures, use baffled flasks and maintain a culture volume of no more than 20-25% of the flask's total volume. For bioreactors, optimize the agitation speed (rpm) and aeration rate (vvm) to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.[1][3] | |
| Inconsistent Yields Between Batches | Variability in Inoculum: Inconsistent spore concentration or age of the seed culture can lead to variable growth and production. | Standardize your inoculum preparation. Use a consistent spore count (e.g., 1 x 10^6 spores/mL) for inoculation and ensure the seed culture is in the late exponential growth phase.[5] |
| Media Component Variability: Different batches of complex media components like yeast extract or peptone can have varying compositions. | Purchase large batches of media components to ensure consistency across multiple experiments. Alternatively, develop a chemically defined medium for greater reproducibility. | |
| Contamination | Inadequate Sterilization: Contamination by bacteria or other fungi can outcompete Aspergillus fumigatus and inhibit this compound A production. | Ensure all media, glassware, and bioreactors are properly sterilized. Use aseptic techniques during all stages of the fermentation process. |
| Slow Initial Growth of A. fumigatus: A long lag phase can provide an opportunity for faster-growing contaminants to take over. | Optimize the seed culture conditions to ensure a healthy and vigorous inoculum for the production fermenter. | |
| Foaming | High Agitation/Aeration Rates or Rich Media: Excessive foaming can lead to loss of culture volume and create a sterile barrier breakdown risk. | Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. |
| Mycelial Pelleting or Clumping | High Agitation or Specific Media Compositions: The formation of dense mycelial pellets can lead to mass transfer limitations, with cells in the center of the pellet being starved of oxygen and nutrients. | Modify the agitation speed or use a different impeller design to control pellet size. The addition of microparticles to the medium can sometimes encourage more dispersed mycelial growth. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the impact of key fermentation parameters on secondary metabolite yield, providing a starting point for the optimization of this compound A production.
Table 1: Effect of Media Composition on Fungal Secondary Metabolite Yield (Illustrative)
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Zinc Sulfate (µM) | Relative Yield (%) |
| Glucose | Yeast Extract | 1 | 100 |
| Glucose | Peptone | 1 | 85 |
| Sucrose | Yeast Extract | 1 | 110 |
| Glucose | Yeast Extract | 5 | 150[2][6] |
| Glucose | Ammonium Sulfate | 1 | 60 |
Note: This data is illustrative and based on general findings for fungal secondary metabolite optimization. The significant increase in yield with higher zinc concentration is based on specific findings for this compound A.[2][6]
Table 2: Influence of Physical Parameters on Fungal Secondary Metabolite Yield (Illustrative)
| Temperature (°C) | Initial pH | Agitation (rpm) | Aeration (vvm) | Relative Yield (%) |
| 25 | 6.0 | 150 | 0.5 | 100 |
| 30 | 6.0 | 150 | 0.5 | 120 |
| 37 | 6.0 | 150 | 0.5 | 90 |
| 30 | 5.0 | 150 | 0.5 | 110 |
| 30 | 7.0 | 150 | 0.5 | 95 |
| 30 | 6.0 | 200 | 0.5 | 130 |
| 30 | 6.0 | 150 | 1.0 | 140 |
Note: This data is illustrative and based on general principles of fermentation optimization. The optimal parameters for this compound A production should be determined experimentally.
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus fumigatus for this compound A Production
-
Media Preparation: Prepare the desired fermentation medium (e.g., Czapek-Dox Broth or Yeast Extract Sucrose Broth). For example, a Yeast Extract Sucrose (YES) medium could consist of 20 g/L yeast extract and 150 g/L sucrose. Adjust the initial pH to 6.0 before autoclaving.
-
Inoculum Preparation: Inoculate a suitable seed medium with spores of Aspergillus fumigatus to a final concentration of 1 x 10^6 spores/mL. Incubate the seed culture at 37°C with shaking at 150 rpm for 48 hours.
-
Production Fermentation: Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor fungal growth (dry cell weight) and this compound A concentration.
Protocol 2: Extraction of this compound A from Culture Broth
-
Harvesting: After the desired fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant.
-
Solvent Extraction: Extract the culture supernatant three times with an equal volume of ethyl acetate.
-
Combine and Evaporate: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 3: Quantification of this compound A by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound A in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; 30-35 min, 100-20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standards and the samples. Identify the this compound A peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound A in the samples by correlating the peak area with the standard curve.
Visualizations
Caption: this compound A Biosynthetic Pathway.
Caption: Experimental Workflow for this compound A Production.
Caption: Troubleshooting Logic for Low this compound A Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Aspergillus fumigatus Proteome Reveals Metabolic Changes and the Activation of the this compound A Biosynthesis Gene Cluster in Response to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of Pseurotin A and potential pitfalls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseurotin A. Our goal is to address common issues encountered during the mass spectrometry analysis of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
1. What is the exact mass of this compound A and what are the common adducts observed in ESI-MS?
The monoisotopic mass of this compound A (C₂₂H₂₅NO₈) is 431.1580 Da. In electrospray ionization mass spectrometry (ESI-MS), several common adducts can be observed. It is crucial to correctly identify the molecular ion to avoid misinterpretation of data.
Table 1: Common Adducts of this compound A in ESI-MS
| Adduct Ion | Charge | Calculated m/z | Notes |
| [M+H]⁺ | +1 | 432.1653 | Most common adduct in positive ion mode. |
| [M+Na]⁺ | +1 | 454.1472 | Frequently observed, especially with glass vials or sodium contamination in solvents. |
| [M+K]⁺ | +1 | 470.1212 | Can be observed if potassium salts are present. |
| [M+NH₄]⁺ | +1 | 449.1919 | Common when using ammonium-based buffers or additives. |
| [M-H]⁻ | -1 | 430.1507 | Most common adduct in negative ion mode. |
| [M+Cl]⁻ | -1 | 466.1299 | Can be observed in the presence of chlorinated solvents. |
2. What are the typical MRM transitions for quantifying this compound A?
Multiple Reaction Monitoring (MRM) is a sensitive and specific technique for quantifying this compound A. The transitions involve the fragmentation of the precursor ion (e.g., [M+H]⁺) into specific product ions.
Table 2: MRM Transitions for this compound A ([M+H]⁺ as precursor)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 432.2 | 316.1 | 10 | 30 |
| 432.2 | 348.1 | 10 | 15 |
Note: Collision energy and cone voltage are instrument-dependent and may require optimization.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during the mass spectrometry analysis of this compound A.
Issue 1: Poor or No Signal for this compound A
-
Question: I am not observing the expected molecular ion for this compound A. What could be the issue?
-
Answer:
-
Check for Common Adducts: this compound A might be forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), shifting the observed m/z. Analyze your full scan data for the masses listed in Table 1.
-
In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment before it reaches the mass analyzer. Try reducing the source temperature and cone voltage.
-
Sample Degradation: this compound A, like many natural products, can be sensitive to light and temperature. Ensure proper storage of your samples and standards (dark, -20°C or lower).
-
Ionization Efficiency: this compound A ionizes well in both positive and negative ESI modes. If you are struggling with one polarity, try switching to the other. The mobile phase composition can also significantly impact ionization; ensure it is appropriate for ESI.
-
Issue 2: Inconsistent Quantification Results
-
Question: My quantitative results for this compound A are not reproducible. What are the potential causes?
-
Answer:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound A, leading to inaccurate quantification. To mitigate this, use a stable isotope-labeled internal standard if available. Alternatively, perform a matrix effect study by comparing the signal of this compound A in a clean solvent versus a matrix extract. Diluting the sample can also help reduce matrix effects.
-
Extraction Inefficiency: The extraction of this compound A from the fungal culture can be variable. Ensure your extraction protocol is robust and reproducible. Sonication or vigorous vortexing can improve extraction efficiency.
-
Carryover: this compound A can be "sticky" and adsorb to surfaces in the LC system. This can lead to carryover between injections. A thorough needle wash with a strong organic solvent (e.g., isopropanol) and running blank injections between samples can help minimize carryover.
-
Issue 3: Difficulty with Chromatographic Separation
-
Question: I am having trouble getting a good peak shape and separation for this compound A on my C18 column. What can I do?
-
Answer:
-
Mobile Phase Optimization: The choice of mobile phase is critical. A gradient of water and acetonitrile or methanol with a small amount of formic acid (0.1%) is a good starting point for reversed-phase chromatography. The formic acid helps to protonate this compound A, leading to better peak shape.
-
Column Choice: While C18 columns are commonly used, other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns might provide different selectivity and improved peak shape for spirocyclic compounds like this compound A.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve chromatographic resolution and peak shape.
-
Experimental Protocols
Protocol 1: Extraction of this compound A from Aspergillus fumigatus
This protocol provides a general guideline for the extraction of this compound A from a liquid culture of Aspergillus fumigatus.
-
Culturing: Grow Aspergillus fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) at 25-30°C for 7-14 days with shaking.
-
Harvesting: Separate the mycelia from the culture broth by filtration.
-
Extraction of Culture Broth:
-
Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
-
Extraction of Mycelia:
-
Lyophilize the mycelia and grind to a fine powder.
-
Extract the powdered mycelia with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) using sonication for 30 minutes.
-
Filter the extract and evaporate the solvent.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried extracts from both the broth and mycelia in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.[2]
-
Protocol 2: LC-MS/MS Analysis of this compound A
This protocol outlines a starting point for developing an LC-MS/MS method for the analysis of this compound A.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) for initial identification and MRM for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MRM Transitions: See Table 2.
-
Note: These parameters are a starting point and should be optimized for your specific instrument.
Visualizations
This compound A Fragmentation Pathway
The fragmentation of this compound A in positive ion mode ESI-MS/MS typically involves the loss of small neutral molecules and cleavage of the side chains. The following diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion.
Experimental Workflow for this compound A Analysis
This workflow outlines the major steps involved in the analysis of this compound A from fungal cultures.
This compound A and STAT3 Signaling Pathway
This compound A has been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. This diagram illustrates the general STAT3 pathway and the inhibitory point of this compound A.
This compound A and NF-κB Signaling Pathway
This compound A has also been implicated in the modulation of the NF-κB signaling pathway, a key regulator of inflammation and immune responses.
References
Validation & Comparative
Pseurotin A: A Comparative Analysis of its Efficacy as a Chitin Synthase Inhibitor
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Pseurotin A, a secondary metabolite produced by Aspergillus fumigatus, with other known chitin synthase inhibitors. Chitin synthase is a critical enzyme in the formation of the fungal cell wall, making it a prime target for the development of novel antifungal agents. This document synthesizes available experimental data to offer an objective comparison of this compound A's performance against established alternatives.
Comparative Efficacy of Chitin Synthase Inhibitors
The inhibitory potential of various compounds against chitin synthase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound A and other prominent chitin synthase inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the specific enzyme isoform and the source organism can influence the results.
| Inhibitor Class | Specific Inhibitor | Target Organism/Enzyme | IC50 Value |
| Natural Product | This compound A | Coprinus cinereus (solubilized enzyme) | 81 µM [1][2][3] |
| 8-O-Demethylthis compound A | Coprinus cinereus (solubilized enzyme) | 192 µM[1][2][3] | |
| Peptidyl Nucleoside | Nikkomycin Z | Saccharomyces cerevisiae Chs1 | 0.367 µM[4] |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM | |
| Nikkomycin Z | Candida albicans Chs2 | 0.8 µM | |
| Nikkomycin Z | Candida albicans Chs3 | 13 µM | |
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum | 0.19 mM[5] |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum | 0.12 mM[5] |
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Chitin synthase inhibitors act by disrupting the biosynthesis of chitin, a fundamental component of the fungal cell wall. This inhibition compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This compound A has been identified as a competitive inhibitor of chitin synthase, suggesting it competes with the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), for binding to the enzyme's active site.[1][6][7]
Caption: Simplified Chitin Biosynthesis Pathway and Inhibition by this compound A.
Experimental Protocols: Measuring Chitin Synthase Inhibition
The determination of IC50 values for chitin synthase inhibitors is a critical step in their evaluation. A commonly employed method is the in vitro chitin synthase activity assay using a crude enzyme extract from a fungal source.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.
Principle: This assay measures the amount of chitin synthesized by the enzyme in the presence of varying concentrations of the inhibitor. The newly synthesized chitin is captured on a surface coated with Wheat Germ Agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers. The amount of bound chitin is then quantified using a labeled WGA probe, often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant pathogenic fungus)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Crude enzyme extract containing chitin synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) solution (substrate)
-
Test inhibitor (this compound A or other compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., glass beads, sonication) or enzymatic digestion in lysis buffer.
-
Centrifuge the lysate to remove cell debris. The supernatant serves as the crude enzyme extract.
-
Determine the protein concentration of the extract for normalization.
-
-
Assay Reaction:
-
To the wells of a WGA-coated 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of the test inhibitor (or solvent control)
-
Crude enzyme extract
-
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
After incubation, wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.
-
Add WGA-HRP solution to each well and incubate to allow binding to the synthesized chitin.
-
Wash the wells again to remove unbound WGA-HRP.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.
Conclusion
This compound A demonstrates inhibitory activity against chitin synthase, with a reported IC50 value of 81 µM against the solubilized enzyme from Coprinus cinereus.[1][2][3] When compared to potent peptidyl nucleoside inhibitors like Nikkomycin Z, which exhibit IC50 values in the low micromolar to nanomolar range against various fungal chitin synthases, this compound A appears to be a more moderate inhibitor.[4] However, its distinct chemical structure may offer opportunities for lead optimization and the development of novel antifungal agents. Further research is warranted to evaluate the efficacy of this compound A against a broader range of fungal pathogens and their specific chitin synthase isoforms under standardized assay conditions. This will provide a more comprehensive understanding of its potential as a clinical or agricultural antifungal agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound A, chitin synthase inhibitor (CAS 58523-30-1) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating the anti-cancer effects of Pseurotin A in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer properties of Pseurotin A, a fungal metabolite, across various cancer models. We present a comparative overview of its efficacy against established anti-cancer agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound A has emerged as a promising anti-cancer agent with a unique mechanism of action, primarily targeting the proprotein convertase subtilisin/kexin type 9 (PCSK9)-low-density lipoprotein receptor (LDLR) axis. This novel approach disrupts cholesterol metabolism in cancer cells, which is crucial for their growth and proliferation, particularly in hormone-dependent cancers. This guide offers a side-by-side comparison of this compound A's performance with standard-of-care chemotherapeutics, highlighting its potential as a valuable candidate for further drug development.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound A in key cancer models, with a comparative look at standard therapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of this compound A and Comparative Drugs
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound A | Hepatocellular Carcinoma | HepG2 | 1.20 | [1] |
| This compound A | Prostate Cancer | PC-3 | ~121.4 | |
| This compound A | Prostate Cancer | 22Rv1 | ~138.2 | |
| This compound A | Prostate Cancer (Colony Formation) | PC-3 | 3.9 | |
| This compound A | Prostate Cancer (Colony Formation) | 22Rv1 | 1.0 | |
| Doxorubicin | Breast Cancer | BT-474 | 1.57 | [2] |
| Enzalutamide | Prostate Cancer | PC-3 | ~35-100 | [3] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).
Table 2: In Vivo Efficacy of this compound A and Comparative Drugs in Xenograft Models
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound A | Breast Cancer | BT-474 | Nude Mice | 10 mg/kg/day (oral) | 59.8% reduction in tumor volume | [4] |
| This compound A | Prostate Cancer | PC-3 | Nude Mice | Not specified | 49% reduction in tumor growth | [4] |
| Doxorubicin | Breast Cancer | BT-474 | Nude Mice | 6 mg/kg (IV, 4 times at 4-day intervals) | Significant tumor volume reduction | [5] |
| Enzalutamide | Prostate Cancer | PC-3 | Nude Mice | 5 mg/kg/day (i.p., 21 days) | 63% reduction in tumor growth (in combination) | [4] |
Signaling Pathways and Mechanisms of Action
This compound A exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inhibiting the PCSK9-LDLR axis. This disrupts cholesterol uptake in cancer cells, leading to reduced proliferation and survival. Additionally, evidence suggests that this compound A may modulate other key signaling pathways implicated in cancer progression, such as STAT3 and MAPK.
Caption: this compound A's mechanism of action and its impact on cancer cell signaling.
Experimental Workflows
The following diagram illustrates a general workflow for evaluating the anti-cancer effects of a compound like this compound A, from initial in vitro screening to in vivo validation.
Caption: A typical workflow for preclinical anti-cancer drug evaluation.
Logical Relationships in this compound A's Anti-Cancer Activity
This diagram outlines the logical connections between hypercholesterolemia, the PCSK9-LDLR axis, and cancer progression, and how this compound A intervenes in this process.
Caption: The interplay between cholesterol metabolism and cancer, and this compound A's point of intervention.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound A on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, PC-3)
-
96-well plates
-
Complete culture medium
-
This compound A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound A in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Western Blot Analysis for PCSK9 and LDLR
This protocol is used to determine the effect of this compound A on the protein expression levels of PCSK9 and LDLR.
Materials:
-
Treated and untreated cancer cell lysates or tumor tissue homogenates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Nude Mouse Xenograft Model
This protocol is used to evaluate the in vivo anti-tumor efficacy of this compound A.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., BT-474, PC-3)
-
Matrigel (optional)
-
This compound A formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound A or vehicle control according to the desired dosing regimen and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as immunohistochemistry or Western blotting on the tumor tissue.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and research goals. Always follow appropriate safety guidelines and institutional regulations when conducting research.
References
- 1. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 3. Effects of orlistat combined with enzalutamide and castration through inhibition of fatty acid synthase in a PC3 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Pseurotin A and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Pseurotin A, a fungal metabolite characterized by a unique spirocyclic γ-lactam core, and its analogues have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these compounds, focusing on their anti-inflammatory, immunosuppressive, and anticancer properties. The information is supported by quantitative experimental data, detailed methodologies for key bioassays, and visualizations of the implicated signaling pathways.
Structure-Activity Relationship Data
The biological activity of this compound A and its analogues is highly dependent on the substitutions at various positions of its core structure. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Table 1: Inhibition of Immunoglobulin E (IgE) Production
| Compound | Modification | IC50 (µM) | Reference |
| This compound A | - | >10 | [1] |
| 10-deoxythis compound A | Deoxygenation at C10 | 0.066 | [1] |
| Synerazol | Analogue | Potent Inhibitor | [1] |
| This compound D | Analogue | More potent than this compound A | [1][2] |
Key SAR Insights for IgE Inhibition:
-
The presence and nature of the side chain at C2 and modifications at C8 significantly influence the IgE inhibitory activity.[1]
-
Deoxygenation at the C10 position, as seen in 10-deoxythis compound A, dramatically enhances the inhibitory potency against IgE production.[1]
-
This compound D consistently demonstrates greater potency than this compound A in inhibiting IgE production and B-cell proliferation.[1][2]
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | Glioma Cells (four different lines) | 0.51–29.3 | [3] |
| This compound A | Hepatocellular Carcinoma (HepG2) | - (Effective in vitro) | [4][5] |
| This compound A | Hormone-dependent Breast Cancer (BT-474) | - (Suppressed tumor growth in vivo) | [6] |
| This compound A | Normal Prostate Cells (RWPE-1) | Non-toxic up to 0.75 mM | [7] |
Key SAR Insights for Anticancer Activity:
-
This compound A exhibits a wide range of cytotoxic activity against various cancer cell lines.[3][4][5]
-
The compound shows selectivity, with lower toxicity observed against non-tumorigenic cell lines at concentrations effective against cancer cells.[7]
Table 3: Anti-inflammatory Activity
| Compound | Activity | Key Findings | Reference |
| This compound A & D | Inhibition of NO and IL-6 production in macrophages | Significant inhibition | [8] |
| This compound A | Inhibition of RANKL-induced ROS production | Suppressed MAPK and NF-κB pathways | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Both this compound A and D are effective in reducing the production of pro-inflammatory mediators.[8]
-
The anti-inflammatory mechanism involves the suppression of key signaling pathways like MAPK and NF-κB.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound A and its analogues.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[10]
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compound (this compound A or its analogues) or a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]
ELISA for Cytokine Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to detect and quantify the concentration of soluble proteins, such as cytokines (e.g., IL-6, TNF-α), in biological samples.[15][16][17]
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of cytokine present.[15][18]
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in a binding solution and incubate overnight at 4°C.[15][17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.[17]
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples to the wells and incubate for a specified period.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well, then incubate for 1 hour at room temperature.[15]
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) or a similar enzyme conjugate. Incubate as required.
-
Substrate Addition and Development: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16] A standard curve is generated from the absorbance values of the standards to determine the concentration of the cytokine in the samples.[18]
Inhibition of IgE Production Assay
This assay evaluates the ability of compounds to inhibit the production of Immunoglobulin E by B-cells, which is a key factor in allergic responses.[1][19]
Protocol:
-
Cell Culture: Culture B-cells (e.g., mouse splenocytes) in a suitable medium.
-
Stimulation and Treatment: Stimulate the B-cells with appropriate agents (e.g., IL-4 and lipopolysaccharide) to induce IgE production. Simultaneously, treat the cells with various concentrations of this compound A or its analogues.[19]
-
Incubation: Incubate the cells for a period sufficient to allow for IgE secretion into the culture supernatant.
-
Supernatant Collection: Collect the culture supernatant, which contains the secreted IgE.
-
IgE Quantification: Quantify the amount of IgE in the supernatant using a specific ELISA, as described in the protocol above.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of IgE production (IC50).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound A and its analogues, as well as a typical experimental workflow for their evaluation.
Caption: Experimental workflow for SAR studies of this compound A and its analogues.
Caption: Signaling pathways inhibited by this compound A and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice [mdpi.com]
- 8. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pseurotin A and Synerazol Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bioactive compounds Pseurotin A and synerazol. Both are fungal metabolites produced by various species, including Aspergillus fumigatus, and share structural similarities that translate into overlapping biological activities.[1] This analysis delves into their antifungal, anti-angiogenic, and immunosuppressive properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivities of this compound A and synerazol. While quantitative data for this compound A is more readily available in the literature, the close structural and biological relationship between the two compounds suggests similar activities for synerazol.
Table 1: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound A | Bacillus cereus | 64 | [2] |
| This compound A | Shigella shiga | 64 | [2] |
| Synerazol | Candida albicans & other fungi | Active, synergistic with azoles | [3] |
Table 2: Anti-Angiogenic Activity
| Compound | Assay | Activity | Reference |
| This compound A | Chick Chorioallantoic Membrane (CAM) Assay | Potent anti-angiogenic activity | [4] |
| Synerazol | Chick Chorioallantoic Membrane (CAM) Assay | Potent anti-angiogenic activity | [4] |
| 19-Fluorosynerazol | Chick Chorioallantoic Membrane (CAM) Assay | More potent than synerazol | [4] |
Table 3: Immunosuppressive Activity
| Compound | Assay | IC50 | Reference |
| This compound A | IgE Production Inhibition | 3.6 µM | [2] |
| Synerazol | IgE Production Inhibition | Active | [1] |
| Synerazol | Mixed Lymphocyte Reaction (MLR) | Active | [1] |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 | Reference |
| This compound A | Human Lung Fibroblasts | >1000 µM | [5] |
| This compound A | Erwinia carotovora | 220 µg/mL | |
| This compound A | Pseudomonas syringae | 112 µg/mL | |
| 19-Fluorosynerazol | Various Cancer Cell Lines | More potent than synerazol | [4] |
Signaling Pathways
This compound A has been shown to exert its effects by modulating key signaling pathways involved in cell proliferation, inflammation, and immune responses. Given the structural similarity, it is plausible that synerazol may share some of these mechanisms.
This compound A: Inhibition of JAK/STAT and MAPK Pathways
This compound A has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for cytokine signaling, cell growth, and differentiation. By inhibiting these pathways, this compound A can suppress immune responses and inhibit the proliferation of certain cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[6][7]
1. Inoculum Preparation:
- For yeasts (Candida spp.), culture on an appropriate agar medium for 24 hours. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
- For filamentous fungi (Aspergillus spp.), grow on potato dextrose agar until sporulation. Harvest spores and adjust the concentration using a hemocytometer.
2. Assay Plate Preparation:
- Perform serial twofold dilutions of this compound A or synerazol in RPMI-1640 medium in a 96-well microtiter plate.
- Add the standardized fungal inoculum to each well.
- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Incubation:
- Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
4. MIC Determination:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Fungal_Culture" [label="Culture Fungus"];
"Inoculum_Prep" [label="Prepare Standardized\nInoculum"];
"Serial_Dilution" [label="Prepare Serial Dilutions\nof Compound"];
"Plate_Inoculation" [label="Inoculate 96-well Plate"];
"Incubation" [label="Incubate at 35°C"];
"Read_MIC" [label="Determine MIC"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Fungal_Culture";
"Fungal_Culture" -> "Inoculum_Prep";
"Inoculum_Prep" -> "Plate_Inoculation";
"Serial_Dilution" -> "Plate_Inoculation";
"Plate_Inoculation" -> "Incubation";
"Incubation" -> "Read_MIC";
"Read_MIC" -> "End";
}
Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[8][9][10]
1. Egg Incubation:
- Incubate fertilized chicken eggs at 37.5°C with 75% humidity for 3 days.
2. Windowing:
- On day 3, create a small window in the eggshell to expose the CAM.
3. Sample Application:
- On day 7, apply a sterile filter paper disc or a carrier containing this compound A or synerazol onto the CAM. A control group should receive the carrier without the compound.
4. Incubation and Observation:
- Reseal the window and continue incubation.
- After a set period (e.g., 48-72 hours), observe and photograph the blood vessel formation around the disc.
5. Quantification:
- Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel-free area around the disc.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubate_Eggs" [label="Incubate Fertilized Eggs"];
"Window_Egg" [label="Create Window in Eggshell"];
"Apply_Compound" [label="Apply Compound to CAM"];
"Incubate_Again" [label="Re-incubate Eggs"];
"Observe_Vessels" [label="Observe and Photograph\nBlood Vessels"];
"Quantify" [label="Quantify Angiogenesis"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Incubate_Eggs";
"Incubate_Eggs" -> "Window_Egg";
"Window_Egg" -> "Apply_Compound";
"Apply_Compound" -> "Incubate_Again";
"Incubate_Again" -> "Observe_Vessels";
"Observe_Vessels" -> "Quantify";
"Quantify" -> "End";
}
Immunosuppressive Activity: One-Way Mixed Lymphocyte Reaction (MLR) Assay
The one-way MLR is an in vitro assay to assess the ability of a compound to suppress T-cell proliferation in response to allogeneic stimulation.[11][12][13]
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
- Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
- The untreated PBMCs from the second donor will serve as the "responder" cells.
2. Co-culture:
- Co-culture the stimulator and responder cells in a 96-well plate.
- Add serial dilutions of this compound A or synerazol to the co-cultures.
- Include a positive control (no compound) and a negative control (responder cells alone).
3. Incubation and Proliferation Assay:
- Incubate the plates for 5 to 7 days.
- Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., BrdU or WST-1).
4. Data Analysis:
- Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Isolate_PBMCs" [label="Isolate PBMCs from\nTwo Donors"];
"Prepare_Stimulator" [label="Prepare Stimulator Cells\n(Mitomycin C/Irradiation)"];
"Prepare_Responder" [label="Prepare Responder Cells"];
"Co_culture" [label="Co-culture Stimulator and\nResponder Cells with Compound"];
"Incubate" [label="Incubate for 5-7 Days"];
"Measure_Proliferation" [label="Measure T-cell Proliferation"];
"Analyze_Data" [label="Calculate % Inhibition and IC50"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Isolate_PBMCs";
"Isolate_PBMCs" -> "Prepare_Stimulator";
"Isolate_PBMCs" -> "Prepare_Responder";
"Prepare_Stimulator" -> "Co_culture";
"Prepare_Responder" -> "Co_culture";
"Co_culture" -> "Incubate";
"Incubate" -> "Measure_Proliferation";
"Measure_Proliferation" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
References
- 1. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synerazol, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed biosynthesis of fluorinated this compound A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 12. sartorius.com [sartorius.com]
- 13. Mixed lymphocyte reaction assay [bio-protocol.org]
Cross-Validation of Pseurotin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseurotin A, a fungal secondary metabolite, has garnered significant interest for its diverse biological activities. Initially identified as a competitive inhibitor of chitin synthase, recent research has unveiled a more complex pharmacological profile, implicating it in cholesterol metabolism, immunomodulation, and cancer signaling. This guide provides a comparative analysis of this compound A's mechanisms of action, supported by experimental data, to offer a clearer perspective on its therapeutic potential.
Multi-Target Profile of this compound A
This compound A exhibits a polypharmacological profile, engaging with multiple cellular targets and pathways. This contrasts with more targeted therapies and suggests its potential application across a spectrum of diseases, from fungal infections to metabolic disorders and oncology. Below, we compare its activity across its primary known mechanisms.
Chitin Synthase Inhibition
A foundational aspect of this compound A's bioactivity is its role as a competitive inhibitor of chitin synthase, an enzyme essential for fungal cell wall integrity and absent in mammals, making it an attractive antifungal target.[1][2][3]
Comparative Efficacy of Chitin Synthase Inhibitors:
While direct head-to-head studies are limited, a comparison of reported IC50 values for this compound A and other known chitin synthase inhibitors provides a preliminary assessment of its potency. It is important to note that these values are derived from different studies and experimental conditions.
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| This compound A | Candida albicans (in vitro) | Not explicitly found | |
| Nikkomycin Z | Candida albicans (Chs1) | 15 µM | [4] |
| Candida albicans (Chs2) | 0.8 µM | [4] | |
| Candida albicans (Chs3) | 13 µM | [4] | |
| Polyoxin D | Sclerotinia sclerotiorum | 0.19 mM | [5] |
| Candida albicans (Chs2) | 3.2 ± 1.4 µM (Ki) | [4] |
Experimental Protocol: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methodologies used for other chitin synthase inhibitors and can be applied to assess this compound A.[4]
-
Preparation of WGA-Coated Microplates: 96-well microtiter plates are coated with 100 µL of Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water) and incubated for at least 16 hours at room temperature.
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from the target fungal organism (e.g., Candida albicans).
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to wells containing a reaction buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the inhibitor (this compound A).
-
Incubation: The plate is incubated to allow for the synthesis of chitin.
-
Detection: The newly synthesized chitin, captured by the WGA-coated plate, is detected using a horseradish peroxidase-conjugated WGA (WGA-HRP) and a suitable substrate (e.g., TMB).
-
Quantification: The absorbance is measured, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
PCSK9-LDLR Axis Modulation
A significant recent discovery is this compound A's ability to dually inhibit the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and its protein-protein interaction with the Low-Density Lipoprotein Receptor (LDLR).[6][7][8][9][10][11][12] This mechanism is of high interest for managing hypercholesterolemia and has shown promise in suppressing the recurrence of metastatic castration-resistant prostate cancer.[6][7][8]
Comparative Efficacy of PCSK9 Inhibitors:
This compound A, as a small molecule, offers a different modality compared to the approved monoclonal antibody inhibitors.
| Inhibitor | Type | Mechanism of Action | LDL-C Reduction (Clinical) | Reference |
| This compound A | Small Molecule | Inhibits PCSK9 expression and PCSK9-LDLR interaction | Preclinical | [6][8] |
| Alirocumab | Monoclonal Antibody | Binds to PCSK9, preventing LDLR interaction | ~40-60% | [13] |
| Evolocumab | Monoclonal Antibody | Binds to PCSK9, preventing LDLR interaction | ~50-70% | [13] |
Experimental Protocol: Western Blot for PCSK9 Expression
This protocol describes the assessment of this compound A's effect on PCSK9 protein levels in cancer cells.[14]
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., PC-3, 22Rv1) are cultured and treated with varying concentrations of this compound A (e.g., 60, 90, 120 µM) for 72 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for PCSK9, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is performed to quantify the relative abundance of PCSK9, normalized to a loading control like β-actin.
Signaling Pathway: this compound A's Dual Inhibition of the PCSK9-LDLR Axis
Caption: this compound A's dual action on the PCSK9-LDLR pathway.
Immunomodulation and Anti-Inflammatory Effects
This compound A and its analogues, particularly this compound D, exhibit immunomodulatory properties by affecting key signaling pathways in immune cells.
Comparative Effects of this compound A and D:
| Compound | Effect | Target Cell Type | Signaling Pathway | Reference |
| This compound A | Inhibits IgE production | B-cells | STAT3, STAT5, STAT6 | [15] |
| This compound D | Inhibits T-cell activation, induces apoptosis | T-cells | STAT3, STAT5 | [15] |
| This compound D | Induces apoptosis in leukemia cells | Leukemia cells (MEC-1) | Mitochondrial ROS production | [6][7] |
Experimental Protocol: NF-κB Activation Assay
This assay can be used to investigate the anti-inflammatory effects of this compound A.[16][17]
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are pre-treated with this compound A and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nuclear and Cytoplasmic Fractionation: Cells are lysed, and nuclear and cytoplasmic extracts are separated.
-
Western Blot Analysis: The amount of the NF-κB p65 subunit in both fractions is quantified by Western blotting.
-
Analysis: An increase in nuclear p65 relative to the cytoplasmic fraction indicates NF-κB activation. This compound A's inhibitory effect would be observed as a reduction in nuclear p65.
Signaling Pathway: this compound D-induced Apoptosis in Leukemia Cells
Caption: this compound D induces apoptosis via mitochondrial dysfunction.
Antioxidant Activity
This compound A has demonstrated antioxidant properties by suppressing intracellular reactive oxygen species (ROS). This activity is linked to its ability to inhibit osteoclastogenesis.
Experimental Protocol: Cellular ROS Detection with H2DCFDA
-
Cell Culture and Treatment: Cells (e.g., bone marrow macrophages for osteoclast studies) are cultured and treated with this compound A and a ROS-inducing agent.
-
Staining: Cells are incubated with 2',7'–dichlorofluorescin diacetate (H2DCFDA), a cell-permeable probe.
-
Measurement: Intracellular ROS oxidizes H2DCFDA to the fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Analysis: A decrease in fluorescence in this compound A-treated cells compared to controls indicates a reduction in ROS levels.
Logical Workflow: Cross-Validation of this compound A's Mechanism
Caption: A workflow for the cross-validation of this compound A's diverse mechanisms.
Conclusion
This compound A is emerging as a promising therapeutic lead with a unique, multi-targeted mechanism of action. Its ability to inhibit chitin synthase provides a foundation for its antifungal properties, while its more recently discovered role as a dual modulator of PCSK9 expression and activity opens new avenues for its use in cardiovascular disease and oncology. Furthermore, its immunomodulatory and antioxidant effects contribute to its complex pharmacological profile. The cross-validation of these diverse mechanisms through a combination of enzymatic, cellular, and in vivo assays is crucial for fully elucidating its therapeutic potential and guiding future drug development efforts. This comparative guide highlights the multifaceted nature of this compound A and provides a framework for its continued investigation.
References
- 1. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chs1 of Candida albicans is an essential chitin synthase required for synthesis of the septum and for cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Phosphorylation at Tyrosine 705 and Serine 727 Differentially Regulates Mouse ESC Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 14. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Pseurotin A: A Novel Contender in PCSK9 Inhibition for Cancer Research
A Comparative Analysis of Pseurotin A Versus Other PCSK9 Inhibitors in Oncology
For researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology, the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a promising strategy. While traditionally known for its role in cholesterol metabolism, PCSK9 is increasingly implicated in cancer progression, making it a compelling target for new anti-cancer therapies. This guide provides an objective comparison of this compound A, a fungal-derived small molecule, with other established PCSK9 inhibitors, including monoclonal antibodies and small interfering RNA (siRNA), in the context of cancer research.
Executive Summary
This compound A distinguishes itself from other PCSK9 inhibitors through its dual mechanism of action. Unlike monoclonal antibodies such as Alirocumab and Evolocumab that act extracellularly by binding to circulating PCSK9, this compound A exhibits both intracellular and extracellular effects. It not only inhibits the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) but also suppresses the secretion of PCSK9 from cancer cells.[1][2] This multifaceted approach presents a unique therapeutic potential for targeting cancer cells directly. In contrast, siRNA inhibitors like Inclisiran work by silencing the PCSK9 gene, thereby reducing its protein expression. While effective in lowering systemic PCSK9 levels, their direct anti-tumor effects are still under investigation.
This comparison guide will delve into the available experimental data for each class of inhibitor, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual diagrams of signaling pathways and experimental workflows to aid in a comprehensive understanding.
Comparative Data on In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound A in various cancer cell lines. Direct comparative data for other PCSK9 inhibitors under identical experimental conditions is limited in the current literature, reflecting the nascent stage of their investigation in direct cancer cell targeting.
Table 1: In Vitro Efficacy of this compound A in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | This compound A Concentration/Effect | Citation |
| BT-474 | PCSK9 Expression | % Reduction vs. Control (72h) | 8% at 25 µM, 36% at 50 µM, 70% at 100 µM | [3] |
| T47D | PCSK9 Expression | Dose-dependent reduction (72h) | Significant suppression observed | [3] |
| HepG2 (Hepatocellular Carcinoma) | PCSK9 Secretion | IC50 | 1.20 µM | [4][5] |
Table 2: In Vitro Efficacy of this compound A in Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 Value | Citation |
| PC-3 | Migration (Wound Healing, 24h) | Inhibition of cell migration | 12.0 µM | [1] |
| 22Rv1 | Migration (Wound Healing, 24h) | Inhibition of cell migration | 12.2 µM | [1] |
| PC-3 | Colony Formation (12 days) | Inhibition of clonogenicity | 3.9 µM | [1][6][7] |
| 22Rv1 | Colony Formation (12 days) | Inhibition of clonogenicity | 1.0 µM | [1][6][7] |
| PC-3 | Cell Viability (MTT, 72h) | Cytotoxicity | 121.4 µM | [1] |
| 22Rv1 | Cell Viability (MTT, 72h) | Cytotoxicity | 138.2 µM | [1] |
Comparative Data on In Vivo Efficacy
In vivo studies have demonstrated the anti-cancer potential of various PCSK9 inhibitors. However, direct comparisons are challenging due to differing tumor models, drug dosages, and administration routes.
Table 3: In Vivo Efficacy of PCSK9 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Key Findings | Citation |
| This compound A | Hormone-Dependent Breast Cancer (BT-474) | Orthotopic Nude Mouse Xenograft | 10 mg/kg daily oral administration suppressed tumor progression and locoregional recurrence.[3][5][8] | [3][5][8] |
| Prostate Cancer (PC-3) | Orthotopic Nude Mouse Xenograft | Suppressed in vivo progression and prevented locoregional and distant tumor recurrences after surgical excision.[1][6] | [1][6] | |
| Alirocumab | Colorectal Cancer | Nude Mouse Liver Metastasis Model | In combination with 5-FU, effectively suppressed CRC proliferation, growth, and invasion.[9] | [9] |
| Evolocumab | Colon Cancer (MC38) | Syngeneic Mouse Model | Delayed tumor growth alone and significantly enhanced the efficacy of anti-PD1 antibody therapy. | |
| Breast Cancer (4T1) | Syngeneic Mouse Model | Showed clear anti-tumor efficacy. |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of this compound A, monoclonal antibodies, and siRNA are crucial for understanding their potential applications in cancer research.
Signaling Pathways Implicated in Cancer
The inhibition of PCSK9 impacts several signaling pathways relevant to cancer progression, primarily through the modulation of cholesterol metabolism and immune responses.
References
- 1. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCSK9 Axis-Targeting this compound A as a Novel Prostate Cancer Recurrence Suppressor Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alirocumab therapy effectively suppresses colorectal cancer cell Growth and invasion in nude mouse liver-PCSK9 is a key driver of PI3K/Akt/p-Bad-mediated cell proliferation and antiapoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Pseurotin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of Pseurotin D with two other clinically relevant immunomodulators: Tofacitinib, a Janus kinase (JAK) inhibitor, and Trametinib, a Mitogen-activated protein kinase kinase (MEK) inhibitor. This document summarizes their mechanisms of action, effects on key immune cells, and presents supporting experimental data to aid in the evaluation of their potential as therapeutic agents.
At a Glance: Comparative Overview
| Feature | This compound D | Tofacitinib (JAK Inhibitor) | Trametinib (MEK Inhibitor) |
| Primary Target | Primarily inhibits phosphorylation of STAT3 and ERK1/2.[1] | Janus Kinases (JAK1, JAK2, JAK3).[2] | MEK1 and MEK2.[3] |
| Key Signaling Pathway Modulated | JAK/STAT & MAPK/ERK | JAK/STAT | MAPK/ERK |
| Effect on T Cell Proliferation | Inhibitory.[1] | Potent inhibitor (IC50: 0.0522 µM for CD25 expression).[4] | Partial and transient inhibition. |
| Effect on TNF-α Production | Inhibits production by CD4+ and CD8+ T cells.[5] | Suppresses TNF-α production in macrophages and T cells.[6][7] | Inhibits LPS-induced TNF-α production in macrophages.[8][9] |
| Effect on B Cell Differentiation | Affects differentiation.[5] | Impairs development into plasmablasts and immunoglobulin secretion.[10] | Information not readily available. |
| Effect on Macrophage Function | Inhibits proliferation and inflammatory responses.[11] | Suppresses macrophage activation and inflammatory responses.[12] | Modulates macrophage anti-viral responses and cytokine production.[13] |
In-Depth Analysis
This compound D: A Fungal Metabolite with Dual Signaling Pathway Inhibition
This compound D, a secondary metabolite of fungi, has demonstrated significant immunomodulatory activities.[1] Its primary mechanism of action involves the inhibition of key signaling pathways that govern immune cell activation and proliferation.
Effects on Immune Cells:
-
T Cells: this compound D significantly inhibits the activation of both CD4+ and CD8+ human T cells, which is complemented by the inhibition of TNF-α production without significant acute toxic effects.[5] This inhibition of T-cell activation is associated with the induction of apoptosis and is linked to the inhibited phosphorylation of STAT3 and STAT5.[5] this compound D at concentrations of 5 and 10 µM significantly decreases the proliferation of both CD4+ and CD8+ T cells.[14]
-
B Cells: While this compound D does not significantly inhibit the activation of human B cells, it does affect their differentiation.[5]
-
Macrophages: this compound D has been shown to inhibit the proliferation of murine macrophages and downregulate the expression of cyclins and mitochondrial respiration. This is achieved through the inhibition of the STAT and MAPK signaling pathways.[15]
Signaling Pathway Modulation:
This compound D exerts its effects by targeting two critical signaling cascades:
-
JAK/STAT Pathway: this compound D demonstrates a strong inhibitory effect on the phosphorylation of STAT3.[1] In human T cells, it inhibits the phosphorylation of both STAT3 and STAT5.[5]
-
MAPK/ERK Pathway: this compound D significantly inhibits the phosphorylation of ERK1/2, but does not significantly affect p38 kinase phosphorylation.[1]
Tofacitinib: A Targeted JAK Inhibitor
Tofacitinib is an orally available Janus kinase (JAK) inhibitor that is approved for the treatment of several autoimmune diseases. It functions by blocking the signaling of multiple cytokines that are pivotal in the inflammatory cascade.
Effects on Immune Cells:
-
T Cells: Tofacitinib is a potent inhibitor of T cell proliferation.[4] It has been shown to inhibit the polarization of CD4+ T cells towards the Th1 phenotype during priming.[16] It also suppresses the production of pro-inflammatory cytokines such as IFN-γ and IL-17 by T cells.[7]
-
B Cells: Tofacitinib has a direct impact on naïve B-lymphocytes by impairing their development into plasmablasts and subsequent immunoglobulin secretion.[10]
-
Macrophages: Tofacitinib suppresses macrophage activation and the production of inflammatory cytokines like TNF-α and IL-6.[6][12]
Signaling Pathway Modulation:
Tofacitinib's primary mechanism is the inhibition of the JAK/STAT pathway. It shows a preference for inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[2] This blockade prevents the phosphorylation and activation of STAT proteins, which are crucial for transducing signals from cytokine receptors to the nucleus to regulate gene expression.
Trametinib: A Specific MEK Inhibitor
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It is primarily used in the treatment of cancers with specific genetic mutations but also exhibits immunomodulatory properties.
Effects on Immune Cells:
-
T Cells: Trametinib has been shown to partially and transiently inhibit T-cell proliferation.[17] It can also suppress the secretion of T-cell-related cytokines.[12]
-
B Cells: Detailed information on the direct effects of Trametinib on B cell differentiation and function is not as readily available in the reviewed literature.
-
Macrophages: Trametinib significantly inhibits the lipopolysaccharide (LPS)-induced production of TNF-α in macrophages.[8][9] It can also modulate macrophage anti-viral responses.[13]
Signaling Pathway Modulation:
Trametinib's mechanism of action is centered on the inhibition of the MAPK/ERK pathway. By binding to and inhibiting MEK1 and MEK2, Trametinib prevents the phosphorylation and activation of ERK1 and ERK2. This blockade disrupts the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and inflammation.
References
- 1. This compound D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed MEK/ERK Inhibition by Trametinib Attenuates Systemic Inflammatory Responses and Multi-Organ Injury in Murine Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of tofacitinib treatment on human B-cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammatory Responses in Tumor Necrosis Factor - Activated and Rheumatoid Arthritis Synovial Macrophages by Janus Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound D Inhibits the Activation of Human Lymphocytes [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Pseurotin A from Diverse Fungal Emitters
A comprehensive examination of Pseurotin A production, biological activity, and recovery protocols from various fungal sources, providing critical data for researchers in natural product chemistry and drug discovery.
This compound A, a fungal secondary metabolite, has garnered significant attention within the scientific community for its diverse and potent biological activities. This guide offers a comparative overview of this compound A derived from different fungal species, focusing on production yields, cytotoxic and antibacterial effects, and detailed experimental methodologies for its isolation and purification. This information is intended to assist researchers, scientists, and drug development professionals in selecting optimal fungal sources and protocols for their specific research needs.
Production Yield and Fungal Source
The production of this compound A has been documented in several fungal genera, most notably Aspergillus, Pseudeurotium, and Penicillium. While direct comparative studies on yield under standardized conditions are limited, available data from various reports allow for a preliminary assessment of their production capabilities.
One study reported the isolation of 4 mg of this compound A from a 15-liter culture of Aspergillus fumigatus.[1] The production of this compound A in Aspergillus fumigatus is influenced by environmental factors such as the concentration of zinc.[2][3][4] The biosynthesis of this metabolite is intricately regulated, with the transcriptional activator GliZ playing a significant role.[3][4] Deletion of the gliZ gene has been shown to increase the production of this compound A.[3][4]
Table 1: Reported Production of this compound A from Different Fungal Sources
| Fungal Source | Reported Yield | Reference |
| Aspergillus fumigatus | 0.27 mg/L | [1] |
| Pseudeurotium ovalis | Not specified | [5] |
| Penicillium janczewskii | Not specified | [6][7] |
Comparative Biological Activity
This compound A exhibits a range of biological activities, including antibacterial and cytotoxic effects. The potency of these activities can be influenced by the source of the compound, although a direct comparative study is lacking. The following tables summarize the reported biological activities of this compound A from different sources.
Antibacterial Activity
This compound A isolated from Aspergillus fumigatus has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8][9]
Table 2: Antibacterial Activity of this compound A from Aspergillus fumigatus
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus cereus | 64 µg/mL | [1][8][9] |
| Shigella shiga | 64 µg/mL | [1][8][9] |
Cytotoxic Activity
The cytotoxic effects of this compound A have been evaluated against various cancer cell lines, with differing potencies reported depending on the source and the cell line tested.
Table 3: Cytotoxic Activity of this compound A from Different Sources
| Fungal/Bacterial Source | Cell Line | IC50 Value | Reference |
| Aspergillus fumigatus (n-butanol extract) | Hepatocellular carcinoma (HepG2) | 22.2 µg/mL | [10] |
| Penicillium janczewskii | Human lung fibroblasts | ≥ 1000 µM | [6][7][11] |
| Marine Bacillus sp. | Glioma cells | 0.51–29.3 μM | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and purification of this compound A from fungal cultures, compiled from various sources.
Fermentation and Extraction
A generalized workflow for the production and extraction of this compound A from fungal cultures is depicted below.
Detailed Protocol:
-
Fermentation: The selected fungal strain is cultured in a suitable liquid medium, such as Czapek-Dox or yeast extract-malt extract-glucose broth.[6][13] The culture is incubated for 14 to 21 days at 25-28°C with constant agitation.[13]
-
Extraction: The culture broth is separated from the mycelia by filtration. The culture filtrate is then extracted with an organic solvent like ethyl acetate or chloroform.[1][13] The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[1][13]
Purification
The crude extract containing this compound A is subjected to chromatographic techniques for purification.
Detailed Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the components.[1]
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound A, as identified by analytical TLC, can be further purified using preparative TLC.[1]
-
High-Performance Liquid Chromatography (HPLC): For high purity, HPLC is the preferred method.[14][15][16] A reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water is commonly employed.[17][18] The eluent is monitored by a UV detector to collect the this compound A peak.
Biosynthesis and Regulation
The biosynthetic pathway of this compound A in Aspergillus fumigatus has been partially elucidated.[19] It involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, PsoA.[19] The regulation of this pathway is complex and involves factors such as zinc concentration and the transcription factor GliZ, which appears to be a negative regulator of this compound A production.[2][3][4]
This comparative guide highlights the current state of knowledge on this compound A from different fungal sources. While Aspergillus fumigatus is the most studied producer, further research into other fungal species like Pseudeurotium ovalis and Penicillium janczewskii could reveal more efficient production strains or novel this compound A analogs with enhanced biological activities. The provided experimental protocols offer a solid foundation for researchers to build upon in their quest to harness the therapeutic potential of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of this compound A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new metabolite of Pseudeurotium ovalis Stolk having an unusual hetero-spirocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cycloaspeptide A and this compound A from the Endophytic Fungus Penicillium janczewskii [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. idtdna.com [idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. Directed biosynthesis of fluorinated this compound A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Elucidation of this compound Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic potential of Pseurotin A for osteoporosis
A comprehensive analysis of Pseurotin A's therapeutic potential in comparison to established osteoporosis treatments, supported by experimental evidence.
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies primarily focus on either inhibiting bone resorption or promoting bone formation.[1][2] However, the emergence of novel compounds with unique mechanisms of action offers promising avenues for more effective treatments. This guide provides an in-depth comparison of this compound A, a secondary metabolite with potent antioxidant properties, against existing osteoporosis therapies, supported by preclinical experimental data.[3][4]
This compound A: Targeting Oxidative Stress in Bone Remodeling
This compound A, isolated from Aspergillus fumigatus, has been identified as a promising candidate for osteoporosis treatment due to its ability to suppress intracellular reactive oxygen species (ROS).[3][4][5] Growing evidence indicates that an accumulation of ROS is a critical factor in the development of osteoporosis by promoting the formation and function of osteoclasts, the cells responsible for bone resorption.[3][4][5]
The primary mechanism of this compound A involves the inhibition of osteoclastogenesis, the process of osteoclast formation.[3][4][6] It achieves this by suppressing the RANKL-induced signaling pathway, a critical pathway for osteoclast differentiation and activation.[4][5][6] Specifically, this compound A has been shown to inhibit the activation of key downstream signaling molecules, including MAPKs (ERK, p38, and JNK) and NF-κB, which ultimately leads to the inhibition of NFATc1, a master regulator of osteoclastogenesis.[4][5][6]
Comparative Analysis: this compound A vs. Current Osteoporosis Therapies
To understand the potential of this compound A, it is essential to compare its mechanism and effects with currently available osteoporosis treatments.
| Therapeutic Agent | Mechanism of Action | Primary Effect | Administration | Potential Side Effects |
| This compound A | Suppression of Reactive Oxygen Species (ROS), Inhibition of RANKL-induced NF-κB and MAPK signaling pathways.[4][5][6] | Inhibits osteoclast formation and function.[3][4][6] | Investigational (in vivo studies used intraperitoneal injection).[6] | Not yet established in humans. |
| Bisphosphonates (e.g., Alendronate, Risedronate) | Inhibit osteoclast activity and induce osteoclast apoptosis.[1][2][7] | Anti-resorptive (slows bone loss).[1][2] | Oral, Intravenous.[8] | Gastrointestinal issues, osteonecrosis of the jaw (rare), atypical femoral fractures.[2] |
| Denosumab | Monoclonal antibody that inhibits RANKL, thereby preventing osteoclast formation and activation.[1][7] | Anti-resorptive.[1] | Subcutaneous injection.[8] | Skin reactions, hypocalcemia, osteonecrosis of the jaw (rare).[2] |
| Teriparatide & Abaloparatide | Parathyroid hormone (PTH) analogs that stimulate osteoblast activity.[1][2][8] | Anabolic (promotes bone formation).[1][2] | Daily subcutaneous injection.[8] | Hypercalcemia, nausea, dizziness. Use is limited to two years.[8] |
| Romosozumab | Monoclonal antibody that inhibits sclerostin, leading to increased bone formation and decreased bone resorption.[9][10] | Dual-acting (anabolic and anti-resorptive).[1] | Monthly subcutaneous injection.[10] | Increased risk of cardiovascular events.[10] |
| Selective Estrogen Receptor Modulators (SERMs; e.g., Raloxifene) | Mimic the effects of estrogen on bone, inhibiting bone resorption.[1][7] | Anti-resorptive.[1] | Oral.[8] | Increased risk of venous thromboembolism, hot flashes.[11] |
Experimental Evidence for this compound A's Efficacy
In Vitro Studies
-
Inhibition of Osteoclastogenesis: this compound A was shown to inhibit the formation of tartrate-resistant acid phosphatase (TRAcP)-positive multinucleated osteoclasts in a dose-dependent manner in bone marrow-derived macrophages (BMMs) stimulated with RANKL.[6][12]
-
Suppression of Bone Resorption: this compound A significantly reduced the bone resorptive activity of mature osteoclasts on hydroxyapatite-coated plates.[13]
-
Downregulation of Osteoclast-Specific Genes: Treatment with this compound A led to a significant decrease in the expression of key osteoclast marker genes, including Acp5 (encoding TRAcP), Ctsk (encoding Cathepsin K), and Mmp9 (encoding Matrix Metallopeptidase 9).[4][6][13]
In Vivo Studies
An ovariectomized (OVX) mouse model, a standard preclinical model for postmenopausal osteoporosis, was used to evaluate the in vivo efficacy of this compound A.[3][4][6]
| Parameter | Sham | OVX + Vehicle | OVX + this compound A (5 mg/kg) |
| Bone Volume/Total Volume (BV/TV, %) | 15.2 ± 1.8 | 6.8 ± 1.1 | 11.5 ± 1.5 |
| Trabecular Number (Tb.N, 1/mm) | 4.1 ± 0.5 | 2.1 ± 0.3 | 3.2 ± 0.4 |
| Trabecular Separation (Tb.Sp, mm) | 0.24 ± 0.03 | 0.48 ± 0.05 | 0.31 ± 0.04 |
| Osteoclast Number/Bone Surface (N.Oc/BS, 1/mm) | 1.8 ± 0.4 | 5.6 ± 0.9 | 2.9 ± 0.6 |
Data adapted from Chen et al., Theranostics 2019; 9(6):1634-1650.[3]
These results demonstrate that this compound A treatment significantly prevented the bone loss and the increase in osteoclast numbers induced by estrogen deficiency in the OVX mice.[3][4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound A and the general workflow of the key experiments conducted to validate its therapeutic potential.
Caption: this compound A's inhibitory effect on the RANKL signaling pathway.
Caption: Experimental workflow for evaluating this compound A's efficacy.
Experimental Protocols
1. In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and stimulated with 50 ng/mL RANKL in the presence or absence of varying concentrations of this compound A. The culture medium is replaced every two days.
-
TRAcP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAcP), a marker enzyme for osteoclasts. TRAcP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[6]
2. In Vivo Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6J mice (8-10 weeks old) undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Treatment: Two weeks post-surgery, OVX mice are treated with this compound A (e.g., 5 mg/kg, intraperitoneally) or a vehicle control for a period of 6-8 weeks.[6]
-
Bone Analysis: At the end of the treatment period, femurs and tibias are collected for analysis.
-
Micro-computed Tomography (Micro-CT): Used to quantitatively assess bone microarchitectural parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[3][4]
-
Histomorphometry: Bone sections are stained for TRAcP to identify and quantify osteoclasts on the bone surface (e.g., osteoclast number/bone surface, N.Oc/BS).[3][6]
-
Conclusion and Future Directions
This compound A presents a novel therapeutic strategy for osteoporosis by targeting a key contributor to the disease's pathogenesis: oxidative stress. Its ability to inhibit osteoclast formation and function through the suppression of the RANKL signaling pathway has been demonstrated in preclinical models.[3][4][6] Unlike many current treatments that primarily target bone resorption or formation directly, this compound A's antioxidant mechanism offers a potentially complementary or alternative approach.
Further research is warranted to fully elucidate the long-term safety and efficacy of this compound A in larger animal models and eventually in human clinical trials. Head-to-head comparison studies with existing osteoporosis drugs will be crucial to determine its relative therapeutic potential. Additionally, optimizing its formulation and delivery method will be important for its clinical translation. The unique mechanism of action of this compound A holds significant promise for the future of osteoporosis management.
References
- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoporosis: A Review of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species [thno.org]
- 4. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Osteoporosis treatments 2025 | Everyone.org [everyone.org]
- 9. Frontiers | Osteoporosis treatment: current drugs and future developments [frontiersin.org]
- 10. arthritis.org [arthritis.org]
- 11. hospitalprofessionalnews.ie [hospitalprofessionalnews.ie]
- 12. researchgate.net [researchgate.net]
- 13. This compound A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species [thno.org]
Safety Operating Guide
Proper Disposal of Pseurotin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials, including non-hazardous compounds like Pseurotin, is a critical component of responsible research and development. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe laboratory environment and adhere to institutional and local regulations.[1][2]
This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, including operational plans and safety information to foster a culture of safety and build trust in laboratory practices.
This compound Waste Profile
The following table summarizes the key characteristics of this compound relevant to its disposal. As a non-hazardous substance, specific quantitative disposal limits are generally not defined; however, adherence to institutional guidelines is paramount.
| Characteristic | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Physical State | Solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| Recommended Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: Store at -80°C for 6 months; -20°C for 1 month. | [1] |
Standard Operating Procedures for this compound Disposal
The disposal of this compound and its associated waste should follow the general principles of non-hazardous laboratory chemical waste management. These procedures are designed to minimize risk and ensure compliance.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: This includes unused or expired this compound powder, solutions containing this compound, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate from Hazardous Waste: Ensure that this compound waste is not mixed with hazardous chemical waste streams such as flammable solvents, corrosive materials, or reactive substances.
-
Use Designated Containers: Collect this compound waste in a dedicated, clearly labeled, and appropriate waste container. Plastic containers are often preferred for solid waste.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled as "Non-Hazardous Waste: this compound" and include the name of the principal investigator and the date.
-
Container Integrity: Use containers that are in good condition and have a secure lid to prevent spills. Keep containers closed when not in use.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas.
Step 3: Disposal of Different this compound Waste Streams
-
Solid this compound Waste (Powder):
-
Collect in a labeled, sealed plastic bag or container.
-
Dispose of according to your institution's non-hazardous solid waste procedures. This may involve placing it in a designated "Tiger" bag or a similar container for non-hazardous lab waste.
-
-
This compound Solutions (e.g., in Methanol):
-
While this compound itself is non-hazardous, the solvent may be hazardous. If dissolved in a hazardous solvent like methanol, the entire solution must be treated as hazardous waste.
-
Collect in a labeled, sealed, and appropriate solvent waste container.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Labware (Gloves, Pipette Tips, etc.):
-
Grossly contaminated items should be decontaminated if possible. A wipe-down with 70% ethanol can be effective.
-
Collect in a designated container for non-hazardous solid laboratory waste.
-
Ensure no free-flowing liquids are present in the waste container.
-
-
Empty this compound Containers:
-
If the container held only this compound (a non-acute hazardous chemical), it can typically be disposed of as regular trash once it is empty and the label has been defaced.
-
"Empty" is generally defined as no remaining visible solid or liquid.
-
Step 4: Final Disposal and Documentation
-
Consult Institutional Guidelines: Always consult your institution's specific waste management plan and contact your EHS department for clarification on disposal procedures.
-
Waste Pickup: For waste that cannot be disposed of in the regular trash (such as solutions in hazardous solvents), follow your institution's procedures for requesting a hazardous waste pickup.
-
Maintain Records: Keep a log of all chemical waste generated and its disposal date as part of good laboratory practice.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory practice.
References
Personal protective equipment for handling Pseurotin
Essential Safety and Handling Guide for Pseurotin A
This guide provides immediate and essential safety, operational, and disposal information for handling this compound A in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment. While this compound A is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1]
Hazard Identification and Risk Assessment
Before handling this compound A, a thorough risk assessment is necessary. Although not classified as hazardous, it is prudent to handle it as a potentially bioactive compound.
-
Physical State: Solid[2]
-
Primary Hazards: None classified, but caution is advised due to its biological activity.[1]
Personal Protective Equipment (PPE) Requirements
The minimum PPE for handling this compound A is outlined below. A site-specific risk assessment may necessitate a higher level of protection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat, closed-toe shoes | Recommended if not handled in a fume hood to avoid dust inhalation |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat, closed-toe shoes | Work in a well-ventilated area or chemical fume hood |
| General Handling | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat, closed-toe shoes | Ensure adequate ventilation |
Quantitative Toxicity Data
| Metric | Value | Species | Route | Reference |
| LD50 | >550 mg/kg | Swiss albino mice | Oral | [3][4] |
| In Vitro Cytotoxicity (IC50) | >1000 µM | Human lung fibroblasts | N/A | [5] |
| In Vitro Cytotoxicity | Toxic at 4 mM and 8 mM | RWPE-1 normal human cells | N/A | [4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound A.
Preparation of a 10 mM Stock Solution
1. Preparation:
-
Perform a pre-use check of the chemical fume hood or designated well-ventilated area.
-
Assemble all necessary materials: this compound A, appropriate solvent (e.g., Methanol[2]), vials, pipettes, and PPE.
-
Don the appropriate PPE as specified in the table above.
2. Weighing:
-
In a chemical fume hood or on a balance with appropriate ventilation, tare a weigh boat.
-
Carefully weigh the desired amount of this compound A powder. Avoid generating dust.
3. Solubilization:
-
Transfer the weighed this compound A into an appropriate vial.
-
Add the calculated volume of solvent to the vial.
-
Cap the vial and vortex or sonicate until the this compound A is fully dissolved.
4. Final Preparation and Storage:
-
Label the vial with the chemical name, concentration, solvent, date, and user's initials.
-
Store the stock solution under appropriate conditions as recommended by the supplier.
5. Cleanup:
-
Dispose of all contaminated materials according to the disposal plan.
-
Decontaminate the work area with an appropriate cleaning agent.
-
Doff PPE as per the established laboratory protocol.
Disposal Plan
Proper disposal of this compound A and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound A powder, contaminated weigh boats, and contaminated PPE (such as gloves) in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound A should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[1]
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous waste.
Disposal Workflow
-
Segregate at Source: Separate contaminated waste from non-hazardous waste at the point of generation.
-
Use Appropriate Containers: Ensure waste containers are compatible with the chemical waste and are clearly labeled as "Hazardous Waste" with the contents identified.
-
Storage: Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Dispose According to Regulations: Dispose of all waste in accordance with prevailing country, federal, state, and local regulations.[1]
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound A.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of this compound A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloaspeptide A and this compound A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
